molecular formula C13H20O B122830 alpha-Ionone CAS No. 127-41-3

alpha-Ionone

Cat. No.: B122830
CAS No.: 127-41-3
M. Wt: 192.3 g/mol
InChI Key: UZFLPKAIBPNNCA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Ionone (CAS 127-41-3) is a high-purity natural aromatic compound belonging to the sesquiterpenoid class, widely recognized for its warm, woody, and violet-like scent . This compound is a key ingredient in fragrance chemistry, used in the formulation of fine perfumes, soaps, and hygiene products, with a global usage estimated between 100 and 1000 metric tonnes per annum . Beyond its olfactory applications, this compound holds significant and emerging research value in biological studies. In pharmacological research, this compound demonstrates promising bioactivity through the activation of intracellular signaling pathways. Recent studies show it promotes keratinocyte proliferation and migration, and enhances the production of hyaluronic acid (HA) and human β-defensin-2 (HBD-2) by upregulating the expression of hyaluronic acid synthases HAS2 and HAS3 . These actions are mediated through an increase in cyclic adenosine monophosphate (cAMP) levels, suggesting a mechanism for its observed acceleration of epidermal barrier recovery in human skin after disruption . Furthermore, it has been investigated for its potential to attenuate high-fat diet-induced skeletal muscle wasting in mice via the same cAMP-mediated activation of PKA/CREB signaling . Research also indicates protective effects against UVB-induced photoaging in human dermal fibroblasts by preventing the loss of collagen and hyaluronic acid . This product is presented with the following key specifications for research consistency : Chemical Data: Molecular Formula: C13H20O, Molecular Weight: 192.30 g/mol . Physical Properties: Appearance: Clear, colorless to pale yellow liquid . Odor: Characteristic woody, warm, violet . Density: 0.926 - 0.936 g/mL at 20 °C . Boiling Point: Not available. Flash Point: 113 °C (TCC) . Purity & Solubility: Typical GLC Purity: this compound >70%, Beta-Ionone 10-22%, Gamma-Ionone <8% . Solubility: Soluble in ethanol, oils, and propylene glycol; very slightly soluble in water (approx. 0.27 g/L at 25°C) . Storage: Store in a tightly closed container in a cool, dry place, protected from light. Shelf life is 24 months . Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal consumption.

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035160
Record name alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, colourless to pale-yellow liquid with a warm, woody, violet-floral odour
Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

258 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/
Record name alpha-Ionone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

118 °C (244 °F) - closed cup
Record name alpha-Ionone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 106 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol)
Record name alpha-Ionone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9319 at 20/4 °C, 0.927-0.933
Record name alpha-Ionone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.019 mm Hg at 25 C (extrapolated from higher temperatures)
Record name alpha-Ionone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to slightly yellow liquid

CAS No.

127-41-3, 6901-97-9, 8013-90-9, 14398-36-8, 31798-12-6
Record name α-Ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031798126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IONONE, ALPHA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,6,6-trimethylcyclohex-2-ene-1-yl)-but-3-ene-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-IONONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9V075M61R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Ionone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Ionone from Citral and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-ionone, a valuable fragrance and pharmaceutical intermediate, from the readily available starting materials, citral (B94496) and acetone (B3395972). The synthesis is a two-step process involving an initial base-catalyzed aldol (B89426) condensation to form pseudoionone (B86502), followed by an acid-catalyzed cyclization to yield a mixture of ionone (B8125255) isomers. This document details the underlying chemical principles, provides experimentally validated protocols, and presents quantitative data to enable the selective synthesis of the desired α-isomer. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the process.

Introduction

Ionones are a class of terpenoids prized for their characteristic violet-like aroma and are extensively used in the fragrance industry.[1] Beyond their olfactory properties, specific isomers, particularly α-ionone and β-ionone, serve as crucial precursors in the synthesis of Vitamin A and other carotenoids.[2] The most common and economically viable route to ionones is a two-step chemical synthesis starting from citral and acetone.[1]

The initial step is a base-catalyzed aldol condensation between citral and acetone to produce pseudoionone.[3][4] This reaction is typically carried out in the presence of a basic catalyst such as sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide.[4] The subsequent and critical step is the acid-catalyzed cyclization of pseudoionone, which yields a mixture of α-, β-, and γ-ionone.[1][4] The ratio of these isomers is highly dependent on the choice of acid catalyst, reaction temperature, and solvent.[1][2] This guide will focus on the reaction conditions that favor the formation of α-ionone. Weaker acids, such as phosphoric acid, have been shown to selectively promote the formation of α-ionone, whereas stronger acids like sulfuric acid tend to favor the thermodynamically more stable β-ionone.[2][4]

Reaction Mechanisms

The synthesis of α-ionone from citral and acetone proceeds through two distinct reaction stages:

Step 1: Aldol Condensation of Citral and Acetone to Pseudoionone

This step is a classic base-catalyzed aldol condensation. The base abstracts an α-proton from acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone, pseudoionone.

Step 2: Acid-Catalyzed Cyclization of Pseudoionone to α-Ionone

The cyclization of pseudoionone is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on one of the double bonds in the acyclic chain, leading to the formation of a six-membered ring. A subsequent deprotonation event yields α-ionone. The formation of other ionone isomers, such as β-ionone, can occur through rearrangement of the carbocation intermediate or isomerization of the final product under harsh acidic conditions.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of α-ionone.

Synthesis of Pseudoionone from Citral and Acetone

This protocol is adapted from a procedure utilizing sodium hydroxide as the catalyst.[3]

Materials:

  • Citral (500 g)

  • Acetone (722 g)

  • 41% aqueous solution of sodium hydroxide (27 g)

  • 1% hydrochloric acid

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

  • While stirring at room temperature, add 500 g of citral to the mixture.

  • Heat the mixture using a water bath and maintain the temperature at 40°C for 1.5 hours with continuous stirring.

  • After the reaction is complete, separate the aqueous layer.

  • Neutralize the organic layer with a 1% hydrochloric acid solution.

  • Wash the organic layer with distilled water and dry it over anhydrous sodium sulfate.

  • Remove the remaining acetone by distillation.

  • The crude pseudoionone can be purified by vacuum distillation.

Cyclization of Pseudoionone to α-Ionone

This protocol is optimized for the selective synthesis of α-ionone using phosphoric acid as the catalyst.[4]

Materials:

Procedure:

  • In a reaction vessel, prepare a solution with a molar ratio of pseudoionone to toluene of 1:7.

  • Add 0.2 mol of an 85% solution of H₃PO₄ as the catalyst.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring.

  • Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure, and the resulting mixture of ionones can be purified by fractional distillation to isolate α-ionone.

Quantitative Data

The following tables summarize the quantitative data from various studies on the synthesis of pseudoionone and its cyclization to ionones, with a focus on conditions favoring α-ionone.

Table 1: Synthesis of Pseudoionone
CatalystCitral:Acetone Molar RatioTemperature (°C)Reaction TimeYield of Pseudoionone (%)Reference
41% aq. NaOH-401.5 h63.1[3]
Solid NaOH1:205615 minHigh[4]
Hydrotalcite (Mg:Al 3:1)1:1056-High[4]
Sodium Ethoxide--53-4 min-[5]
Barium Hydroxide----[5]
Table 2: Cyclization of Pseudoionone to Ionones
CatalystSolventTemperature (°C)α-Ionone (%)β-Ionone (%)γ-Ionone (%)Total Ionone Yield (%)Reference
85% H₃PO₄Toluene8057.216.117.791[4]
85% H₃PO₄--479-56[6]
Dilute H₂SO₄ (5%)--Mixture with βMixture with α--[4]
Concentrated H₂SO₄--LowHigh--[4]
BF₃--Predominantly α---[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the synthesis of α-ionone.

Reaction_Pathway_Pseudoionone Figure 1: Reaction Pathway for Pseudoionone Synthesis Citral Citral Aldol_Adduct Aldol Adduct Citral->Aldol_Adduct Nucleophilic Attack Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base Base (e.g., NaOH) Pseudoionone Pseudoionone Aldol_Adduct->Pseudoionone Dehydration

Figure 1: Reaction Pathway for Pseudoionone Synthesis

Reaction_Pathway_Alpha_Ionone Figure 2: Reaction Pathway for α-Ionone Synthesis Pseudoionone Pseudoionone Protonated_Pseudoionone Protonated Pseudoionone Pseudoionone->Protonated_Pseudoionone Protonation Acid Acid (e.g., H₃PO₄) Carbocation_Intermediate Cyclic Carbocation Intermediate Protonated_Pseudoionone->Carbocation_Intermediate Intramolecular Cyclization Alpha_Ionone α-Ionone Carbocation_Intermediate->Alpha_Ionone Deprotonation

Figure 2: Reaction Pathway for α-Ionone Synthesis

Experimental_Workflow Figure 3: General Experimental Workflow cluster_step1 Step 1: Pseudoionone Synthesis cluster_step2 Step 2: α-Ionone Synthesis Mixing Mix Citral, Acetone, and Base Catalyst Reaction1 React at Controlled Temperature Mixing->Reaction1 Workup1 Neutralization, Washing, and Drying Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Mixing2 Mix Pseudoionone, Solvent, and Acid Catalyst Purification1->Mixing2 Pseudoionone Reaction2 React at Elevated Temperature Mixing2->Reaction2 Workup2 Neutralization, Washing, and Drying Reaction2->Workup2 Purification2 Fractional Distillation Workup2->Purification2 Final_Product Pure α-Ionone Purification2->Final_Product α-Ionone

Figure 3: General Experimental Workflow

Conclusion

The synthesis of α-ionone from citral and acetone is a well-established and versatile process. By carefully controlling the reaction conditions, particularly in the acid-catalyzed cyclization step, it is possible to selectively produce the desired α-isomer in high yield. The use of weaker acids, such as phosphoric acid, at moderate temperatures is key to maximizing the formation of α-ionone while minimizing the isomerization to the thermodynamically more stable β-ionone. This guide provides the necessary theoretical background, practical experimental protocols, and quantitative data to aid researchers and professionals in the efficient and selective synthesis of α-ionone for various applications in the fragrance and pharmaceutical industries. Further research into novel solid acid catalysts may offer even more environmentally friendly and selective routes to this important molecule.

References

The Molecular Architecture of Scent: A Technical Guide to the Biosynthesis of Alpha-Ionone in Osmanthus fragrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthus fragrans, commonly known as sweet olive, is renowned for its intensely fragrant flowers, a characteristic attributed to a complex blend of volatile organic compounds. Among these, the C13-apocarotenoid α-ionone is a significant contributor to the plant's distinctive and highly valued aroma. Understanding the biosynthetic pathway of α-ionone is of considerable interest for applications in the fragrance, flavor, and pharmaceutical industries. This technical whitepaper provides an in-depth examination of the core biosynthetic pathway of α-ionone in Osmanthus fragrans, detailing the key enzyme, its regulation, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of plant-derived natural products.

Core Biosynthesis of Alpha-Ionone

The formation of α-ionone in Osmanthus fragrans is a result of the oxidative cleavage of a specific carotenoid precursor. This enzymatic conversion is a key step in the generation of the characteristic floral scent of the plant.

The primary precursor for α-ionone is α-carotene .[1][2] The biosynthesis of α-ionone is catalyzed by the enzyme Carotenoid Cleavage Dioxygenase 1 (OfCCD1) .[1][2][3][4] This enzyme facilitates the oxidative cleavage of the 9,10 (9',10') double bond of α-carotene, yielding α-ionone and a C14 dialdehyde. It is noteworthy that OfCCD1 also acts on β-carotene to produce β-ionone, another major contributor to the fragrance of O. fragrans.[1][3]

This compound Biosynthesis Pathway cluster_0 Carotenoid Precursor cluster_1 Enzymatic Cleavage cluster_2 Apocarotenoid Products alpha_carotene α-Carotene OfCCD1 OfCCD1 (Carotenoid Cleavage Dioxygenase 1) alpha_carotene->OfCCD1 Substrate alpha_ionone α-Ionone OfCCD1->alpha_ionone Product c14_dialdehyde C14 Dialdehyde OfCCD1->c14_dialdehyde By-product

Figure 1: Biosynthetic pathway of α-ionone in Osmanthus fragrans.

The Key Enzyme: Osmanthus fragrans Carotenoid Cleavage Dioxygenase 1 (OfCCD1)

The central enzyme in the biosynthesis of α-ionone is OfCCD1. A cDNA encoding this enzyme has been successfully identified and isolated from the flowers of O. fragrans.[3] Functional characterization of the recombinant OfCCD1, expressed in Escherichia coli, has confirmed its ability to cleave α-carotene and β-carotene to produce α-ionone and β-ionone, respectively, in in vitro assays.[1][3] The putative amino acid sequence of OfCCD1 contains the conserved histidine residues that are characteristic of the active center of carotenoid cleavage dioxygenases.[3]

Regulation of this compound Biosynthesis

The production of α-ionone in Osmanthus fragrans is a regulated process, influenced by environmental cues and internal developmental programs.

Photorhythmic Regulation: The transcript levels of OfCCD1 are subject to photorhythmic changes, with a significant increase observed during daylight hours.[3] This diurnal regulation suggests that the biosynthesis of ionones is, at least in part, controlled by light.

Substrate-Enzyme Correlation: An interesting regulatory aspect is the negative correlation between the abundance of OfCCD1 mRNA and the concentrations of its carotenoid substrates, α-carotene and β-carotene.[3] When OfCCD1 transcript levels are high, carotenoid levels tend to be low or decrease.[3] This suggests a dynamic interplay between substrate availability and enzyme expression in controlling the flux towards ionone (B8125255) production.

Transcriptional Control: While the direct transcriptional regulation of OfCCD1 is still under investigation, studies on the related enzyme OfCCD4, which is also involved in ionone biosynthesis, have implicated transcription factors such as OfWRKY3 and ERF (Ethylene Response Factor) proteins in the control of its expression.[5][6] This provides a model for the potential transcriptional network governing the biosynthesis of ionones in O. fragrans.

Regulation of Ionone Biosynthesis cluster_0 Environmental & Developmental Cues cluster_1 Transcriptional Regulation cluster_2 Gene Expression cluster_3 Enzyme & Substrate cluster_4 Product Light Light OfCCD1_mRNA OfCCD1 mRNA Light->OfCCD1_mRNA Positive Regulation TFs Transcription Factors (e.g., OfWRKY3, ERFs) TFs->OfCCD1_mRNA Potential Regulation OfCCD1_protein OfCCD1 Protein OfCCD1_mRNA->OfCCD1_protein Translation Carotenoids α- & β-Carotene OfCCD1_mRNA->Carotenoids Negative Correlation Ionones α- & β-Ionone OfCCD1_protein->Ionones Catalysis Carotenoids->OfCCD1_protein Substrate

Figure 2: Regulatory influences on ionone biosynthesis in Osmanthus fragrans.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of α-ionone in Osmanthus fragrans.

Table 1: Relative Abundance of α-Ionone and β-Ionone in Different O. fragrans Cultivars

Cultivarα-Ionone (% of total aromatic components)β-Ionone (% of total aromatic components)
'Zaohuang'12.28%[7]60.58%[7]
'Chenghong Dangui'0.98%[7]0.61%[7]

Table 2: Relative Enzymatic Activity of Recombinant OfCCD1

SubstrateRelative Activity (%)
α-CaroteneActivity confirmed, quantitative comparison not provided[3]
β-CaroteneActivity confirmed, quantitative comparison not provided[3]

Note on Enzyme Kinetics: The determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for OfCCD1 with its carotenoid substrates has been challenging. This is due to the necessity of including antioxidants such as ascorbate (B8700270) in the in vitro assays to protect the carotenoid substrates from oxidation, which interferes with the accurate measurement of these kinetic parameters.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of α-ionone biosynthesis in Osmanthus fragrans.

Protocol 1: In Vitro Assay of Recombinant OfCCD1 Activity

This protocol is adapted from the functional characterization of OfCCD1.[3]

  • Enzyme Preparation:

    • The cDNA of OfCCD1 is cloned into an expression vector (e.g., pGEX-6P-1) and transformed into E. coli cells (e.g., strain XL1-Blue).[3]

    • Recombinant protein expression is induced, and the enzyme is purified. For optimal activity, the expression can be carried out in the presence of ferrous iron.[3]

  • Assay Mixture:

    • A suitable buffer (e.g., Tris-HCl) at an optimal pH.

    • Purified recombinant OfCCD1 enzyme.

    • Substrate: α-carotene or β-carotene, solubilized with a detergent (e.g., Triton X-100).[4]

    • Cofactors and additives: Ferrous iron, catalase, and ascorbic acid to maintain enzyme activity and substrate stability.[3][4]

  • Reaction Conditions:

    • The reaction is initiated by the addition of the enzyme to the assay mixture.

    • Incubation is carried out at a controlled temperature for a defined period.

  • Product Analysis:

    • The volatile products (α-ionone and β-ionone) are extracted from the headspace of the reaction mixture using Solid Phase Microextraction (SPME).[3]

    • The extracted volatiles are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[3]

Protocol 2: Analysis of α-Ionone and Other Volatiles by GC-MS

This is a general protocol for the analysis of volatile compounds from O. fragrans flowers.[1][2][8][9]

  • Sample Preparation:

    • Fresh flower samples are collected and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

    • Volatiles can be extracted using methods such as headspace SPME or simultaneous distillation-extraction (SDE).[9]

  • GC-MS Analysis:

    • The extracted volatiles are injected into a GC-MS system.

    • A capillary column suitable for the separation of volatile compounds (e.g., HP-5) is used.

    • The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.

    • The mass spectrometer is operated in electron impact (EI) mode to generate mass spectra of the eluting compounds.

  • Compound Identification and Quantification:

    • Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

    • Quantification can be performed by comparing the peak areas of the target compounds with those of an internal standard.

Protocol 3: RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol provides a framework for studying the expression of OfCCD1 and other related genes.[6][10][11]

  • RNA Extraction:

    • Total RNA is extracted from O. fragrans tissues (e.g., flowers at different developmental stages) using a suitable plant RNA extraction kit or a CTAB-based method.[6][10]

    • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.[10]

  • cDNA Synthesis:

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR is performed using gene-specific primers for OfCCD1 and a suitable reference gene (e.g., actin) for normalization.

    • The reaction is carried out in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

    • The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Experimental Workflow cluster_0 Gene Identification & Cloning cluster_1 Recombinant Enzyme Production cluster_2 Functional Characterization RNA_extraction RNA Extraction from O. fragrans flowers cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR Amplification of OfCCD1 gene cDNA_synthesis->PCR_amplification Cloning Cloning into Expression Vector PCR_amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression Purification Enzyme Purification Expression->Purification In_vitro_assay In Vitro Enzyme Assay (with α-carotene) Purification->In_vitro_assay SPME SPME of Volatiles In_vitro_assay->SPME GC_MS GC-MS Analysis SPME->GC_MS Product_identification Identification of α-Ionone GC_MS->Product_identification

Figure 3: Experimental workflow for the characterization of OfCCD1.

Conclusion and Future Directions

The biosynthesis of α-ionone in Osmanthus fragrans is a well-defined process centered around the enzymatic activity of OfCCD1 on its precursor, α-carotene. The regulation of this pathway by light and the intricate balance with substrate availability highlight the complexity of fragrance production in this species. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. A detailed understanding of the signaling cascade that links light perception to the transcriptional activation of OfCCD1 would provide a more complete picture of its regulation. Furthermore, the identification and characterization of the transcription factors that directly bind to the promoter of OfCCD1 will be crucial for a comprehensive understanding of its gene regulatory network. The development of a robust in vitro assay system that allows for the determination of the kinetic parameters of OfCCD1 would be invaluable for comparative studies and for the potential bioengineering of this pathway. Continued research in these areas will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of valuable fragrance compounds.

References

The Dual Role of Alpha-Ionone and Its Progeny in Propellant Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The long-term chemical stability of nitrocellulose-based propellants is a critical factor for ensuring their safety, reliability, and performance. Over time, these energetic materials undergo auto-catalytic decomposition, primarily through the cleavage of nitrate (B79036) ester bonds, releasing reactive nitrogen oxides (NOx) that accelerate further degradation. To counteract this, stabilizers are incorporated into propellant formulations to scavenge these deleterious NOx species. Traditionally, compounds like diphenylamine (B1679370) have been used, but concerns over their toxicity and the formation of carcinogenic N-nitrosamines have spurred the search for "green" alternatives. Alpha-ionone, a naturally occurring fragrance compound, has emerged as a promising, non-toxic stabilizer for single and double-base smokeless powders.[1] This technical guide provides a comprehensive overview of the degradation products of this compound in the context of propellant stabilization, including quantitative data, detailed experimental protocols, and a visualization of the proposed degradation pathway.

The Stabilizing Action and Degradation of this compound

This compound demonstrates significant efficiency as a stabilizer in nitrate ester-based propellants, with studies showing that its presence can delay autocatalysis by a factor of two to three compared to conventional stabilizers.[1] The primary stabilization mechanism involves the reaction of this compound with NOx radicals, the main drivers of propellant degradation.

Under accelerated aging conditions, this compound itself degrades to form a series of oxygenated derivatives. The three major degradation products that have been identified are:

  • 3-oxo-α-ionone

  • 4-oxo-β-ionone

  • 4,5-epoxy-α-ionone [1]

A noteworthy finding is that these "daughter" products are not inert byproducts but also contribute to the overall stabilization of the propellant.[1] This is evidenced by a time-related fluctuation in their respective amounts during aging, where their concentrations increase, decrease, and then increase again, suggesting a continuing role in scavenging reactive species.[1]

Quantitative Analysis of this compound and Its Degradation Products

Aging Time (arbitrary units)α-Ionone Concentration (%)3-oxo-α-ionone Concentration (%)4-oxo-β-ionone Concentration (%)4,5-epoxy-α-ionone Concentration (%)
0100000
t1751555
t250251010
t330201512
t420302015

Note: This table is a representative illustration of the expected fluctuations and not based on specific experimental data. The concentrations would be determined experimentally using the methods outlined below.

Experimental Protocols

The analysis of this compound and its degradation products in a complex matrix like propellant requires robust and sensitive analytical methods. The following sections detail the recommended experimental protocols.

Accelerated Aging of Propellant Samples (Based on STANAG 4582)

The NATO Standardization Agreement (STANAG) 4582 provides a framework for assessing the chemical stability of nitrocellulose-based propellants using heat flow calorimetry under accelerated aging conditions.[1]

Objective: To simulate the long-term aging of propellants in a shortened timeframe.

Apparatus:

  • Heat flow calorimeter (HFC)

  • Hermetically sealable glass vials

  • Isothermal oven

Procedure:

  • A known mass of the propellant sample containing this compound is placed into a glass vial.

  • The vial is hermetically sealed to create a closed system.

  • The sealed vial is placed in a heat flow calorimeter set to a constant elevated temperature (e.g., 70-90°C).

  • The heat flow from the sample is monitored continuously. An increase in heat flow indicates decomposition.

  • Samples are aged for specific time periods equivalent to years of storage at ambient temperature (e.g., 25°C), as calculated by the Arrhenius equation.

  • At predetermined time points, samples are removed for chemical analysis.

Sample Preparation for Chemical Analysis

Objective: To extract this compound and its degradation products from the propellant matrix for analysis.

Materials:

  • Aged propellant sample

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Grind the aged propellant sample to a fine powder to increase the surface area for extraction.

  • Weigh a precise amount of the powdered propellant (e.g., 1 gram) into a glass vial.

  • Add a suitable solvent, such as a mixture of dichloromethane and methanol, to the vial.

  • Sonicate the mixture for a defined period (e.g., 30 minutes) to facilitate the dissolution of the target analytes.

  • Centrifuge the mixture to separate the solid propellant matrix from the solvent extract.

  • Carefully decant the supernatant.

  • For further purification and concentration, the extract can be passed through an SPE cartridge.

  • Elute the analytes from the SPE cartridge with a small volume of a strong solvent.

  • Concentrate the eluate to a known volume using a rotary evaporator or a gentle stream of nitrogen.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For MS detection, a volatile buffer like formic acid may be added.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the absorption maxima of the analytes, or MS detection for higher selectivity and sensitivity.

Quantification:

  • Prepare calibration standards of pure this compound, 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone in the analysis solvent.

  • Generate a calibration curve for each analyte by plotting peak area against concentration.

  • Calculate the concentration of each analyte in the propellant extract based on its peak area and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

Objective: To identify and confirm the structure of the degradation products.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Identification:

  • Identify the compounds by comparing their mass spectra with reference spectra from a library (e.g., NIST) and with the mass spectra of synthesized standards.

  • The fragmentation patterns of the ionones and their derivatives will provide structural information for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural information for the definitive identification of the degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a purified sample of each degradation product in a deuterated solvent (e.g., CDCl₃).

Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for complete structural assignment.

Data Interpretation:

  • Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the exact structure of each degradation product.

Degradation Pathway of this compound

The degradation of this compound in the presence of NOx radicals is a complex process involving several potential reaction pathways. The primary reactions are believed to be oxidation and epoxidation at the double bonds and allylic positions of the this compound molecule. The following diagram, generated using the DOT language for Graphviz, illustrates a plausible degradation pathway leading to the identified products.

Alpha_Ionone_Degradation Proposed Degradation Pathway of this compound in Propellants cluster_products Major Degradation Products alpha_ionone This compound intermediate1 Allylic Radical Intermediate alpha_ionone->intermediate1 H-abstraction intermediate2 Epoxide Intermediate alpha_ionone->intermediate2 Epoxidation oxo_beta_ionone 4-oxo-β-ionone alpha_ionone->oxo_beta_ionone Oxidation & Isomerization oxo_alpha_ionone 3-oxo-α-ionone intermediate1->oxo_alpha_ionone Oxidation epoxy_alpha_ionone 4,5-epoxy-α-ionone intermediate2->epoxy_alpha_ionone NOx NOx Radicals (e.g., •NO2) NOx->alpha_ionone Initiation

Proposed Degradation Pathway of this compound

Experimental Workflow

The following diagram illustrates the overall workflow for studying the degradation of this compound in propellants, from sample preparation to data analysis.

Experimental_Workflow Experimental Workflow for this compound Degradation Analysis start Propellant with This compound aging Accelerated Aging (STANAG 4582) start->aging extraction Solvent Extraction & SPE aging->extraction hplc HPLC-UV/MS (Quantitative Analysis) extraction->hplc gcms GC-MS (Identification) extraction->gcms nmr NMR (Structural Elucidation) extraction->nmr data_analysis Data Analysis & Pathway Elucidation hplc->data_analysis gcms->data_analysis nmr->data_analysis end Technical Report data_analysis->end

This compound Degradation Analysis Workflow

Conclusion

This compound serves as an effective and non-toxic stabilizer for nitrocellulose-based propellants. Its degradation leads to the formation of oxygenated derivatives that also participate in the stabilization process, extending the service life of the energetic material. The analytical methods detailed in this guide provide a robust framework for the quantitative analysis and structural elucidation of these degradation products. A thorough understanding of the degradation pathways and the kinetics of stabilizer depletion is essential for the accurate prediction of propellant lifespan and for ensuring the safety and reliability of munitions. Further research focusing on detailed kinetic modeling and computational studies will continue to enhance our understanding of the stabilization mechanisms of green alternatives like this compound.

References

In-Depth Technical Guide to the Stereoisomers and Enantiomers of Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone is a naturally occurring cyclic ketone and a key aroma compound found in various essential oils, most notably in violets. Its unique floral and woody scent has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, this compound and its stereoisomers are of significant interest to the scientific community due to their distinct biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of this compound, focusing on their chemical properties, synthesis, separation, and interaction with biological signaling pathways.

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the C-6 position of its cyclohexene (B86901) ring, leading to the existence of two enantiomers: (R)-(+)-alpha-ionone and (S)-(-)-alpha-ionone. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with other chiral molecules, including biological receptors. This difference in interaction is most notably observed in their distinct olfactory profiles.

G cluster_R (R)-(+)-alpha-Ionone cluster_S (S)-(-)-alpha-Ionone r_ionone s_ionone

Figure 1: Chemical structures of (R)-(+)-alpha-ionone and (S)-(-)-alpha-ionone.

Physicochemical and Olfactory Properties

The enantiomers of this compound possess distinct sensory characteristics. While there are some discrepancies in the literature regarding the exact odor profiles, a general consensus exists regarding their differing aromatic notes.[1]

Property(R)-(+)-alpha-Ionone(S)-(-)-alpha-IononeRacemic this compound
Synonyms (+)-α-Ionone(-)-α-Iononeα-Cyclocitrylideneacetone
Molecular Formula C₁₃H₂₀OC₁₃H₂₀OC₁₃H₂₀O
Molecular Weight 192.30 g/mol 192.30 g/mol 192.30 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 126-128 °C at 12 mmHg (for mixed isomers)126-128 °C at 12 mmHg (for mixed isomers)259-263 °C at 760 mmHg
Density ~0.93 g/mL at 25 °C~0.93 g/mL at 25 °C0.927-0.933 g/cm³ at 25 °C
Refractive Index ~1.498 at 20 °C~1.498 at 20 °C1.497-1.502 at 20 °C
Specific Rotation +347° to +430°-347° to -430°
Odor Profile Violet-like, fruity, raspberry-like, floral, strong impact.[2]Woody, cedarwood-like, with raspberry and β-ionone nuances.[2]A complex floral and woody scent.
Odor Threshold 0.03 - 328 ppb[2]0.1 - 656 ppb[2]Not specified for racemate

Table 1: Physicochemical and Olfactory Properties of this compound Stereoisomers. Note that some physical properties are reported for the racemic mixture or mixed isomers due to limited availability of data for the pure enantiomers.

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for studying its distinct biological activities. An efficient method involves a chemo-enzymatic approach, which combines chemical synthesis with an enzymatic resolution step.

Protocol: Chemo-enzymatic Synthesis of (R)- and (S)-alpha-Ionone via Lipase-Mediated Resolution

This protocol is adapted from methodologies involving lipase-mediated kinetic resolution.[2][3][4]

  • Synthesis of Racemic alpha-Ionol (B1630846):

    • Reduce racemic this compound with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like methanol (B129727) or ethanol (B145695) at 0 °C to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic alpha-ionol.

  • Enzymatic Kinetic Resolution of Racemic alpha-Ionol:

    • Dissolve the racemic alpha-ionol in an anhydrous, non-polar organic solvent (e.g., hexane (B92381) or toluene).

    • Add an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate.

    • Add a lipase (B570770), for example, Candida antarctica lipase B (CAL-B, often immobilized as Novozym® 435) or Pseudomonas cepacia lipase (PSL-C).

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.

    • Filter off the immobilized enzyme. The filtrate will contain one enantiomer of alpha-ionol and the acetylated form of the other enantiomer.

    • Separate the unreacted alpha-ionol enantiomer from the acetylated enantiomer by column chromatography on silica (B1680970) gel.

  • Oxidation to Enantiopure this compound:

    • Separately oxidize the resolved (R)-alpha-ionol and the deacetylated (S)-alpha-ionol (after hydrolysis of the acetate) back to the corresponding ketones. A common and mild oxidizing agent for this transformation is manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) or chloroform, often at reflux.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the MnO₂ and concentrate the filtrate to yield the enantiomerically enriched (R)- or (S)-alpha-ionone.

    • Purify the final products by column chromatography or distillation.

G racemic_ionone Racemic this compound reduction Reduction (e.g., NaBH4) racemic_ionone->reduction racemic_ionol Racemic alpha-Ionol enzymatic_resolution Enzymatic Kinetic Resolution (Lipase, Acyl Donor) racemic_ionol->enzymatic_resolution reduction->racemic_ionol r_ionol (R)-alpha-Ionol enzymatic_resolution->r_ionol s_acetate (S)-alpha-Ionol Acetate enzymatic_resolution->s_acetate oxidation_r Oxidation (e.g., MnO2) r_ionol->oxidation_r hydrolysis Hydrolysis s_acetate->hydrolysis s_ionol (S)-alpha-Ionol oxidation_s Oxidation (e.g., MnO2) s_ionol->oxidation_s hydrolysis->s_ionol r_ionone (R)-alpha-Ionone oxidation_r->r_ionone s_ionone (S)-alpha-Ionone oxidation_s->s_ionone

Figure 2: Chemo-enzymatic synthesis workflow for this compound enantiomers.
Chiral Separation of this compound Enantiomers

Gas chromatography (GC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of this compound enantiomers.[5][6]

Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) of this compound Enantiomers

This protocol is a general guideline based on established methods for chiral GC separation.[5][7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral Column: A capillary column coated with a chiral stationary phase. Commonly used phases for ionone (B8125255) separation include cyclodextrin (B1172386) derivatives, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin, dissolved in a polysiloxane.[5][6]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 2-5 °C/min to a final temperature of 180-220 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

    • Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the enantiomers.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist for the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells.[8] The activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.

Upon binding of this compound to OR51E2, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. This results in the dissociation of the Gα and Gβγ subunits. The activated G-protein, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

Furthermore, the activation of OR51E2 can lead to an increase in intracellular calcium (Ca²⁺) levels. The signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation and activation of ERK1/2, as well as the activation of the PI3K/AKT pathway. Recent studies have elucidated a more detailed pathway involving the Gβγ subunit, PI3Kγ, and the small GTPase ARF1, which occurs at the Golgi apparatus.[8][9][10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol alpha_ionone This compound or51e2 OR51E2 (GPCR) alpha_ionone->or51e2 Binds to g_protein G-Protein (α, β, γ) or51e2->g_protein Activates ca2 Ca²⁺ (intracellular) or51e2->ca2 Increases ac Adenylyl Cyclase g_protein->ac Activates pi3k PI3Kγ g_protein->pi3k Gβγ activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Proliferation, Migration) pka->cellular_response ca2->cellular_response akt AKT pi3k->akt Activates arf1 ARF1 pi3k->arf1 Activates akt->cellular_response erk ERK1/2 arf1->erk Activates erk->cellular_response

Figure 3: Simplified signaling pathway of OR51E2 activation by this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structures of the this compound enantiomers can be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra of the enantiomers are identical in an achiral solvent.

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 6.8-6.1 (m, 2H, -CH=CH-CO-), 5.4 (m, 1H, =CH-), 2.5-2.0 (m, 3H), 2.2 (s, 3H, -COCH₃), 1.6 (m, 2H), 1.5 (s, 3H), 0.9 (s, 3H), 0.8 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 198.0 (C=O), 145.0 (-CH=), 133.0 (-CH=), 129.0 (=C<), 125.0 (=CH-), 54.0 (>CH-), 34.0 (>C<), 32.0 (-CH₂-), 28.0 (-CH₃), 27.0 (-CH₃), 23.0 (-CH₂-), 22.0 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 192. The fragmentation pattern provides structural information.

Key Fragments:

m/zInterpretation
192Molecular Ion [M]⁺
177[M - CH₃]⁺
136Retro-Diels-Alder fragmentation
121[136 - CH₃]⁺
93Further fragmentation
43[CH₃CO]⁺ (Base Peak)

Table 2: Major Mass Spectral Fragments of this compound. [11][12]

G M [M]⁺ m/z 192 m177 [M - CH₃]⁺ m/z 177 M->m177 - CH₃ m136 Retro-Diels-Alder m/z 136 M->m136 m43 [CH₃CO]⁺ m/z 43 M->m43 m121 [136 - CH₃]⁺ m/z 121 m136->m121 - CH₃ m93 m/z 93 m121->m93 - CO

Figure 4: Simplified fragmentation pathway of this compound in EI-MS.

Conclusion

The stereoisomers of this compound represent a fascinating area of study with implications for fragrance chemistry, sensory science, and drug discovery. Their distinct olfactory properties and differential activation of biological pathways underscore the importance of stereochemistry in molecular interactions. The methodologies for their enantioselective synthesis and chiral separation are well-established, enabling further investigation into their unique biological roles. The elucidation of the OR51E2 signaling pathway in response to this compound opens new avenues for exploring its potential as a modulator of cellular processes, particularly in the context of cancer research. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize the distinct properties of this compound's enantiomers.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of alpha-ionone. The information is curated for professionals in research, scientific analysis, and drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical Identity and Structure

This compound, systematically named (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a C13 norterpenoid derived from the degradation of carotenoids.[1][2] It is a key aroma compound found in various essential oils, notably those of violets and roses, and is widely synthesized for use in perfumery, flavorings, and as a precursor in the synthesis of Vitamin A.[2][3][4]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference(s)
IUPAC Name (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[5]
Synonyms α-Ionone, Iraldeine, α-Cyclocitrylidene Acetone (B3395972)[6]
CAS Number 127-41-3[7]
Molecular Formula C₁₃H₂₀O[7]
Molecular Weight 192.30 g/mol [7]
Chemical Structure (See Figure 1)
SMILES CC1=CCCC(C)(C)C1/C=C/C(=O)C[8]
InChIKey UZFLPKAIBPNNCA-BQYQJAHWSA-N[9]

Figure 1: Chemical Structure of this compound (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Physical and Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic warm, woody, and floral scent reminiscent of violets.[5] Its physical properties are critical for its application in various industries and for its handling and storage in a laboratory setting.

Table 2: Physical and Physicochemical Data for this compound

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[5]
Odor Warm, woody, floral, violet-like[5]
Melting Point 25 °C[10]
Boiling Point 259-263 °C at 760 mmHg[10]
Density 0.93 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.498[10]
Flash Point 118 °C (closed cup)[5]
Vapor Pressure 0.019 mmHg at 25 °C[5]
Solubility Insoluble in water; Soluble in ethanol, ether, and most organic solvents.[10]
logP (o/w) 3.85[5]

Experimental Protocols

The determination of the chemical and physical properties of this compound relies on standard and advanced analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

This compound is commercially synthesized through the condensation of citral (B94496) with acetone, followed by an acid-catalyzed cyclization of the resulting pseudoionone (B86502).[3]

Protocol for the Synthesis of this compound:

  • Condensation of Citral and Acetone:

    • In a reaction vessel, dissolve citral in an excess of acetone.

    • Add a basic catalyst, such as a solution of sodium hydroxide, dropwise while maintaining the temperature at a controlled level (e.g., 20-30°C) with stirring.

    • Continue the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Remove the excess acetone under reduced pressure.

    • Extract the resulting pseudoionone with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude pseudoionone by vacuum distillation.

  • Cyclization of Pseudoionone:

    • Add the purified pseudoionone to a solution of a dehydrating acid, such as 85% phosphoric acid or dilute sulfuric acid, at a controlled temperature.[3]

    • Stir the mixture vigorously for a specified period to facilitate the cyclization reaction. The choice of acid and reaction conditions can influence the ratio of α- and β-ionone isomers.

    • After the reaction is complete, quench the mixture by pouring it into ice water.

    • Extract the ionone (B8125255) isomers with an organic solvent.

    • Wash the organic extract to remove any residual acid and dry it over an anhydrous salt.

    • The resulting mixture of ionone isomers can be separated and purified by fractional distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures, such as essential oils or reaction products.[8][11]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the connectivity of atoms and the stereochemistry of the molecule.[9][12]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a high-field NMR spectrometer.

    • Observe the chemical shifts, integration, and coupling patterns of the protons to assign them to the molecular structure. Key signals include those for the vinyl protons and the methyl groups.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the chemical shifts of the carbon atoms, including the characteristic signals for the carbonyl carbon and the carbons of the double bonds.

  • 2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol for IR Analysis:

  • Sample Preparation: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the C=O stretch of the ketone and the C=C stretches of the alkene groups.

Biological Activity and Signaling Pathways

Recent research has unveiled that this compound is not merely an aromatic compound but also possesses significant biological activities, implicating it in various cellular signaling pathways.

Activation of cAMP Signaling Pathway in Keratinocytes

This compound has been shown to promote the proliferation and migration of human keratinocytes (HaCaT cells) through the activation of the cyclic AMP (cAMP) signaling pathway.[13] This activity suggests its potential application in skin barrier recovery and wound healing.

cAMP_Signaling_Pathway alpha_ionone This compound OR Olfactory Receptor alpha_ionone->OR Binds G_protein G Protein OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (HAS2/3, HBD-2) CREB->Gene_Expression Induces Cellular_Response Keratinocyte Proliferation & Migration Gene_Expression->Cellular_Response Leads to

cAMP signaling pathway activated by this compound in keratinocytes.
Inhibition of Skin Cancer Tumorigenesis via the Hippo Pathway

This compound has demonstrated anticancer properties in squamous cell carcinoma (SCC) by activating the olfactory receptor OR10A6.[14] This activation stimulates the Hippo signaling pathway, leading to the phosphorylation of LATS, which in turn phosphorylates and inhibits the transcriptional coactivators YAP and TAZ. This cascade ultimately suppresses tumor growth and induces apoptosis.[14]

Hippo_Signaling_Pathway cluster_nucleus Nucleus alpha_ionone This compound OR10A6 Olfactory Receptor OR10A6 alpha_ionone->OR10A6 Activates Hippo_Core Hippo Pathway Core Proteins OR10A6->Hippo_Core Stimulates LATS LATS Hippo_Core->LATS Phosphorylates pLATS p-LATS (Active) YAP_TAZ YAP / TAZ pLATS->YAP_TAZ Phosphorylates Gene_Transcription Gene Transcription (Pro-proliferative, Anti-apoptotic) YAP_TAZ->Gene_Transcription Promotes pYAP_TAZ p-YAP / p-TAZ (Inactive) pYAP_TAZ->Gene_Transcription Inhibits Nucleus Nucleus Tumorigenesis Tumorigenesis Gene_Transcription->Tumorigenesis Leads to

Hippo signaling pathway modulated by this compound in SCC cells.
Agonism of TGR5

This compound has been identified as an agonist for TGR5, a G-protein-coupled receptor activated by bile acids.[15] Activation of TGR5 in brown adipose tissue (BAT) is known to increase energy expenditure. This finding suggests that this compound could be a promising compound for research into preventing obesity and related metabolic disorders.[15]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow Start Start: Citral & Acetone Condensation Base-Catalyzed Aldol Condensation Start->Condensation Neutralization Neutralization & Extraction Condensation->Neutralization Pseudoionone Crude Pseudoionone Neutralization->Pseudoionone Purification1 Vacuum Distillation Pseudoionone->Purification1 PurePseudo Purified Pseudoionone Purification1->PurePseudo Cyclization Acid-Catalyzed Cyclization PurePseudo->Cyclization Quenching Quenching & Extraction Cyclization->Quenching IononeMix Crude Ionone Mixture (α and β isomers) Quenching->IononeMix Purification2 Fractional Distillation IononeMix->Purification2 End Purified this compound Purification2->End

Workflow for the synthesis and purification of this compound.

References

biological activities of alpha-ionone and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Alpha-Ionone and Its Derivatives

Introduction

This compound is a naturally occurring monocyclic terpene ketone, a fragrance compound found in various flowers, fruits, and vegetables like violets and raspberries.[1][2][3][4] It is widely utilized as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[3][5][6] Beyond its sensory applications, a growing body of scientific research has begun to uncover a range of significant biological activities, positioning this compound and its synthetic derivatives as promising candidates for pharmaceutical and therapeutic development.[1][5] These activities span anti-cancer, metabolic regulation, skin barrier enhancement, anti-inflammatory, and antimicrobial effects.[1][4][5]

This technical guide provides a comprehensive overview of the core , presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways for researchers, scientists, and drug development professionals.

Biological Activities of this compound

This compound exerts a multitude of effects on various biological systems, primarily through its interaction with specific cellular receptors and signaling cascades.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties, particularly against squamous cell carcinoma (SCC) and prostate cancer, often mediated by olfactory receptors expressed ectopically in non-olfactory tissues.

  • Squamous Cell Carcinoma (SCC): In A431 human SCC cells, this compound acts as a ligand for the olfactory receptor OR10A6.[7][8] Activation of this receptor inhibits cancer cell proliferation and migration while inducing apoptosis.[7][8] The underlying mechanism involves the stimulation of the Hippo signaling pathway, a critical regulator of tissue growth. This is evidenced by increased phosphorylation of key pathway proteins: large tumor suppressor kinase (LATS), Yes-associated protein (YAP), and transcriptional coactivator with PDZ-binding motif (TAZ).[7][8] In vivo studies using A431 xenograft mouse models confirmed that this compound injection suppresses tumor growth and induces apoptosis, effects that are nullified when the OR10A6 gene is knocked down.[7][8]

  • Prostate Cancer: The effect of this compound on prostate cancer is more complex and appears to be dose-dependent. It interacts with another olfactory receptor, OR51E2 (also known as PSGR), which is highly expressed in prostate tissue.[1] While some studies show this compound can antagonize OR51E2, others report it as an agonist.[1] This dual activity may be explained by biased agonism, where the ligand stabilizes different receptor conformations, leading to distinct downstream signaling. For instance, moderate doses of this compound were found to increase the invasiveness of LNCaP prostate cancer cells, whereas higher doses sustained cell growth without augmenting invasiveness.[1]

Metabolic Regulation and Anti-Obesity Effects

This compound has been identified as an agonist for TGR5, a G-protein-coupled receptor activated by bile acids that plays a role in energy metabolism.[9]

  • Mechanism of Action: Activation of TGR5 in brown adipose tissue (BAT) by this compound increases energy expenditure. It achieves this by upregulating the expression of key thermogenesis-related genes, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), uncoupling protein 1 (UCP1), and type II iodothyronine deiodinase (Dio2).[9] In a study involving mice on a high-fat diet (HFD), supplementation with 0.2% this compound led to increased expression of these genes in BAT and suppressed weight gain compared to the control HFD group.[9]

Skin Health and Epidermal Barrier Repair

This compound demonstrates significant beneficial effects on skin keratinocytes, promoting functions essential for maintaining a healthy epidermal barrier.[10]

  • Mechanism via cAMP Signaling: this compound treatment of HaCaT keratinocytes leads to a dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] This activation of the cAMP signaling pathway is crucial for its effects. The compound promotes keratinocyte proliferation and migration, accelerates the recovery of the epidermal permeability barrier, and improves stratum corneum hydration.[10] Furthermore, it upregulates the gene expression of hyaluronic acid synthases (HAS2 and HAS3) and human beta-defensin 2 (HBD-2), molecules vital for skin hydration and antimicrobial defense.[10] These effects are abrogated by a cAMP inhibitor, confirming the pathway's central role.[10]

Other Biological Activities
  • Anti-inflammatory and Antimicrobial Effects: Several studies report that this compound possesses anti-inflammatory and antimicrobial properties, making it a candidate for developing new medicinal products in these areas.[1][5][11]

  • Antioxidant Activity: this compound has been shown to have antioxidant capabilities.[4][10]

  • Muscle Health: It has been found to stimulate myogenesis in skeletal myotubes and can alleviate muscle wasting induced by a high-fat diet, an effect also mediated through the activation of cAMP signaling.[10][12]

Biological Activities of this compound Derivatives

The structural scaffold of ionone (B8125255) is a promising template for synthesizing new therapeutic agents.[1] Researchers have developed various derivatives with enhanced or novel biological activities.

  • Anti-Metastatic Activity in Breast Cancer: A series of synthesized chiral ionone alkaloid derivatives were evaluated for their effects on human breast cancer cells. One potent compound, designated 11g , demonstrated significant inhibition of cancer cell migration.[13][14] Further investigation into its mechanism revealed that it targets the HIF-1α/VEGF/VEGFR2/Akt signaling pathway.[13][14] This pathway is critical for angiogenesis, cell survival, and metastasis. By inhibiting this cascade, derivative 11g suppresses downstream signaling molecules, highlighting its potential as an anti-metastatic agent.[14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited studies.

Table 1: Effects of this compound on HaCaT Keratinocyte Function

Parameter Concentration of α-ionone Result Reference
Cell Proliferation 10 - 50 µM Dose-dependent increase (P<0.01 at 48h) [10]
Intracellular cAMP 10 - 50 µM Dose-dependent increase (P<0.05) [10]
Cell Migration 10, 25, 50 µM Significant enhancement (P<0.05) [10]
Gene Expression (HAS2) 50 µM Upregulation (P<0.05) [10]
Gene Expression (HAS3) 50 µM Upregulation (P<0.01) [10]
Gene Expression (HBD-2) 50 µM Upregulation (P<0.05) [10]
HA Production 25, 50 µM Increased production (P<0.01) [10]

| HBD-2 Production | 50 µM | Increased production (P<0.05) |[10] |

Table 2: Anti-Metastatic Activity of Chiral Ionone Alkaloid Derivative 11g

Cell Line Assay Metric Value Reference

| MDA-MB-231 | Inhibition of Cell Migration | IC₅₀ | 0.035 ± 0.004 µM |[14] |

Experimental Protocols

This section details the methodologies used in the key experiments described.

Cell Culture
  • Cell Lines: Human squamous cell carcinoma (A431), human keratinocytes (HaCaT), and human breast cancer (MDA-MB-231) cells were used.[7][10][14]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

In Vitro Bioactivity Assays
  • Cell Proliferation and Viability Assays:

    • Direct Cell Counting: Cells were seeded, treated with this compound for specified durations, and then counted using a hemocytometer.[7]

    • CCK-8/Cyquant Assay: Cell viability was determined by adding Cell Counting Kit-8 (CCK-8) or using the Cyquant cell proliferation assay kit according to the manufacturer's instructions. Absorbance or fluorescence was measured to quantify viable cells.[7][10]

  • Colony Formation Assay: Cells were seeded at low density, treated with this compound, and allowed to grow for approximately 14 days. Colonies were then fixed, stained (e.g., with crystal violet), and counted.[7]

  • Cell Migration Assay (Scratch Assay): A confluent monolayer of cells was "scratched" with a pipette tip to create a cell-free gap. The cells were then treated with this compound, and the closure of the gap was monitored and photographed at different time points (e.g., 24 and 48 hours).[7][10]

  • Gene Expression Analysis (RT-PCR and qRT-PCR): Total RNA was extracted from treated and untreated cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., OR10A6, HAS2, HAS3, HBD-2) were quantified using real-time quantitative PCR (qRT-PCR) with specific primers.[7][10]

  • Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phosphorylated LATS, YAP, TAZ, Akt) and corresponding secondary antibodies. Bands were visualized using chemiluminescence.[7][8][14]

  • cAMP Measurement: Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[10]

  • TGR5 Agonist Assay (Luciferase Reporter Assay): A reporter gene system was used where the luciferase gene is placed under the control of a promoter responsive to TGR5 activation. Cells were co-transfected with plasmids expressing TGR5 and the reporter construct. Upon treatment with potential agonists like this compound, receptor activation leads to luciferase expression, which is quantified by measuring luminescence.[9]

In Vivo Experiments
  • Xenograft Mouse Model: A431 cells (including OR10A6 knockdown variants) were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with this compound (e.g., via injection). Tumor volume and weight were monitored over time. At the end of the study, tumors were excised for further analysis, such as western blotting and apoptosis assays.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and workflows discussed.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OR10A6 OR10A6 LATS LATS OR10A6->LATS Stimulates Hippo Pathway pLATS p-LATS LATS->pLATS Phosphorylation YAP_TAZ YAP / TAZ pLATS->YAP_TAZ Phosphorylates Apoptosis Apoptosis pLATS->Apoptosis Tumor_Suppression Tumor Suppression pLATS->Tumor_Suppression pYAP_TAZ p-YAP / p-TAZ (Inactive) YAP_TAZ->pYAP_TAZ YAP_TAZ_N YAP / TAZ YAP_TAZ->YAP_TAZ_N Translocation (Blocked by Phosphorylation) Transcription Gene Transcription (Proliferation, Anti-Apoptotic) YAP_TAZ_N->Transcription Promotes alpha_ionone α-Ionone alpha_ionone->OR10A6 Activates

Caption: Anti-cancer mechanism of α-ionone in squamous cell carcinoma.

skin_repair_pathway cluster_effects Keratinocyte Functions alpha_ionone α-Ionone receptor Receptor (e.g., OR) alpha_ionone->receptor Activates cAMP ↑ Intracellular cAMP receptor->cAMP Proliferation ↑ Proliferation cAMP->Proliferation Migration ↑ Migration cAMP->Migration Gene_Exp ↑ Gene Expression (HAS2, HAS3, HBD-2) cAMP->Gene_Exp Barrier Accelerated Epidermal Barrier Recovery Proliferation->Barrier Migration->Barrier Gene_Exp->Barrier

Caption: Role of α-ionone in promoting skin barrier function via cAMP.

derivative_pathway Derivative Chiral Ionone Alkaloid Derivative (11g) HIF HIF-1α Derivative->HIF Inhibits VEGF VEGF HIF->VEGF Promotes VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Akt Akt VEGFR2->Akt pAkt p-Akt Akt->pAkt Phosphorylation Metastasis Metastasis & Angiogenesis pAkt->Metastasis Promotes

Caption: Anti-metastatic pathway of a chiral ionone derivative.

experimental_workflow cluster_assays Downstream Assays start Cell Seeding (e.g., A431, HaCaT) treatment Treatment with α-Ionone or Derivative start->treatment incubation Incubation (24h, 48h, etc.) treatment->incubation prolif Proliferation/ Viability Assay incubation->prolif mig Migration (Scratch) Assay incubation->mig protein Protein Extraction (for Western Blot) incubation->protein rna RNA Extraction (for qRT-PCR) incubation->rna analysis Data Analysis and Interpretation prolif->analysis mig->analysis protein->analysis rna->analysis

Caption: General experimental workflow for in vitro bioactivity analysis.

Conclusion

This compound, a well-established fragrance and flavor compound, is emerging as a molecule with significant and diverse biological activities. Its ability to modulate key signaling pathways, such as the Hippo and cAMP pathways, through interactions with olfactory receptors underscores its potential in oncology and dermatology. Furthermore, the ionone structure serves as a versatile scaffold for the development of novel derivatives with enhanced potency, as demonstrated by the anti-metastatic properties of chiral ionone alkaloids. The collective findings strongly suggest that this compound and its derivatives are promising candidates for further investigation and development as novel therapeutic agents for cancer, metabolic disorders, and skin conditions. This guide provides a foundational resource for professionals engaged in exploring the full therapeutic potential of these compelling compounds.

References

The Olfactory-Hippo Axis: A Technical Guide to the Interaction of α-Ionone with OR10A6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The olfactory receptor OR10A6, a G-protein coupled receptor (GPCR), has emerged as a novel therapeutic target in non-olfactory tissues. This technical guide provides an in-depth analysis of the interaction between OR10A6 and its activating ligand, the fragrant ketone α-ionone. Drawing upon recent findings, this document details the molecular mechanisms of receptor activation, the subsequent intracellular signaling cascade involving the Hippo pathway, and the functional cellular outcomes. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Olfactory receptors (ORs), traditionally known for their role in the perception of smell, are increasingly being identified in various non-olfactory tissues where they mediate diverse physiological processes. The human olfactory receptor OR10A6 is one such ectopically expressed receptor that has garnered significant interest. Recent research has identified α-ionone, a cyclic ketone found in various essential oils, as a potent agonist for OR10A6. The activation of OR10A6 by α-ionone has been shown to trigger a cascade of intracellular events with significant implications for cell proliferation and apoptosis, particularly in the context of skin cancer. This guide serves as a comprehensive technical resource on the α-ionone-OR10A6 interaction, providing the foundational knowledge necessary for researchers and drug development professionals to explore its therapeutic potential.

Quantitative Data on α-Ionone and OR10A6 Interaction

The activation of OR10A6 by α-ionone has been quantified in human squamous cell carcinoma (A431) cells, which endogenously express OR10A6. The key quantitative parameter is the half-maximal effective concentration (EC50), which indicates the concentration of α-ionone required to elicit 50% of the maximum response.

ParameterCell LineAssayValueReference
EC50 of α-Ionone A431cAMP accumulation152.4 µM[1]
Effect of α-Ionone on Cell Migration A43148 hoursDose-dependent inhibition (0-200 µM)[1]
Effect of α-Ionone on Protein Phosphorylation A431Western BlotIncreased phosphorylation of LATS, YAP, and TAZ (100-200 µM)[1]

Signaling Pathway of α-Ionone-Mediated OR10A6 Activation

The interaction of α-ionone with OR10A6 initiates a canonical GPCR signaling cascade that culminates in the activation of the Hippo tumor suppressor pathway. This signaling axis represents a novel mechanism for regulating cell growth and apoptosis.

G-Protein Coupling and Second Messenger Production

Upon binding of α-ionone, OR10A6 undergoes a conformational change, leading to the activation of an associated G-protein. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels is a hallmark of OR10A6 activation by α-ionone.[1]

Downstream Activation of the Hippo Pathway

The elevation in cAMP triggers a downstream signaling cascade that directly impacts the core components of the Hippo pathway. This pathway plays a crucial role in controlling organ size and cell proliferation by regulating the activity of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In the context of OR10A6 activation, the signaling proceeds as follows:

  • LATS Kinase Phosphorylation: Increased cAMP levels lead to the phosphorylation and activation of the Large Tumor Suppressor (LATS) kinases.[1]

  • YAP and TAZ Phosphorylation: Activated LATS, in turn, phosphorylates YAP and TAZ.[1]

  • Inhibition of YAP/TAZ Nuclear Translocation: Phosphorylation of YAP and TAZ promotes their sequestration in the cytoplasm, preventing their translocation to the nucleus.

  • Suppression of Pro-proliferative Gene Expression: By inhibiting the nuclear function of YAP and TAZ, the expression of genes that promote cell proliferation and inhibit apoptosis is downregulated.

This signaling cascade ultimately leads to the observed anti-tumorigenic effects of α-ionone in cells expressing OR10A6.

Signaling Pathway Diagram

OR10A6_Hippo_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_ionone α-Ionone OR10A6 OR10A6 alpha_ionone->OR10A6 Binds G_protein G-protein OR10A6->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC LATS LATS cAMP->LATS Activates pLATS p-LATS (Active) LATS->pLATS Phosphorylates YAP_TAZ YAP/TAZ pLATS->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->pYAP_TAZ Gene_Expression Pro-proliferative Gene Expression YAP_TAZ->Gene_Expression Promotes pYAP_TAZ->Gene_Expression Inhibits Nuclear Translocation

Caption: α-Ionone/OR10A6 signaling to the Hippo pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While the full text of the primary citation by Yoon et al. (2024) was not accessible, these protocols are based on established and widely used methods for studying olfactory receptor activation and downstream signaling.

Luciferase Reporter Assay for cAMP Measurement

This assay is used to quantify the increase in intracellular cAMP following OR10A6 activation. It typically employs a reporter gene, such as luciferase, under the control of a cAMP Response Element (CRE).

Materials:

  • HEK293 cells (or other suitable host cells)

  • Expression vector for OR10A6

  • CRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Opti-MEM or similar serum-free medium

  • α-ionone stock solution (in DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA-transfection reagent complex in serum-free medium containing the OR10A6 expression vector and the CRE-luciferase reporter plasmid.

    • Add the complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh complete growth medium.

  • Cell Stimulation:

    • 24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of α-ionone (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate for 4-6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to a control (e.g., vehicle-treated cells).

    • Plot the normalized data against the logarithm of the α-ionone concentration to generate a dose-response curve and calculate the EC50 value.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow Seed_Cells 1. Seed HEK293 cells in 96-well plate Transfect 2. Co-transfect with OR10A6 and CRE-luciferase plasmids Seed_Cells->Transfect Stimulate 3. Stimulate with α-ionone (various concentrations) Transfect->Stimulate Lyse_Add_Substrate 4. Lyse cells and add luciferase substrate Stimulate->Lyse_Add_Substrate Measure 5. Measure luminescence Lyse_Add_Substrate->Measure Analyze 6. Analyze data and calculate EC50 Measure->Analyze

Caption: Workflow for Luciferase Reporter Assay.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration, which can be an indirect measure of GPCR activation, often through Gq-coupled pathways or downstream of cAMP-gated ion channels.

Materials:

  • A431 cells (or other cells expressing OR10A6)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • α-ionone stock solution (in DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed A431 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the growth medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement:

    • Place the plate in the fluorescence imaging system.

    • Record the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Cell Stimulation:

    • Add α-ionone at the desired concentration to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response (ΔF/F0), where F0 is the baseline fluorescence.

    • Plot the normalized response over time to visualize the calcium transient.

Experimental Workflow: Calcium Imaging Assay

Calcium_Imaging_Workflow Seed_Cells 1. Seed A431 cells in 96-well plate Load_Dye 2. Load cells with a calcium-sensitive dye Seed_Cells->Load_Dye Measure_Baseline 3. Measure baseline fluorescence Load_Dye->Measure_Baseline Stimulate 4. Add α-ionone and record fluorescence change Measure_Baseline->Stimulate Analyze 5. Analyze calcium transients Stimulate->Analyze

Caption: Workflow for Calcium Imaging Assay.

Conclusion

The interaction between α-ionone and the olfactory receptor OR10A6 represents a promising avenue for therapeutic intervention, particularly in the field of oncology. The activation of OR10A6 by α-ionone and the subsequent engagement of the Hippo signaling pathway provide a clear molecular basis for its observed anti-proliferative and pro-apoptotic effects. This technical guide has synthesized the available quantitative data, detailed the signaling cascade, and provided robust experimental protocols to empower researchers and drug development professionals to further investigate and harness this novel olfactory-Hippo axis. Future studies should focus on elucidating the precise molecular interactions between α-ionone and the OR10A6 binding pocket, exploring the therapeutic potential of α-ionone and its analogs in preclinical models, and identifying other endogenous and exogenous ligands for this important receptor.

References

The Natural Occurrence and Biosynthesis of Alpha-Ionone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biosynthesis, and analytical methodologies for the quantification of alpha-ionone, a significant fragrance and flavor compound with potential applications in various scientific and industrial fields.

Natural Sources and Occurrence of this compound

This compound is a C13-norisoprenoid, a class of aromatic compounds derived from the enzymatic degradation of carotenoids. It is widely distributed in the plant kingdom, contributing to the characteristic aroma of many flowers and fruits.[1][2] The scent of violets, in particular, is strongly associated with the presence of this compound.[2][3] Beyond its floral notes, this compound imparts fruity and woody undertones, making it a valuable component in the essential oils of various plants.

The occurrence of this compound has been documented in a diverse range of plant species, including but not limited to:

  • Flowers: Viola odorata (Violet)[2][3], Osmanthus fragrans (Sweet Osmanthus)[4][5], Acacia farnesiana (Cassie), and Rosa damascena (Damask Rose).[2]

  • Fruits: Rubus idaeus (Raspberry)[1][6], Rubus fruticosus (Blackberry), Prunus domestica (Plum), and Vitis vinifera (Grape).[1][7]

  • Other Plant Sources: Camellia sinensis (Tea)[8], Nicotiana tabacum (Tobacco)[1], Prunus dulcis (Almond), Daucus carota (Wild Carrot), Apium graveolens (Wild Celery), and Ginkgo biloba (Ginkgo nuts).[9]

While this compound is found in these natural sources, its concentration can be relatively low, making direct extraction for commercial purposes often economically unfeasible.[10] This has led to the development of biotechnological production methods, such as fermentation, to produce "natural" this compound.[9]

Quantitative Occurrence of this compound

The concentration of this compound in natural sources varies significantly depending on the plant species, cultivar, stage of ripeness, and the analytical method employed. The following table summarizes quantitative data from various studies.

Natural SourcePlant PartConcentrationAnalytical MethodReference(s)
Rubus idaeus (Raspberry, cv. 'Meeker')Fruit11.43% of total volatile componentsHS-SPME-GC-MS[1]
Rubus idaeus (Raspberry, cv. 'Willamette')Fruit8.88% of total volatile componentsHS-SPME-GC-MS[1]
Rubus idaeus (Raspberry, cv. 'Tulameen')Fruit6.60% of total volatile componentsHS-SPME-GC-MS[1]
Rubus ulmifolius (Blackberry)FruitPresent (quantification not specified)SPME-GC-MS[11]
Osmanthus fragransEssential Oil1.1%GC-MS[4]
Osmanthus fragransFlowers (Initial flowering stage)11.67% of essential oilHS-SPME-GC-MS[5]
Vitis vinifera (Wine, authentic)WineHS-SPME-MDGC-MS/MS[7]
Vitis vinifera (Wine, commercial)Wineup to 4.6 µg/LHS-SPME-MDGC-MS/MS[7]

Biosynthesis of this compound

This compound is not synthesized de novo in plants but is rather a product of the oxidative cleavage of α-carotene, a C40 carotenoid.[3] The biosynthesis of α-carotene itself originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthetic pathway leading to this compound are:

  • IPP and DMAPP Synthesis: The MEP pathway generates IPP and DMAPP.

  • Geranylgeranyl Diphosphate (GGPP) Formation: Three molecules of IPP are added to one molecule of DMAPP to form the C20 compound, GGPP.

  • Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed to produce the first C40 carotenoid, phytoene. This is a committed step in carotenoid biosynthesis.

  • Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene to the red-colored lycopene (B16060).

  • Lycopene Cyclization: The cyclization of lycopene is a critical branch point. The concerted action of lycopene ε-cyclase and lycopene β-cyclase introduces one ε-ring and one β-ring at the ends of the lycopene molecule to form α-carotene.

  • Oxidative Cleavage: The final step is the enzymatic cleavage of α-carotene at the 9,10 and 9',10' double bonds by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs).[3] Specifically, CCD1 is known to catalyze this reaction in the cytosol, yielding one molecule of α-ionone and other cleavage products.

This compound Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Carotenoid Carotenoid Biosynthesis (Plastid) cluster_Cleavage Cleavage (Cytosol) IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase & Lycopene β-cyclase alpha_Ionone α-Ionone alpha_Carotene->alpha_Ionone Carotenoid Cleavage Dioxygenase 1 (CCD1)

Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols for this compound Analysis

The analysis of this compound from natural sources typically involves the extraction of volatile organic compounds (VOCs) followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample matrix.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a plant matrix.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis SampleCollection Sample Collection (e.g., fruit, flower) Homogenization Homogenization/Grinding (if necessary) SampleCollection->Homogenization Vial Transfer to Headspace Vial (with internal standard) Homogenization->Vial Incubation Incubation and Equilibration Vial->Incubation SPME HS-SPME Fiber Exposure Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Thermal Desorption DataProcessing Data Processing (Peak Integration, Library Search) GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

General workflow for this compound analysis.
Detailed Protocol for HS-SPME-GC-MS Analysis of this compound in Fruit

This protocol is a composite based on methodologies reported for the analysis of volatile compounds in fruits.[12][13]

1. Sample Preparation:

  • Weigh approximately 1-5 g of homogenized fruit tissue into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., 2-octanol, deuterated this compound) to each sample for quantification.

  • For some matrices, the addition of a saturated NaCl solution can improve the release of volatile compounds by increasing the ionic strength of the sample.

  • Seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile and semi-volatile compounds, including terpenoids like this compound.

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes in splitless mode for a duration of 3-5 minutes.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program would be: initial temperature of 40-50 °C held for 2-5 minutes, then ramped at a rate of 3-5 °C/min to 180-200 °C, followed by a second ramp at 10-20 °C/min to 240-280 °C, with a final hold time of 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-450.

4. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with entries in a mass spectral library (e.g., NIST, Wiley).

  • Quantification: Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the this compound standard.

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development.

References

Spectroscopic Profile of alpha-Ionone (CAS 127-41-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-ionone (CAS 127-41-3), a significant fragrance and flavor compound also investigated for various biological activities. The following sections detail its characteristic signatures across major spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and workflows are provided to aid in the replication and interpretation of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) ppmDescription
~6.60Doublet of doublets, 1H (vinylic proton)
~6.07Doublet, 1H (vinylic proton)
~5.50Singlet, 1H (vinylic proton in cyclohexene (B86901) ring)
~2.27Singlet, 3H (ketone methyl protons)
~2.25Multiplet, 1H
~2.04Multiplet, 2H
~1.57Singlet, 3H (methyl protons on cyclohexene ring)
~0.93Singlet, 3H (gem-dimethyl protons)
~0.86Singlet, 3H (gem-dimethyl protons)

Solvent: CDCl₃, Frequency: 90 MHz. Note: Chemical shifts can vary slightly based on solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmCarbon Atom Assignment
198.26C=O (Ketone)
148.93Vinylic C
132.38Vinylic C
131.95Vinylic C
122.68Vinylic C
54.34Quaternary C
32.53CH
31.27CH₂
27.80CH₂
26.94CH₃
26.83CH₃
23.04CH₃
22.77CH₃

Solvent: CDCl₃, Frequency: 25.16 MHz.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should be of high purity to avoid interfering signals.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).

    • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum via Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification and structural confirmation.

Data Presentation

Table 3: Key Mass Fragments of this compound (EI-MS) [3][4][5][6]

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Identity/Loss
192Moderate[M]⁺ (Molecular Ion)
177High[M - CH₃]⁺ (Loss of a methyl radical)
136HighRetro-Diels-Alder fragmentation product
121High[136 - CH₃]⁺
93ModerateFurther fragmentation
77ModerateFurther fragmentation
43High (Base Peak)[CH₃CO]⁺ (Acylium ion)
Logical Relationship: Mass Spectrometry Fragmentation

The fragmentation of this compound in EI-MS follows predictable pathways, primarily involving alpha-cleavages, beta-cleavages, and Retro-Diels-Alder rearrangements.[3][4]

fragmentation_pathway M This compound [M]⁺ (m/z 192) F177 [M - CH₃]⁺ (m/z 177) M->F177 - CH₃• (α-cleavage) F136 Retro-Diels-Alder Product (m/z 136) M->F136 Retro-Diels-Alder F43 Acylium Ion [CH₃CO]⁺ (m/z 43) M->F43 β-cleavage F121 Fragment (m/z 121) F136->F121 - CH₃• F93 Fragment (m/z 93) F121->F93 - CO

Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Vaporization: The sample is vaporized by heating in the injection port of the GC.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule, particularly the conjugated ketone and alkene moieties.

Data Presentation

Table 4: Characteristic IR Absorption Bands for this compound [7][8][9]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080-3020MediumC-H Stretch=C-H (Alkene)
~2960-2850StrongC-H Stretch-C-H (Alkane)
~1670StrongC=O Stretchα,β-Unsaturated Ketone
~1620MediumC=C StretchAlkene
~1470-1350MediumC-H Bend-CH₂, -CH₃
~970StrongC-H Bendtrans -CH=CH-

Sample preparation: Neat liquid film on an ATR crystal or between salt plates.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is collected to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the surface of the ATR crystal, ensuring it is fully covered.

  • Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface.

  • Data Acquisition: The infrared beam is passed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, allowing for the absorption of IR radiation at specific frequencies corresponding to the molecule's vibrational modes. The resulting interferogram is collected.

  • Data Processing: A Fourier transform is applied to the interferogram to generate the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by a strong absorption band corresponding to the π → π* electronic transition within its conjugated enone system.

Data Presentation

Table 5: UV-Vis Spectroscopic Data for this compound [1]

λmax (nm)SolventElectronic Transition
~228Ethanolπ → π*

Note: A weaker n → π transition is also expected at a longer wavelength but is often less prominent.*

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as ethanol. From the stock solution, prepare a dilute solution of a known concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank to subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument and measure the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Overall Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic characterization of a compound like this compound involves a series of steps to confirm its identity and structure.

spectroscopic_workflow cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_confirmation Confirmation & Purity cluster_final Final Confirmation IR IR Spectroscopy (Functional Group ID) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) (Detailed Structure) IR->NMR UV UV-Vis Spectroscopy (Conjugation Check) UV->NMR MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Compare Compare Data with Literature/Databases MS->Compare Sample Pure this compound Sample Sample->IR Sample->UV

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Decomposition of Beta-Carotene and the Formation of Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of beta-carotene (B85742), with a specific focus on the formation of the aromatic compound alpha-ionone. While the predominant volatile product of beta-carotene's thermal degradation is beta-ionone (B89335), this document will also explore the potential pathways leading to the formation of this compound, a valuable fragrance and flavor compound. This guide synthesizes available scientific data on reaction mechanisms, experimental protocols, and quantitative yields to serve as a valuable resource for professionals in research and development.

Introduction to Beta-Carotene and its Thermal Degradation

Beta-carotene is a naturally abundant tetraterpenoid and a precursor to vitamin A, known for its antioxidant properties.[1] Its highly conjugated polyene chain makes it susceptible to degradation under various conditions, including exposure to heat, light, and oxygen. Thermal processing of foods rich in beta-carotene can lead to its isomerization and oxidative cleavage, resulting in the formation of a variety of smaller, often volatile, compounds.[2] These degradation products, which include ionones, contribute significantly to the aroma and flavor profiles of processed foods.[3]

The primary focus of many studies has been the formation of beta-ionone, a key aroma compound with a characteristic floral, woody scent.[4][5] However, the formation of its isomer, this compound, which possesses a violet-like aroma, is also of significant interest in the fragrance and pharmaceutical industries. This guide will delve into the conditions and mechanisms governing the formation of these important apocarotenoids.

Reaction Mechanisms: From Beta-Carotene to Ionones

The thermal degradation of beta-carotene is a complex process involving both isomerization and oxidative cleavage. The formation of beta-ionone is a well-documented process resulting from the cleavage of the 9-10 and 9'-10' double bonds of the beta-carotene molecule.[3]

The formation of this compound from beta-carotene is less direct and is proposed to occur through a preliminary isomerization step. High temperatures can induce the isomerization of the beta-ionone rings at the end of the polyene chain to this compound rings, converting beta-carotene into alpha-carotene (B108777).[2] Subsequent cleavage of the 9-10 double bond of the newly formed alpha-carotene would then yield this compound. It is important to note that this is considered a minor pathway compared to the direct formation of beta-ionone.

Below is a graphical representation of the proposed reaction pathways.

G cluster_main Thermal Decomposition of Beta-Carotene beta_carotene Beta-Carotene alpha_carotene Alpha-Carotene beta_carotene->alpha_carotene Heat (Isomerization) beta_ionone Beta-Ionone (Major Product) beta_carotene->beta_ionone Heat, Oxygen other_products Other Degradation Products beta_carotene->other_products Heat, Oxygen alpha_ionone This compound (Minor Product) alpha_carotene->alpha_ionone Heat, Oxygen

Figure 1: Proposed reaction pathways for the formation of alpha- and beta-ionone from beta-carotene.

Quantitative Analysis of Decomposition Products

The yield of ionones from the thermal decomposition of beta-carotene is highly dependent on several factors, primarily temperature, heating duration, and the presence of oxygen. The majority of available quantitative data focuses on the formation of beta-ionone.

Temperature (°C)Time (hours)Oxygen/Air FlowSubstrateBeta-Ionone YieldDihydroactinidiolide (B95004) (dhA) YieldReference
140220 L/h airCrude Palm Oil Carotenoids0.44 mg/LNot Reported[4]
14047 L/h oxygenCarrot Carotene ExtractAccumulation observedAccumulation observed[5]
14047 L/h oxygenSweet Potato Carotene ExtractAccumulation observedAccumulation observed[6]

Note: Quantitative data for the specific yield of this compound from the thermal decomposition of beta-carotene is scarce in the literature, reinforcing its status as a minor product of this specific reaction. The formation of dihydroactinidiolide (dhA) is another significant degradation product often observed alongside ionones.[5]

Experimental Protocols

This section outlines a general experimental workflow for the thermal decomposition of beta-carotene and the subsequent analysis of its degradation products, with a focus on identifying and quantifying this compound.

Thermal Decomposition of Beta-Carotene

Objective: To thermally degrade beta-carotene under controlled conditions to produce volatile aroma compounds.

Materials:

  • Crystalline beta-carotene or a carotenoid-rich extract (e.g., from carrots or palm oil).[4][5]

  • High-temperature reaction vessel (e.g., a round-bottom flask with a condenser).

  • Heating mantle or oil bath with precise temperature control.

  • Gas inlet for controlled atmosphere (e.g., air, oxygen, or an inert gas like nitrogen).

  • Solvent for dissolving beta-carotene (if applicable, e.g., a high-boiling point oil).

  • Cold trap or solvent trap to collect volatile products.

Procedure:

  • A known quantity of beta-carotene or carotenoid extract is placed in the reaction vessel.

  • If using a solvent, it is added to the vessel and the beta-carotene is dissolved.

  • The reaction vessel is connected to the condenser and the gas inlet.

  • A controlled flow of the desired gas (e.g., air at 20 L/h) is initiated.[4]

  • The vessel is heated to the target temperature (e.g., 140°C) and maintained for a specified duration (e.g., 2-4 hours).[4][5]

  • Volatile products are carried by the gas flow through the condenser and collected in a cold trap or a solvent trap.

  • After the reaction period, the system is cooled, and the collected volatile fraction and the remaining residue are collected for analysis.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the volatile fraction of the thermal decomposition products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for separating isomers (e.g., a chiral stationary phase for enantiomeric separation of this compound).[7]

  • Helium as the carrier gas.

  • Standards of this compound and beta-ionone for identification and calibration.

  • Solvent for sample dilution (e.g., hexane (B92381) or ethanol).

GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas Flow: 1 mL/min (constant flow).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Procedure:

  • The collected volatile fraction is diluted with a suitable solvent.

  • An internal standard can be added for more accurate quantification.

  • The sample is injected into the GC-MS system.

  • The resulting chromatogram is analyzed to identify peaks corresponding to this compound and beta-ionone by comparing their retention times and mass spectra with those of the standards.[8]

  • Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Below is a diagram illustrating the experimental workflow.

G cluster_workflow Experimental Workflow start Start: Beta-Carotene Sample thermal_decomp Thermal Decomposition (Controlled Temperature and Atmosphere) start->thermal_decomp volatile_collection Collection of Volatile Products thermal_decomp->volatile_collection gcms_analysis GC-MS Analysis volatile_collection->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end End: this compound Yield data_processing->end

Figure 2: General experimental workflow for the formation and analysis of this compound from beta-carotene.

Factors Influencing this compound Formation

While research directly targeting the optimization of this compound from beta-carotene is limited, the following factors are likely to play a crucial role:

  • Temperature: Higher temperatures generally accelerate the degradation of beta-carotene. However, excessively high temperatures may lead to further degradation of the desired ionones.[6]

  • Oxygen Availability: The presence of oxygen is critical for the oxidative cleavage of the carotenoid chain. The concentration of oxygen can influence the product distribution.[4]

  • Matrix Effects: The medium in which beta-carotene is heated (e.g., oil, water emulsion) can impact the degradation kinetics and the profile of the resulting products.[9]

  • Presence of Catalysts: Certain metal ions or acidic conditions can potentially catalyze both the isomerization of beta- to alpha-carotene and the subsequent cleavage reactions.

Conclusion and Future Perspectives

The thermal decomposition of beta-carotene is a viable method for producing valuable aroma compounds. While beta-ionone is the major product, the formation of this compound is also possible, likely through a preliminary isomerization of the beta-carotene precursor. Further research is needed to fully elucidate the reaction mechanism and to optimize the reaction conditions to selectively favor the production of this compound.

For professionals in drug development, understanding the degradation products of carotenoids is crucial, as these smaller molecules may possess biological activities distinct from the parent compound. The methodologies and data presented in this guide provide a solid foundation for further investigation into the controlled thermal degradation of beta-carotene for the targeted synthesis of this compound and other bioactive compounds.

References

alpha-ionone as a carotenoid-derived volatile compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alpha-Ionone: A Carotenoid-Derived Volatile Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C13-norisoprenoid, a volatile organic compound derived from the enzymatic cleavage of carotenoids.[1][2] Initially prized in the fragrance and flavor industries for its characteristic violet and raspberry aroma, recent scientific investigation has unveiled a spectrum of potent biological activities, positioning it as a compound of significant interest for therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, physicochemical properties, and mechanisms of action across various biological systems. It summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers in pharmacology, dermatology, and oncology exploring the potential of this compound in drug discovery and development.

Core Concepts

Chemical Identity and Properties

This compound, systematically named (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a cyclic ketone and a member of the sesquiterpenoid class of organic compounds.[4] It is a colorless to pale-yellow liquid characterized by a warm, woody, and floral odor reminiscent of violets.[1][5] Its chemical and physical properties are critical for its application in both industrial and research settings.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C13H20O [4][6]
Molecular Weight 192.30 g/mol [5][6]
IUPAC Name (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one [4]
CAS Number 127-41-3 [6]
Appearance Colorless to pale-yellow liquid [5][6]
Density 0.927 - 0.93 g/mL at 25 °C [1][6]
Boiling Point 258 - 263 °C [1][5][6]
Flash Point 94 - 118 °C (closed cup) [5][6]
Vapor Pressure 0.00097 mmHg @ 20°C; 0.0142 mmHg @ 25°C [6]
Water Solubility 106 mg/L at 25 °C (practically insoluble) [4][5]
Solubility Soluble in ethanol, fixed oils, propylene (B89431) glycol [1][5]
Log P (Octanol/Water) 3.514 - 3.9 [6][7]
Refractive Index 1.497 - 1.502 @ 20°C [1][6]

| Odor Threshold | 0.6 to 10 ppb |[6] |

Biosynthesis from Carotenoids

This compound is a natural product of carotenoid degradation.[1] The primary pathway involves the oxidative cleavage of specific carotenoid precursors by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2]

  • Precursors : The main precursors for this compound are α-carotene and ε-carotene.[2]

  • Key Enzyme : The central enzyme in this process is Carotenoid Cleavage Dioxygenase 1 (CCD1).[2][8][9] CCD1 is a cytoplasmic enzyme that catalyzes the cleavage of the 9,10 and 9',10' double bonds of carotenoids.[9][10]

  • Mechanism : In plants, carotenoids are synthesized and stored in plastids. It is suggested that C40 carotenoids are first cleaved by plastid-localized enzymes like CCD4 into C27-apocarotenoids. These apocarotenoids can then be transported to the cytoplasm, where CCD1 cleaves them further to produce the C13 volatile, this compound.[10] Microbial biosynthesis has also been successfully engineered in E. coli, achieving titers of approximately 700 mg/L by optimizing the expression of CCD1 and managing oxidative stress.[2]

This compound Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm Carotenoids α-Carotene / ε-Carotene (C40) Apocarotenoids C27-Apocarotenoids Carotenoids->Apocarotenoids CCD4 Apocarotenoids_cyto C27-Apocarotenoids Apocarotenoids->Apocarotenoids_cyto Transport Alpha_Ionone α-Ionone (C13) Apocarotenoids_cyto->Alpha_Ionone CCD1

Biosynthesis of this compound from carotenoid precursors.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects by modulating specific cellular signaling pathways. Its potential applications span oncology, dermatology, and metabolic disorders.

Anticancer Activity in Squamous Cell Carcinoma

Recent studies have highlighted the potent anticancer effects of this compound in squamous cell carcinoma (SCC).[11][12] The mechanism is mediated by an ectopically expressed olfactory receptor, OR10A6.[11][12]

  • Receptor Activation : this compound acts as a ligand for OR10A6, an olfactory receptor found to be expressed in skin cells.[11][13][14]

  • Signaling Cascade : Activation of OR10A6 initiates a signaling cascade that stimulates the Hippo pathway. This leads to the phosphorylation and activation of Large Tumor Suppressor Kinase (LATS).[11][12]

  • Effector Inhibition : Activated LATS then phosphorylates the transcriptional coactivators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[11][12] Phosphorylation of YAP/TAZ prevents their translocation to the nucleus, thereby inhibiting the expression of target genes that promote cell proliferation and survival.

  • Cellular Outcomes : The overall effect is the suppression of tumor growth, inhibition of cell proliferation and migration, and induction of apoptosis.[11][12] Knockdown of the OR10A6 gene abrogates these anticancer effects, confirming its essential role.[11][12]

Hippo Signaling Pathway cluster_outcomes AI α-Ionone OR OR10A6 (Olfactory Receptor) AI->OR binds LATS LATS OR->LATS activates pLATS p-LATS (Active) LATS->pLATS YAP_TAZ YAP / TAZ pLATS->YAP_TAZ phosphorylates pYAP_TAZ p-YAP / p-TAZ (Inactive) YAP_TAZ->pYAP_TAZ Nucleus Nucleus YAP_TAZ->Nucleus translocates pYAP_TAZ->Nucleus translocation blocked Apoptosis Apoptosis pYAP_TAZ->Apoptosis leads to Genes Proliferation & Survival Genes Nucleus->Genes activates Proliferation Tumor Growth & Proliferation Genes->Proliferation

This compound activates the Hippo pathway via OR10A6.
Skin Barrier Function and Wound Healing

This compound has demonstrated significant potential in dermatology by promoting the function of keratinocytes, the primary cells of the epidermis.[15] These effects are primarily mediated through the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[15][16]

  • cAMP Activation : this compound treatment leads to a dose-dependent increase in intracellular cAMP levels in keratinocytes.[15][16]

  • Downstream Effects : The elevation in cAMP activates downstream effectors like Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK).[16]

  • Cellular Enhancements : This signaling cascade results in:

    • Increased Proliferation and Migration : Essential processes for wound healing and barrier repair.[15][16]

    • Enhanced Hyaluronic Acid (HA) Production : Achieved by upregulating the expression of hyaluronic acid synthases (HAS2 and HAS3).[15][16]

    • Upregulation of Antimicrobial Peptides : Increases the expression and production of human β-defensin-2 (HBD-2), a key component of the skin's innate immune defense.[16] In vivo studies confirm that topical application of this compound accelerates the recovery of disrupted epidermal barriers.[15]

cAMP Signaling Pathway cluster_outcomes Cellular Outcomes AI α-Ionone Receptor GPCR (putative) AI->Receptor AC Adenylyl Cyclase Receptor->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA PKA / AMPK cAMP->PKA activates Proliferation Keratinocyte Proliferation & Migration PKA->Proliferation HA HAS2/3 Expression (↑ HA Production) PKA->HA HBD2 HBD-2 Expression (↑ Antimicrobial Peptide) PKA->HBD2

cAMP-mediated effects of this compound in keratinocytes.
Anti-Inflammatory and Anti-Photoaging Effects

This compound exhibits protective effects against UVB-induced skin damage. It mitigates inflammation and the degradation of the extracellular matrix, which are hallmarks of photoaging.

  • Anti-inflammatory Action : In UVB-irradiated keratinocytes, this compound significantly decreases the mRNA expression of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α.[17]

  • Anti-Photoaging Mechanism : In human dermal fibroblasts, this compound counteracts UVB-induced damage by:

    • Suppressing the MAPK/AP-1 Pathway : It reduces the phosphorylation of p38, JNK, and ERK, and their downstream transcription factors c-Jun and c-Fos. This leads to decreased expression of matrix metalloproteinases (MMP1, MMP3, MMP9) responsible for collagen degradation.[18]

    • Promoting Collagen Synthesis : It upregulates the expression of TGF-β1 and increases the phosphorylation of SMAD2/3, leading to increased production of type I procollagen (B1174764) (COL1A1, COL1A2).[15]

Table 2: Summary of this compound Biological Activities and Effective Concentrations

Biological Activity Model System Mechanism / Pathway Effective Concentration / Dose Reference(s)
Anticancer A431 Squamous Carcinoma Cells Activation of OR10A6, Hippo Pathway (↑ p-LATS, p-YAP) 100-200 µM (in vitro) [11][12][13]
Anticancer (in vivo) A431 Xenograft Mouse Model Suppression of tumor growth, ↑ Apoptosis 200 mg/kg (i.p.) [11][13]
Keratinocyte Proliferation HaCaT Cells cAMP-dependent pathway 10-50 µM [15][16]
Keratinocyte Migration HaCaT Cells cAMP-dependent pathway 10-50 µM [15][16]
HA & HBD-2 Production HaCaT Cells cAMP-dependent pathway 10-50 µM [16]
Muscle Preservation C2C12 Myotubes, HFD-fed mice cAMP-PKA-CREB signaling Not specified [16]
Anti-Photoaging Hs68 Dermal Fibroblasts ↓ MAPK/AP-1, ↑ TGF-β/SMAD 1-30 µM [18]
Anti-inflammatory HaCaT Cells (UVB-irradiated) ↓ IL-1β, IL-6, IL-8, TNF-α expression Not specified [17]
cAMP Increase A431 Cells OR10A6 activation EC50 = 152.4 µM [13]

| Obesity Prevention | Mice on high-fat diet | TGR5 agonist activity, ↑ thermogenesis | 0.2% in diet |[19] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the biological effects of this compound.

Quantification of this compound

Method: Gas Chromatography-Mass Spectrometry (GC-MS) This is the standard method for identifying and quantifying volatile compounds like this compound in biological or environmental samples.

  • Sample Preparation : Samples (e.g., cell culture media, microbial fermentation broth) are typically extracted with an organic solvent like hexane. The organic layer containing this compound is collected and may be concentrated.

  • GC System : An Agilent Intuvo 9000 GC system (or equivalent) is used.

  • Column : A capillary column suitable for volatile compounds (e.g., HP-5ms).

  • Carrier Gas : Helium.

  • Injection : A small volume (e.g., 1 µL) of the extract is injected into the GC inlet.

  • Temperature Program : A temperature gradient is used to separate compounds based on their boiling points. For example, start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Detector : A mass spectrometer (e.g., Agilent 5977B) is used for detection and identification. The mass spectrometer is operated in electron ionization (EI) mode.

  • Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of an this compound standard.

Cell-Based Assays

Cell Proliferation Assay (CCK-8)

  • Principle : Measures cell viability based on the mitochondrial dehydrogenase-mediated reduction of a WST-8 tetrazolium salt to a colored formazan (B1609692) product.

  • Protocol :

    • Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 or 48 hours).

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Express results as a percentage of the vehicle-treated control group.

Cell Migration Assay (Scratch Wound Healing)

  • Principle : Measures the rate of cell migration into a created "wound" or gap in a confluent cell monolayer.

  • Protocol :

    • Grow cells (e.g., HaCaT) to full confluency in a 6-well plate.

    • Create a linear scratch in the monolayer using a sterile 20 µL pipette tip.

    • Gently wash with PBS to remove detached cells.

    • Replace the medium with fresh medium containing this compound at desired concentrations or a vehicle control.

    • Capture images of the scratch at time 0 and subsequent time points (e.g., 12, 24 hours) using a microscope.

    • Measure the area of the gap at each time point using software like ImageJ.

    • Calculate the migration rate as the percentage of the gap area covered by cells over time relative to the initial gap area.

Intracellular cAMP Measurement (cAMP-Glo™ Assay)

  • Principle : A bioluminescent assay that measures cAMP levels. The assay is based on the principle that cAMP stimulates PKA, and the remaining ATP is converted into a light signal by luciferase. The amount of light is inversely proportional to the amount of cAMP.

  • Protocol :

    • Seed cells (e.g., HaCaT) in a 96-well plate (5x10³ cells/well).

    • After 24 hours, stimulate the cells for a short period (e.g., 10 minutes) with different concentrations of this compound, a positive control (e.g., 10 µM forskolin), or vehicle control.

    • Lyse the cells and perform the assay according to the manufacturer's instructions for the cAMP-Glo™ Kit (Promega).

    • Measure luminescence using a plate reader.

    • Calculate cAMP concentration based on a standard curve.

Western Blotting for Signaling Proteins
  • Principle : To detect and quantify specific proteins (e.g., p-LATS, p-YAP) in cell lysates.

  • Protocol :

    • Cell Lysis : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine protein concentration using a BCA assay.

    • SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel.

    • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-LATS, anti-YAP, anti-β-actin) overnight at 4°C.

    • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis : Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Experimental Workflow cluster_prep Preparation cluster_assays Analysis Culture Cell Culture (e.g., HaCaT, A431) Treatment Treatment with α-Ionone Culture->Treatment Prolif Proliferation Assay (CCK-8) Treatment->Prolif Migrate Migration Assay (Scratch Test) Treatment->Migrate Signaling Western Blot (p-YAP, etc.) Treatment->Signaling Gene_Exp qRT-PCR (MMP1, HAS2) Treatment->Gene_Exp Metabolite cAMP Assay Treatment->Metabolite

A typical workflow for in vitro analysis of this compound.

Conclusion and Future Directions

This compound, a carotenoid-derived volatile, has emerged as a multifaceted bioactive compound with significant therapeutic potential. Its well-defined mechanisms of action, particularly the activation of the OR10A6-Hippo pathway in cancer and the cAMP pathway in skin repair, provide a strong rationale for its further development. The quantitative data and established protocols summarized herein offer a robust framework for future research.

Key areas for future investigation include:

  • Pharmacokinetics and Safety : Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to translate in vitro and murine model findings to human applications.[20]

  • Receptor Deorphanization : Identifying the specific G-protein coupled receptor(s) responsible for the cAMP-mediated effects in non-cancerous cells remains an important step.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing this compound derivatives could lead to the discovery of analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.[21][22]

  • Clinical Translation : Designing and executing clinical trials to evaluate the efficacy of topical this compound for wound healing and skin barrier disorders, and exploring its potential as an adjunct therapy in oncology.

References

Microbial Conversion of Alpha-Ionone by Aspergillus niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial conversion of alpha-ionone by the filamentous fungus Aspergillus niger. This biotransformation process holds significant potential for the production of novel, high-value derivatives of this compound, a naturally occurring terpenoid found in various essential oils. The guide details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a cyclic terpenoid ketone known for its characteristic violet-like aroma, making it a valuable ingredient in the fragrance and flavor industries. Beyond its sensory properties, this compound and its derivatives have garnered interest for their potential pharmacological activities. Microbial biotransformation, particularly using versatile microorganisms like Aspergillus niger, offers a chemo-, regio-, and stereoselective approach to modify the this compound scaffold, leading to the synthesis of compounds that are challenging to produce through conventional chemical methods. Aspergillus niger is a well-established industrial microorganism known for its robust enzymatic machinery, including cytochrome P450 monooxygenases, which are pivotal in the hydroxylation and oxidation of various substrates.[1]

Biotransformation Products and Quantitative Data

The biotransformation of this compound by Aspergillus niger primarily yields hydroxylated and oxidized derivatives. While specific quantitative data for the bioconversion of this compound by Aspergillus niger is not extensively detailed in the public domain, data from the biotransformation of its isomers, beta-ionone (B89335) and gamma-ionone, by the same or related fungal species provide valuable insights into the expected product distribution and yields.

Table 1: Biotransformation Products of Ionone (B8125255) Isomers by Aspergillus niger

SubstrateStrainMajor ProductsYield (%)Reference
Beta-IononeAspergillus niger JTS 191(R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone, 2-oxo-β-ionone, 4-oxo-β-ionone, and othersComplex mixture, individual yields not specified[2]
Gamma-IononeAspergillus nigercis-2-Hydroxy-γ-ionone acetate (B1210297)18[3]
Gamma-IononeAspergillus nigerUnidentified oxygenated derivative28[3]
Beta-IononeAspergillus niger IFO 8541Hydroxylated and oxo derivativesApparent Molar Yield: ~32%[4]

Note: The yields presented are for ionone isomers and serve as an estimation for the potential bioconversion of this compound.

Experimental Protocols

The following sections outline a comprehensive experimental protocol for the microbial conversion of this compound by Aspergillus niger, compiled from various studies on terpenoid biotransformation by fungi.

Microorganism and Culture Conditions
  • Microorganism: Aspergillus niger (e.g., ATCC 9142 or other suitable strains).

  • Inoculum Preparation:

    • Prepare a stock culture of Aspergillus niger on Potato Dextrose Agar (PDA) slants.

    • Incubate at 25-28°C for 5-7 days until sporulation is observed.

    • Harvest the spores by adding sterile 0.1% (v/v) Tween 80 solution to the slant and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Culture Medium: A suitable liquid medium for the biotransformation can be prepared as follows (per liter):

    • Glucose: 20 g

    • Peptone: 5 g

    • Yeast Extract: 3 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust the pH to 5.5-6.0 before autoclaving.

Biotransformation Procedure
  • Inoculation: Inoculate the sterile liquid medium with Aspergillus niger spores to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Incubation: Incubate the culture in a rotary shaker at 28°C and 150-180 rpm for 48-72 hours to allow for sufficient mycelial growth.

  • Substrate Addition:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-20 mg/mL.

    • Add the this compound solution to the fungal culture to a final concentration of 0.1-0.5 g/L.

  • Fermentation: Continue the incubation under the same conditions for an additional 5-10 days. Monitor the biotransformation progress by periodically taking samples for analysis.

Extraction and Analysis of Products
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Extract the fungal biomass separately after homogenization, also with an appropriate organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude extract using Thin Layer Chromatography (TLC) for a preliminary assessment of the product formation.

    • Identify and quantify the biotransformation products using Gas Chromatography-Mass Spectrometry (GC-MS).

    • For structural elucidation of novel compounds, further purification by column chromatography followed by spectroscopic analysis (NMR, IR) is required.

Proposed Metabolic Pathway and Experimental Workflow

The biotransformation of this compound by Aspergillus niger is believed to proceed through a series of oxidative reactions, primarily hydroxylation and subsequent oxidation, catalyzed by cytochrome P450 monooxygenases.

Microbial_Conversion_of_Alpha_Ionone cluster_pathway Proposed Metabolic Pathway alpha_ionone This compound hydroxy_alpha_ionone 3-Hydroxy-alpha-ionone alpha_ionone->hydroxy_alpha_ionone Hydroxylation (Cytochrome P450) other_products Other Oxidized Derivatives alpha_ionone->other_products Other Oxidations oxo_alpha_ionone 3-Oxo-alpha-ionone hydroxy_alpha_ionone->oxo_alpha_ionone Oxidation

Caption: Proposed metabolic pathway for the bioconversion of this compound by Aspergillus niger.

Experimental_Workflow cluster_workflow Experimental Workflow inoculum Inoculum Preparation (A. niger spores) cultivation Fungal Cultivation (Liquid Medium) inoculum->cultivation substrate_addition Substrate Addition (this compound) cultivation->substrate_addition biotransformation Biotransformation (Incubation) substrate_addition->biotransformation extraction Product Extraction (Solvent Extraction) biotransformation->extraction analysis Analysis (GC-MS, NMR) extraction->analysis

Caption: General experimental workflow for the microbial conversion of this compound.

Conclusion

The microbial conversion of this compound using Aspergillus niger presents a promising avenue for the synthesis of novel, potentially bioactive compounds. This technical guide provides a foundational framework for researchers and professionals in drug development to explore this biotransformation. Further research is warranted to fully elucidate the metabolic pathway, optimize the reaction conditions for improved yields, and characterize the pharmacological properties of the resulting derivatives. The detailed protocols and visualized workflows herein serve as a valuable resource to facilitate these future investigations.

References

Methodological & Application

Application Note: Quantitative Analysis of α-Ionone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-ionone is a naturally occurring terpenoid, a member of the rose ketone family, found in a variety of essential oils and is a key contributor to the aroma of many flowers, fruits, and other botanicals.[1] Its characteristic violet-like, woody, and slightly fruity scent makes it a valuable ingredient in the fragrance, flavor, and cosmetics industries.[2] The concentration of α-ionone in essential oils can vary significantly depending on the plant species, geographical origin, and extraction method. Accurate and reliable quantification of α-ionone is crucial for the quality control and authenticity assessment of essential oils, as well as for research and development of new products. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of α-ionone in essential oils.

Principle of GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column coated with a stationary phase. The different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus separating them. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification by comparing it to a spectral library. For quantitative analysis, the area of a specific ion peak is proportional to the concentration of the corresponding compound.

Quantitative Data of α-Ionone in Selected Essential Oils

The concentration of α-ionone can vary widely among different essential oils. The following table summarizes typical concentrations found in a few commercially important essential oils.

Essential Oil/AbsoluteBotanical NameTypical α-Ionone Concentration (%)
Osmanthus AbsoluteOsmanthus fragrans~6%[3]
Osmanthus Absolute (Hexane Free)Osmanthus fragrans0.21%[4][5]
Violet Leaf AbsoluteViola odorataPresent, but often in trace amounts. The headspace of violet flowers in bloom can contain a significant percentage of α-ionone.[6]
Rose OilRosa damascenaPresent as a contributor to the overall aroma, but typically not a major component by percentage.[1][7][8]
Boronia AbsoluteBoronia megastigmaPresent, contributes to the floral-fruity fragrance.[9]
RaspberryRubus idaeusPresent and plays a significant role in the aroma.[10]

Note: The concentration of α-ionone can be influenced by factors such as the specific chemotype of the plant, growing conditions, and the extraction method used.

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of α-ionone in essential oils using GC-MS.

1. Materials and Reagents

  • Essential Oil Samples: A selection of essential oils to be analyzed.

  • α-Ionone Standard: Analytical grade, with a purity of ≥95%.

  • Solvent: Hexane or Ethyl Acetate, HPLC grade.

  • Internal Standard (IS): (Optional but recommended for improved accuracy) e.g., n-Tridecane or a suitable deuterated analog.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with caps (B75204) and septa.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of α-ionone standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard Stock Solution (if used): Prepare a 1000 µg/mL stock solution of the internal standard in the same manner as the α-ionone stock solution. A fixed amount of this stock can be added to all standards and samples.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the solvent to the mark and mix thoroughly. This creates a 1 mg/mL (1000 µg/mL) solution.

  • If using an internal standard, add a known amount to the flask before adding the solvent to the mark.

  • Further dilution may be necessary depending on the expected concentration of α-ionone in the essential oil. A 1:10 or 1:100 dilution is common.[11]

  • Transfer an aliquot of the final diluted sample into a GC-MS autosampler vial for analysis.

4. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of α-ionone. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 or 100:1) or Splitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-350 amu
Solvent Delay3-5 minutes (to prevent filament damage from the solvent peak)

5. Data Analysis and Quantification

  • Identification: Identify the α-ionone peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the α-ionone standard. The mass spectrum of α-ionone is characterized by its molecular ion at m/z 192 and key fragment ions.[1]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of α-ionone (or the ratio of the peak area of α-ionone to the peak area of the internal standard) against the concentration of the working standard solutions.

    • Determine the concentration of α-ionone in the prepared sample solution from the calibration curve.

    • Calculate the concentration of α-ionone in the original essential oil sample using the following formula:

    Concentration (µg/mg or % w/w) = (C x V x D) / W

    Where:

    • C = Concentration of α-ionone in the injected sample (from the calibration curve, in µg/mL)

    • V = Final volume of the sample preparation (in mL)

    • D = Dilution factor (if any)

    • W = Weight of the essential oil sample (in mg)

Visualizations

experimental_workflow sample_prep Sample Preparation (Dilution of Essential Oil) gc_injection GC Injection sample_prep->gc_injection standard_prep Standard Preparation (Calibration Standards) standard_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization) gc_separation->ms_ionization ms_analysis Mass Analysis (Quadrupole) ms_ionization->ms_analysis detection Detection ms_analysis->detection data_processing Data Processing (Chromatogram & Spectra) detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for GC-MS analysis of α-ionone.

alpha_ionone_fragmentation molecular_ion α-Ionone Molecular Ion (m/z 192) fragment_177 Loss of CH3 (m/z 177) molecular_ion->fragment_177 -15 fragment_136 Retro-Diels-Alder (m/z 136) molecular_ion->fragment_136 -56 fragment_121 Loss of C4H7O (m/z 121) molecular_ion->fragment_121 -71 fragment_93 Further Fragmentation (m/z 93) fragment_136->fragment_93

Caption: Mass fragmentation pathway of α-ionone.

References

Application Note: Chiral Separation of α-Ionone Enantiomers Using Cyclodextrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone is a significant chiral compound in the fragrance and flavor industries, with its enantiomers, (R)-(+)-α-ionone and (S)-(-)-α-ionone, exhibiting distinct aromatic profiles. The ability to separate and quantify these enantiomers is essential for quality control, authenticity verification, and in the development of new products. This application note provides detailed protocols for the enantioselective separation of α-ionone using gas chromatography (GC) with packed columns featuring various cyclodextrin (B1172386) derivatives as chiral stationary phases (CSPs). The methodologies presented are derived from established scientific literature, offering robust starting points for achieving baseline separation of α-ionone enantiomers.

Data Presentation

The following table summarizes the quantitative data obtained for the chiral separation of α-ionone enantiomers using three different custom-packed GC columns. These results demonstrate the feasibility of using cyclodextrin derivatives for this chiral resolution.

Chiral SelectorColumn SpecificationsGC ConditionsRetention Time (+)-α-ionone (min)Retention Time (-)-α-ionone (min)Resolution (Rs)
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (30% in PS-086)2m x 2mm ID glass, 15% loading on Chromosorb P AW-DMCS (80-100 mesh)Isothermal: 90°C, Carrier Gas: N₂, Flow: 20 mL/min15.216.51.10
Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin (20% in SE-54)2m x 2mm ID glass, 17% loading on Chromosorb P AW-DMCS (80-100 mesh)Isothermal: 100°C, Carrier Gas: N₂, Flow: 25 mL/min21.823.11.15
Octakis(2,6-di-O-pentyl-3-O-butanoyl)-γ-cyclodextrin (20% in SE-54)2m x 2mm ID glass, 17% loading on Chromosorb P AW-DMCS (80-100 mesh)Isothermal: 110°C, Carrier Gas: N₂, Flow: 25 mL/min18.519.81.20

Experimental Protocols

Preparation of the Chiral Stationary Phase (CSP)

This protocol details the preparation of the packing material for the gas chromatography columns.

Materials:

  • Cyclodextrin derivative (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)

  • Polysiloxane (e.g., PS-086 or SE-54)

  • Chromosorb P AW-DMCS (80-100 mesh)

  • High-purity solvent (e.g., chloroform)

  • Rotary evaporator

Procedure:

  • Accurately weigh the desired amounts of the cyclodextrin derivative and polysiloxane to prepare a solution with the specified concentration (e.g., 30% w/w).

  • Dissolve the cyclodextrin derivative and polysiloxane in a minimal amount of a suitable high-purity solvent in a round-bottom flask.

  • Add the calculated amount of Chromosorb P AW-DMCS to the solution to achieve the target loading percentage (e.g., 15% w/w).

  • Gently mix the slurry to ensure the support is fully wetted.

  • Remove the solvent under reduced pressure using a rotary evaporator, leaving a thin, even coating of the stationary phase on the support material.

  • The final product should be a dry, free-flowing powder.

Packing the GC Column

This section describes the procedure for packing the prepared CSP into a glass GC column.

Materials:

  • Prepared CSP-coated Chromosorb P AW-DMCS

  • Empty glass column (e.g., 2m length, 2mm internal diameter)

  • Silanized glass wool

  • Vacuum pump

  • Ultrasonic bath

Procedure:

  • Carefully insert a small plug of silanized glass wool into one end of the glass column, pushing it in about 1-2 cm.

  • Connect this end of the column to a vacuum line.

  • Apply a gentle vacuum to the column.

  • Introduce the prepared packing material into the open end of the column using a funnel.

  • Continuously and gently tap the column to facilitate uniform packing and prevent the formation of voids.

  • To achieve a denser and more stable packing, immerse the column in an ultrasonic bath for short intervals during the filling process.

  • Once the column is filled to the desired level, insert a second plug of silanized glass wool into the inlet end.

GC Analysis of α-Ionone Enantiomers

This protocol provides the parameters for the gas chromatographic analysis.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Packed GC column as prepared above

Sample Preparation:

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: High-purity Nitrogen (N₂)

  • Flow Rate: Refer to the data table for the specific column (e.g., 20 mL/min).

  • Oven Temperature Program: Isothermal, as specified in the data table for each CSP.

  • Injection Volume: 1 µL

Data Analysis:

  • Record the chromatogram and identify the two peaks corresponding to the enantiomers of α-ionone.

  • Determine the retention time for each peak.

  • Calculate the resolution (Rs) between the two enantiomer peaks using the standard formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R is the retention time and w_b is the peak width at the base.

Visualizations

Chiral_Separation_Workflow cluster_Preparation Phase and Column Preparation cluster_GC_Analysis Gas Chromatography Analysis cluster_Data_Processing Data Analysis Prep1 Dissolve Cyclodextrin & Polysiloxane Prep2 Add Chromosorb Support Prep1->Prep2 Prep3 Coat Support via Rotary Evaporation Prep2->Prep3 Prep4 Pack Glass Column under Vacuum Prep3->Prep4 Prep5 Condition Packed Column Prep4->Prep5 Analysis2 Inject Sample into GC Prep5->Analysis2 Install Column in GC Analysis1 Prepare α-Ionone Standard Solution Analysis1->Analysis2 Analysis3 Isothermal Separation on Chiral Column Analysis2->Analysis3 Analysis4 Flame Ionization Detection Analysis3->Analysis4 Data1 Record Chromatogram Analysis4->Data1 Data2 Measure Retention Times (tR) Data1->Data2 Data3 Calculate Resolution (Rs) Data2->Data3

Figure 1. Workflow for the chiral separation of α-ionone enantiomers.

Application Note: Quantification of α-Ionone in Wine Using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of α-ionone in wine samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). α-Ionone is a key aroma compound in many wines, contributing to floral and fruity notes. Its concentration can be an indicator of wine quality and authenticity, as elevated levels may suggest fraudulent aromatization.[1][2] The described method provides a reliable workflow for researchers, winemakers, and quality control laboratories to accurately measure α-ionone concentrations, ensuring product quality and compliance.

Introduction

α-Ionone is a C13-norisoprenoid that imparts characteristic violet, raspberry, and woody aromas to wine. It is naturally present in many grape varieties and its concentration can be influenced by viticultural practices, winemaking techniques, and aging conditions. Monitoring the concentration of α-ionone is crucial for quality control and for detecting potential adulteration, as synthetic α-ionone may be illegally added to enhance the aromatic profile of a wine.[1][2]

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[3] When combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the trace-level quantification of aroma compounds such as α-ionone.[3][4]

Experimental

Sample Preparation

Wine samples should be brought to room temperature before analysis. To minimize interferences from carbon dioxide, it is recommended to degas the wine sample. This can be achieved by methods such as brief sonication in an ultrasonic bath or stirring under a gentle vacuum.[5] For the HS-SPME procedure, a known volume of the wine sample is transferred into a headspace vial. Sodium chloride is often added to the sample to increase the ionic strength of the matrix and enhance the partitioning of volatile analytes into the headspace. An internal standard, such as 3-octanol (B1198278) or a deuterated analog of the analyte, should be added for accurate quantification.[4]

HS-SPME Parameters

The selection of the SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including α-ionone.[4]

Table 1: Recommended HS-SPME Parameters

ParameterValue
SPME FiberDVB/CAR/PDMS (e.g., 50/30 µm)
Sample Volume5 - 10 mL
Salt Addition1 - 2 g NaCl
Incubation/Extraction Temp.40 - 60 °C
Incubation/Extraction Time15 - 30 min
Agitation250 - 500 rpm
Desorption Temperature230 - 250 °C
Desorption Time2 - 5 min (in splitless mode)
GC-MS Parameters

The gas chromatograph is responsible for separating the volatile compounds extracted by the SPME fiber, while the mass spectrometer provides identification and quantification.

Table 2: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
Injector ModeSplitless
Injector Temperature230 - 250 °C
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm x 0.25 µm)
Oven ProgramInitial Temp: 40°C, hold for 2-4 minRamp 1: 5-10°C/min to 150-180°CRamp 2: 15-25°C/min to 230-250°C, hold for 2-5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Transfer Line Temperature250 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Quantifier Ion for α-iononem/z 121
Qualifier Ions for α-iononem/z 136, 177, 192

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of α-ionone in wine using HS-SPME-GC-MS, compiled from various studies. These values can serve as a benchmark for method validation.

Table 3: Summary of Quantitative Data for α-Ionone in Wine

ParameterReported Value RangeReference
Concentration in Authentic Wines[1]
Concentration in Suspected Adulterated WinesUp to 4.6 µg/L[1]
Odor Threshold in Wine10.5 - 13.7 µg/L[2]
Limit of Detection (LOD)Varies by study, typically in the ng/L range[1]

Experimental Workflow

G HS-SPME-GC-MS Workflow for α-Ionone Quantification in Wine cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Wine Sample B Degas Sample A->B C Aliquot into Vial B->C D Add Salt (e.g., NaCl) C->D E Add Internal Standard D->E F Incubate and Extract with SPME Fiber E->F Automated/Manual G Thermal Desorption in GC Inlet F->G Transfer Fiber H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Report Results (µg/L) K->L

Caption: Experimental workflow for α-ionone analysis in wine.

Detailed Protocol

1. Materials and Reagents

  • α-Ionone standard (≥90% purity)

  • Internal Standard (e.g., 3-octanol, deuterated α-ionone)

  • Methanol (B129727) or Ethanol (B145695) (HPLC grade) for stock solutions

  • Sodium Chloride (NaCl, analytical grade)

  • Ultrapure water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

2. Preparation of Standards

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of α-ionone and dissolve it in methanol or ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a synthetic wine matrix (e.g., 12% ethanol in water with tartaric acid at pH 3.5) to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/L).

  • Internal Standard (IS) Stock Solution (e.g., 100 mg/L): Prepare a stock solution of the internal standard in methanol or ethanol.

  • IS Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 10 µg/L) with the synthetic wine matrix.

3. Sample Preparation

  • Allow the wine sample to equilibrate to room temperature.

  • Degas approximately 20 mL of the wine sample using an ultrasonic bath for 5-10 minutes.

  • Pipette 10 mL of the degassed wine sample into a 20 mL headspace vial.

  • Add 2 g of NaCl to the vial.

  • Add a specific volume of the IS working solution (e.g., 50 µL of 10 µg/L 3-octanol) to the vial.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial until the NaCl is completely dissolved.

4. HS-SPME Procedure

  • Place the prepared vial in the autosampler tray of the GC-MS system.

  • Condition the SPME fiber according to the manufacturer's instructions before the first use and between different sample batches.

  • Set the HS-SPME parameters in the instrument control software as outlined in Table 1. The autosampler will perform the incubation, extraction, and desorption steps automatically.

5. GC-MS Analysis

  • Set the GC-MS parameters as described in Table 2.

  • The desorbed analytes from the SPME fiber are introduced into the GC column in splitless mode for separation.

  • The mass spectrometer detects the separated compounds. For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The quantifier ion for α-ionone is typically m/z 121, with qualifier ions at m/z 136, 177, and 192 used for confirmation.

6. Data Analysis and Quantification

  • Integrate the peak areas of α-ionone and the internal standard in the resulting chromatograms.

  • Calculate the ratio of the peak area of α-ionone to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of α-ionone in the wine samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The HS-SPME-GC-MS method described in this application note is a highly effective technique for the quantification of α-ionone in wine. Its high sensitivity, selectivity, and minimal sample preparation requirements make it an ideal choice for routine analysis in the wine industry and for research purposes. Accurate measurement of α-ionone can provide valuable insights into wine aroma chemistry and help ensure the authenticity of the product.

References

Synthesis of α-Ionone Using Solid Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of α-ionone, a valuable fragrance and flavor chemical and a key intermediate in the production of vitamins, is traditionally carried out using homogeneous acid catalysts, which pose significant environmental and operational challenges. The use of solid acid catalysts offers a promising alternative, enabling easier catalyst separation, reusability, and potentially higher selectivity. This document provides detailed application notes and experimental protocols for the synthesis of α-ionone through the cyclization of pseudoionone (B86502) using various solid acid catalysts.

Introduction

The acid-catalyzed cyclization of pseudoionone is a critical step in the synthesis of ionones. This reaction typically yields a mixture of α-, β-, and γ-ionone isomers.[1][2] The distribution of these isomers is highly dependent on the nature of the acid catalyst and the reaction conditions.[2] Strong Brønsted acid sites have been shown to be particularly effective in promoting this transformation.[3][4] This document outlines the use of heterogeneous solid acid catalysts, which are more environmentally benign alternatives to traditional homogeneous catalysts like sulfuric acid.[4]

Catalyst Selection and Characterization

A range of solid acid catalysts have been investigated for the synthesis of α-ionone, including zeolites, ion-exchange resins, and supported heteropolyacids. The choice of catalyst significantly influences the conversion of pseudoionone and the selectivity towards the desired α-ionone isomer.

Table 1: Comparison of Various Solid Acid Catalysts for Pseudoionone Cyclization

CatalystSupportKey PropertiesPseudoionone Conversion (%)α-Ionone Selectivity (%)Reference
HBEA Zeolite -Strong Brønsted acidity, microporous structureModerateModerate[3]
Amberlyst 35W PolystyreneMacroporous sulfonic acid resin, strong Brønsted acid sitesHighGood[3][5]
SiO₂-Al₂O₃ -Amorphous solid with Brønsted and Lewis acid sitesModerateLow[3]
HPA/SiO₂ Silica (B1680970)High density of strong Brønsted acid sitesUp to 100%Varies with conditions[4][6]
SO₄²⁻/TiO₂/MCM-41 MCM-41Ordered mesoporous structure, Brønsted acid sitesHighGood[3]
Catalyst Characterization

Thorough characterization of the solid acid catalyst is crucial for understanding its performance. Key characterization techniques include:

  • Nitrogen Adsorption-Desorption (BET): To determine the specific surface area, pore volume, and pore size distribution.

  • X-ray Diffraction (XRD): To identify the crystalline structure of the catalyst and the dispersion of active species.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Pyridine: To distinguish between Brønsted and Lewis acid sites and to quantify their strength and density.[3]

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To measure the total acidity and the distribution of acid site strengths.[3]

Experimental Protocols

This section provides detailed protocols for catalyst preparation and the synthesis of α-ionone.

Protocol for Preparation of Silica-Supported Tungstophosphoric Acid (HPA/SiO₂) Catalyst

This protocol is based on the incipient wetness impregnation method.

Materials:

  • Tungstophosphoric acid (H₃PW₁₂O₄₀)

  • Silica gel (SiO₂)

  • Deionized water

  • Ethanol

Procedure:

  • Support Pre-treatment: Dry the silica gel support at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Prepare an aqueous solution of tungstophosphoric acid with a concentration calculated to achieve the desired loading on the silica support (e.g., 20 wt%).

  • Incipient Wetness Impregnation: Slowly add the HPA solution to the dried silica gel dropwise while continuously mixing, ensuring the total volume of the solution is equal to the pore volume of the silica support.

  • Drying: Dry the impregnated silica gel at 100°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is typically ramped up slowly to 300-400°C and held for 3-4 hours.

  • Characterization: Characterize the prepared catalyst using the techniques described in Section 2.1.

Protocol for the Synthesis of α-Ionone from Pseudoionone

This protocol describes a typical batch reaction for the cyclization of pseudoionone.

Materials:

  • Pseudoionone

  • Solid acid catalyst (e.g., HPA/SiO₂ or Amberlyst 35W)

  • Solvent (e.g., toluene (B28343), cyclohexane)[7][8]

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Gas chromatograph (GC) for reaction monitoring and product analysis

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the reflux condenser, magnetic stirrer, and thermometer.

  • Charge Reactants: To the flask, add the solvent (e.g., 50 mL of toluene), pseudoionone (e.g., 5 g), and the internal standard.

  • Add Catalyst: Add the pre-activated solid acid catalyst (e.g., 1 g of HPA/SiO₂). The catalyst-to-substrate ratio should be optimized based on the catalyst's activity.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.[7] Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.

  • Reaction Work-up:

    • Once the desired conversion and selectivity are achieved, cool the reaction mixture to room temperature.

    • Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with solvent, dried, and potentially reused.

    • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any leached acid, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation and Analysis:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to isolate α-ionone.

    • Analyze the final product by GC and GC-MS to determine the yield and purity of α-ionone.

Reaction Pathway and Workflow

The synthesis of ionones from pseudoionone over solid acid catalysts proceeds through a carbocationic intermediate. The strength of the acid sites plays a crucial role in the subsequent isomerization steps.

Reaction_Pathway Pseudoionone Pseudoionone Carbocation Cyclic Carbocation Intermediate Pseudoionone->Carbocation H⁺ (Solid Acid) gamma_Ionone γ-Ionone Carbocation->gamma_Ionone alpha_Ionone α-Ionone Carbocation->alpha_Ionone beta_Ionone β-Ionone Carbocation->beta_Ionone gamma_Ionone->alpha_Ionone Isomerization

Caption: Reaction pathway for the cyclization of pseudoionone.

The general workflow for the synthesis of α-ionone using a solid acid catalyst is depicted below.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_workup Product Isolation Catalyst_Prep Catalyst Preparation (e.g., Impregnation) Calcination Calcination Catalyst_Prep->Calcination Characterization Characterization (XRD, BET, FTIR) Calcination->Characterization Reaction_Setup Reaction Setup Characterization->Reaction_Setup Reaction Cyclization Reaction Reaction_Setup->Reaction Monitoring Reaction Monitoring (GC) Reaction->Monitoring Catalyst_Recovery Catalyst Recovery (Filtration) Monitoring->Catalyst_Recovery Neutralization Neutralization & Washing Catalyst_Recovery->Neutralization Solvent_Removal Solvent Removal Neutralization->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Analysis Analysis Purification->Analysis Final Product Analysis (GC, GC-MS)

Caption: General experimental workflow for α-ionone synthesis.

Factors Influencing α-Ionone Selectivity

Several factors can be tuned to maximize the yield of α-ionone:

  • Catalyst Acidity: Weaker to moderate strength Brønsted acids tend to favor the formation of α-ionone, while very strong acids can promote further isomerization to the thermodynamically more stable β-ionone.[7]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, α-ionone. Higher temperatures can lead to increased formation of β-ionone.[4]

  • Reaction Time: Shorter reaction times are often preferred to minimize the isomerization of α-ionone to β-ionone. Prolonged reaction times can lead to a product mixture rich in the β-isomer.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene and cyclohexane (B81311) are commonly used.[7][8]

The following decision tree provides a simplified guide for catalyst selection based on desired outcomes.

Catalyst_Selection Start Desired Outcome? High_Conversion High Conversion? Start->High_Conversion High_Alpha_Selectivity High α-Ionone Selectivity? High_Conversion->High_Alpha_Selectivity Yes HPA_Silica Use HPA/SiO₂ or Amberlyst 35W High_Conversion->HPA_Silica No Easy_Recovery Easy Catalyst Recovery? High_Alpha_Selectivity->Easy_Recovery Yes Moderate_Conditions Use Moderate Temperature & Shorter Reaction Time High_Alpha_Selectivity->Moderate_Conditions No All_Solid_Catalysts All Solid Catalysts Offer This Advantage Easy_Recovery->All_Solid_Catalysts Yes

Caption: Decision tree for catalyst selection.

Conclusion

The use of solid acid catalysts for the synthesis of α-ionone presents a viable and advantageous alternative to traditional homogeneous catalysis. By carefully selecting the catalyst and optimizing reaction conditions, high conversion of pseudoionone and good selectivity towards α-ionone can be achieved. The protocols and guidelines presented in this document provide a comprehensive starting point for researchers and professionals in the field to develop efficient and sustainable processes for the production of this important fine chemical.

References

Application Notes and Protocols for In Vitro Testing of Alpha-Ionone's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone is a natural aromatic compound found in various essential oils, fruits, and flowers, known for its characteristic violet scent.[1] Beyond its use in the fragrance and food industries, recent research has unveiled a spectrum of biological activities, positioning this compound as a promising scaffold for therapeutic agent development.[2][3] In vitro and in vivo studies have highlighted its anti-cancer, anti-inflammatory, and skin-regenerative properties.[1][2][4] This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the diverse biological effects of this compound.

The following sections detail the methodologies for assessing this compound's impact on cancer cell viability and apoptosis, keratinocyte function and skin barrier repair, and inflammatory responses. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways are illustrated.

Anti-Cancer Activity of this compound

This compound has demonstrated significant anti-cancer effects, particularly in squamous cell carcinoma and prostate cancer models.[4][5] Its mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways.[4][5][6]

Key In Vitro Assays for Anti-Cancer Effects
  • Cell Viability and Proliferation Assays (MTT, CCK-8): To determine the cytotoxic and cytostatic effects of this compound on cancer cells.

  • Apoptosis Assays (Annexin V/PI Staining): To quantify the induction of programmed cell death.

  • Colony Formation Assay: To assess the long-term effect of this compound on the proliferative capacity of single cells.

  • Western Blot Analysis: To investigate changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways like the Hippo pathway.[4][6]

Summary of Quantitative Anti-Cancer Data
Cell LineAssayConcentrationObserved EffectReference
A431 (Squamous Cell Carcinoma)Proliferation Assay100-200 µMInhibition of proliferation[4]
A431 (Squamous Cell Carcinoma)Migration Assay0-200 µM (48h)Dose-dependent inhibition of migration[6]
A431 (Squamous Cell Carcinoma)Western Blot100-200 µMIncreased phosphorylation of LATS, YAP, and TAZ[6]
A431 (Squamous Cell Carcinoma)Western BlotNot SpecifiedIncreased cleaved caspase-3 and BAX; Reduced BCL-2[6]
DU145 (Prostate Carcinoma)Proliferation AssayIC50 = 210 µmol/LInhibition of proliferation[5]
LNCaP (Prostate Carcinoma)Proliferation AssayIC50 = 130 µmol/LInhibition of proliferation[5]
PC-3 (Prostate Adenocarcinoma)Proliferation AssayIC50 = 130 µmol/LInhibition of proliferation[5]
Signaling Pathway: this compound in Squamous Cell Carcinoma

This compound activates the olfactory receptor OR10A6 in A431 squamous cell carcinoma cells.[4][6] This activation stimulates the Hippo signaling pathway, leading to the phosphorylation of key regulatory proteins LATS, YAP, and TAZ.[4][6] The downstream effect is the induction of apoptosis and suppression of tumorigenesis.[4]

G cluster_cell A431 Squamous Cell Carcinoma Cell This compound This compound OR10A6 OR10A6 This compound->OR10A6 Activates Hippo_Pathway Hippo Pathway (LATS, YAP, TAZ) OR10A6->Hippo_Pathway Stimulates Phosphorylation Apoptosis Apoptosis Hippo_Pathway->Apoptosis Induces Proliferation Proliferation Hippo_Pathway->Proliferation Inhibits

This compound activates the Hippo pathway via OR10A6.

Skin Health and Epidermal Barrier Function

This compound has shown beneficial effects on skin by promoting the function of keratinocytes, the primary cells of the epidermis, which are crucial for maintaining the skin barrier.[1]

Key In Vitro Assays for Skin Health Effects
  • Keratinocyte Proliferation (CCK-8 Assay): To measure the effect of this compound on the growth of human immortalized keratinocytes (HaCaT cells).[1]

  • Cell Migration (Wound Healing Assay): To assess the ability of this compound to promote keratinocyte migration, a key process in wound repair.[1]

  • Gene Expression Analysis (qRT-PCR): To quantify changes in mRNA levels of genes involved in skin barrier function, such as Hyaluronic Acid Synthases (HAS2, HAS3) and human β-defensin-2 (HBD-2).[1]

  • Protein Quantification (ELISA): To measure the production and secretion of hyaluronic acid (HA) and HBD-2.[1]

  • cAMP Level Measurement: To investigate the involvement of the cAMP signaling pathway.[1]

Summary of Quantitative Skin Health Data
Cell LineAssayConcentrationObserved EffectReference
HaCaT (Keratinocytes)CCK-8 Proliferation10, 25, 50 µMSignificant, dose-dependent increase in proliferation (P<0.01)[1]
HaCaT (Keratinocytes)Migration Assay10, 25, 50 µMEnhanced cell migration (P<0.05)[1]
HaCaT (Keratinocytes)cAMP Measurement10, 25, 50 µMDose-dependent increase in intracellular cAMP (P<0.05)[1]
HaCaT (Keratinocytes)qRT-PCR (9h)10, 25, 50 µMUpregulated gene expression of HAS2, HAS3, and HBD-2 (P<0.05)[1]
HaCaT (Keratinocytes)ELISA (24h)10, 25, 50 µMEnhanced production of HA and HBD-2 (P<0.01 and P<0.05, respectively)[1]
Signaling Pathway: this compound in Keratinocytes

In HaCaT keratinocytes, this compound treatment leads to a dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This activation of the cAMP signaling pathway mediates the observed beneficial effects, including increased proliferation, migration, and production of HA and HBD-2.[1] The effects can be abrogated by a cAMP inhibitor.[1]

G cluster_cell HaCaT Keratinocyte This compound This compound Receptor G-protein Coupled Receptor (presumed) This compound->Receptor Activates cAMP cAMP Signaling Receptor->cAMP Increases Proliferation Proliferation cAMP->Proliferation Promotes Migration Migration cAMP->Migration Enhances HA_HBD2 HA & HBD-2 Production cAMP->HA_HBD2 Upregulates

This compound promotes keratinocyte function via cAMP signaling.

Anti-Inflammatory Activity

Ionones, as a class of compounds, are known for their anti-inflammatory properties.[2] A key indicator of inflammation in vitro is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay is a common method to quantify nitrite (B80452), a stable breakdown product of NO.[7][8]

Key In Vitro Assays for Anti-Inflammatory Effects
  • Griess Assay: To measure the production of nitric oxide (NO) in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).[7][9]

  • ELISA for Pro-inflammatory Cytokines: To quantify the secretion of cytokines such as TNF-α, IL-1β, and IL-6.[9]

  • Western Blot Analysis: To assess the expression of iNOS and key proteins in inflammatory signaling pathways, such as NF-κB.[9]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of this compound.

General Experimental Workflow

A typical workflow for assessing the biological activity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure specific endpoints like viability, apoptosis, or protein expression.

G cluster_workflow General Experimental Workflow A 1. Cell Seeding Seed cells in appropriate culture plates B 2. Cell Culture Allow cells to adhere and grow (e.g., 24h) A->B C 3. This compound Treatment Treat cells with various concentrations B->C D 4. Incubation Incubate for a defined period (e.g., 24-72h) C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Apoptosis (Annexin V Assay) E->G H Protein Expression (Western Blot) E->H I NO Production (Griess Assay) E->I

A generalized workflow for in vitro testing of this compound.
Protocol: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate. B 2. Treat Cells Add this compound at desired concentrations. A->B C 3. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. B->C D 4. Incubate Incubate for 2-4 hours at 37°C until formazan crystals form. C->D E 5. Solubilize Crystals Add 100-200 µL of a solubilizing agent (e.g., DMSO). D->E F 6. Measure Absorbance Read absorbance at ~570 nm on a plate reader. E->F

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11][12]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

G cluster_workflow Annexin V/PI Assay Workflow A 1. Treat & Harvest Cells Collect both adherent and floating cells. B 2. Wash Cells Wash twice with cold PBS. A->B C 3. Resuspend in Binding Buffer Resuspend ~1x10^5 cells in 100 µL of 1X Binding Buffer. B->C D 4. Stain with Dyes Add Annexin V-FITC (e.g., 5 µL) and PI (e.g., 2-5 µL). C->D E 5. Incubate Incubate for 15 min at room temperature in the dark. D->E F 6. Analyze by Flow Cytometry Add 400 µL Binding Buffer and analyze immediately. E->F

Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest both floating and adherent cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution.[11][13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Protocol: Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by this compound.

G cluster_workflow Western Blot Workflow A 1. Protein Extraction Lyse treated cells and quantify protein concentration. B 2. Gel Electrophoresis Separate proteins by size using SDS-PAGE. A->B C 3. Protein Transfer Transfer proteins from the gel to a membrane (e.g., PVDF). B->C D 4. Blocking Block non-specific sites on the membrane (e.g., with milk or BSA). C->D E 5. Primary Antibody Incubation Incubate with an antibody specific to the target protein. D->E F 6. Secondary Antibody Incubation Incubate with a conjugated secondary antibody. E->F G 7. Detection Visualize protein bands using a chemiluminescent substrate. F->G

Workflow for Western Blot analysis.

Methodology:

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15] Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[15]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][16]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-YAP, β-actin) overnight at 4°C.[15] Wash the membrane with TBST.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol: Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable product of nitric oxide (NO), in cell culture supernatants.[8] It is a colorimetric assay based on a diazotization reaction.[7][17]

G cluster_workflow Griess Assay Workflow A 1. Collect Supernatant After cell treatment, collect 50 µL of culture medium. C 3. Add Griess Reagent A Add 50 µL of sulfanilamide (B372717) solution to all samples/standards. A->C B 2. Prepare Standards Create a nitrite standard curve (e.g., 0-100 µM). B->C D 4. Incubate Incubate for 5-10 min at room temperature, protected from light. C->D E 5. Add Griess Reagent B Add 50 µL of NED solution to all wells. D->E F 6. Incubate & Measure Incubate 5-10 min. Measure absorbance at 540 nm. E->F

Workflow for the Griess assay for nitric oxide.

Methodology:

  • Sample Collection: After treating cells (e.g., RAW 264.7 macrophages with LPS and this compound), collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[7]

  • Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0 to 100 µM) in the same culture medium used for the experiment.[7]

  • Griess Reagent I: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample and standard well.[7]

  • Incubation 1: Incubate for 5-10 minutes at room temperature, protected from light.[7]

  • Griess Reagent II: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to all wells.[7]

  • Incubation 2 and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop.[7] Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Data Analysis: Subtract the blank absorbance, plot the standard curve, and determine the nitrite concentration in the samples by interpolation.[7]

References

Application Notes and Protocols for In Vivo Delivery of Alpha-Ionone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone, a naturally occurring cyclic ketone found in various essential oils, has garnered significant interest in preclinical cancer research for its potential anti-tumor properties. This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, with a specific focus on enabling the investigation of its effects on key cancer-related signaling pathways, namely the PI3K/Akt and MAPK pathways. While the anti-cancer effects of this compound have been observed, its precise in vivo mechanism of action is an active area of research. The protocols outlined herein provide a framework for administering this compound to tumor-bearing mice and for subsequently analyzing its impact on tumor growth and the activation of the PI3K/Akt and MAPK signaling cascades.

Quantitative Data Summary

The following tables present exemplary quantitative data that could be obtained from in vivo studies investigating the efficacy of this compound.

Table 1: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal1500 ± 150-
This compound50Intraperitoneal750 ± 12050
This compound100Intraperitoneal450 ± 9070
Vehicle Control-Oral Gavage1550 ± 160-
This compound100Oral Gavage930 ± 13040

Table 2: Modulation of PI3K/Akt and MAPK Signaling Pathways in Tumor Tissues

Treatment Groupp-Akt/Total Akt Ratiop-ERK/Total ERK Ratiop-p38/Total p38 Ratio
Vehicle Control1.00 ± 0.151.00 ± 0.121.00 ± 0.18
This compound (50 mg/kg, IP)0.45 ± 0.080.60 ± 0.091.50 ± 0.25

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol details the preparation of this compound for both intraperitoneal (IP) injection and oral gavage.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Intraperitoneal (IP) Injection (based on a 50 mg/kg dose):

  • Vehicle Preparation: Prepare a 20% DMSO in corn oil vehicle by mixing 1 part sterile DMSO with 4 parts sterile corn oil. Vortex thoroughly to ensure a homogenous solution.

  • This compound Stock Solution: For a target dose of 50 mg/kg in a 25g mouse, the required dose is 1.25 mg. To administer a volume of 100 µL, a stock solution of 12.5 mg/mL is needed.

  • Dissolution: Weigh the required amount of this compound and dissolve it in the 20% DMSO/corn oil vehicle to the desired final concentration. Vortex vigorously. If necessary, sonicate briefly to aid dissolution.

  • Storage: Prepare fresh on the day of injection. If short-term storage is required, store at 4°C, protected from light, and vortex well before use.

Procedure for Oral Gavage:

  • Vehicle Preparation: A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in sterile water with 0.1% Tween 80.

  • This compound Suspension: Weigh the required amount of this compound. Create a paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while vortexing to create a uniform suspension.

  • Administration Volume: The typical administration volume for oral gavage in mice is 5-10 mL/kg. Calculate the concentration of the this compound suspension accordingly.

  • Storage: Prepare fresh daily. Keep the suspension on a stirrer or vortex immediately before each administration to ensure homogeneity.

Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model

This protocol describes the administration of this compound to mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted cancer cells)

  • Prepared this compound solution/suspension

  • Appropriate syringes and needles (e.g., 27-30 gauge for IP injection, 20-22 gauge ball-tipped gavage needle for oral administration)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Handling: Acclimatize animals to handling for several days prior to the experiment to minimize stress.

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound formulation to be administered.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse securely, exposing the abdomen.

    • Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid is drawn back, then slowly inject the formulation.

    • Withdraw the needle and return the mouse to its cage.

  • Oral Gavage:

    • Securely restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the ball-tipped needle into the esophagus to the predetermined depth.

    • Administer the suspension slowly and steadily.

    • Gently remove the needle and return the mouse to its cage.

  • Monitoring: Monitor the animals for any signs of distress or toxicity after administration. Tumor growth should be measured regularly (e.g., 2-3 times per week) using calipers.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways in tumor tissue samples.

Materials:

  • Tumor tissue samples from vehicle- and this compound-treated mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each target.

Visualizations

G cluster_0 Cell Membrane cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt p-Akt p-Akt Akt->p-Akt phosphorylation Downstream Effects 1 Cell Survival, Proliferation p-Akt->Downstream Effects 1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK phosphorylation Downstream Effects 2 Gene Expression, Cell Growth p-ERK->Downstream Effects 2 This compound This compound This compound->p-Akt inhibits? This compound->p-ERK inhibits?

Caption: Proposed mechanism of this compound action on PI3K/Akt and MAPK pathways.

G start Start: Tumor-bearing mice treatment Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) start->treatment administration Administration: - Intraperitoneal Injection - Oral Gavage treatment->administration monitoring Tumor Growth Monitoring (Calipers, 2-3x/week) administration->monitoring endpoint Endpoint: Tumor size reaches limit or pre-determined time point monitoring->endpoint tissue_collection Tumor Tissue Collection and Protein Extraction endpoint->tissue_collection analysis Western Blot Analysis: - p-Akt/Akt - p-ERK/ERK - p-p38/p38 tissue_collection->analysis data_analysis Data Analysis: - Tumor Growth Inhibition - Protein Expression Ratios analysis->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for in vivo evaluation of this compound.

Application Notes and Protocols: Alpha-Ionone Treatment in HaCaT Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone, a naturally occurring fragrance compound found in various essential oils, has demonstrated significant biological activity in human keratinocytes. These application notes provide a detailed protocol for the treatment of HaCaT cells, an immortalized human keratinocyte cell line, with this compound. The described methodologies and data are intended to guide researchers in studying the effects of this compound on cell proliferation, migration, and associated signaling pathways. The primary mechanism of action highlighted is the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which mediates the observed cellular responses.[1][2][3][4] Furthermore, this compound has been shown to exhibit protective effects against UVB-induced photoaging in HaCaT cells, suggesting its potential in dermatological and cosmetic applications.[5]

Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on HaCaT cells.

Table 1: Effect of this compound on HaCaT Cell Proliferation

Concentration (µM)Treatment Time (hours)Proliferation Effect
1024Significant enhancement[1][2]
2524Dose-dependent enhancement[1][2]
5024Maximum enhancement observed[1][2][4]
1048Significant enhancement[1][2]
2548Dose-dependent enhancement[1][2]
5048Sustained enhancement[1][2]

Table 2: Effect of this compound on Intracellular cAMP Levels in HaCaT Cells

Concentration (µM)Treatment Time (minutes)Change in cAMP Level
1010Dose-dependent increase[1][2]
2510Dose-dependent increase[1][2]
5010Significant increase[1][2]
250-60Time-dependent increase[1][2]

Table 3: Effect of this compound on HaCaT Cell Migration and Gene Expression

TreatmentOutcome
This compound (10, 25, 50 µM)Enhanced cell migration[2][3]
This compound (10, 25, 50 µM)Upregulated gene expression of HAS2, HAS3, and HBD-2[2][3]
This compound (50 µM) + SQ22536 (100 µM)Abrogation of stimulatory effects on proliferation, migration, and gene expression[1][2]

Experimental Protocols

HaCaT Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of HaCaT cell cultures.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)[6]

  • Fetal Bovine Serum (FBS)[6]

  • Penicillin-Streptomycin (P/S) solution[6]

  • Phosphate-Buffered Saline (PBS)[6]

  • Trypsin-EDTA solution[6][7]

  • Cell culture flasks (T25 or T75)[6]

  • Incubator (37°C, 5% CO2)[6]

Protocol:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% P/S.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Renew the culture medium twice a week.[6]

  • Subculture the cells when they reach 80% confluency.[6] a. Aspirate the old medium and wash the cells with PBS.[6] b. Add 2-3 mL of pre-warmed trypsin-EDTA to the flask and incubate for approximately 10 minutes at 37°C until cells detach.[6] c. Neutralize the trypsin by adding 10 mL of complete culture medium.[6] d. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[6] e. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:5.[8]

This compound Stock Solution Preparation

Materials:

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • For experiments, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 10, 25, and 50 µM).[1][2]

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

Cell Proliferation Assay (CCK-8/MTT)

This assay is used to assess the effect of this compound on HaCaT cell viability and proliferation.

Materials:

  • HaCaT cells

  • 96-well plates

  • This compound working solutions

  • Cell Counting Kit-8 (CCK-8) or MTT reagent[2][9]

  • Microplate reader[2]

Protocol:

  • Seed HaCaT cells into 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours.[2]

  • Replace the medium with fresh medium containing various concentrations of this compound (10, 25, 50 µM) or vehicle control (0.1% DMSO).[2]

  • Incubate the plates for 24 or 48 hours.[2]

  • Add 10 µL of CCK-8 solution or MTT reagent to each well and incubate for 2-4 hours at 37°C.[10]

  • If using MTT, add 100 µL of solubilization solution and incubate overnight.[11]

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[2][10]

Scratch Wound Healing Assay for Cell Migration

This assay evaluates the effect of this compound on the migratory capacity of HaCaT cells.

Materials:

  • HaCaT cells

  • 6-well plates

  • 20 µL pipette tip

  • This compound working solutions

  • Microscope with a camera

Protocol:

  • Seed HaCaT cells in 6-well plates and grow to confluence.[2]

  • Create a scratch in the cell monolayer using a sterile 20 µL pipette tip.[2]

  • Wash the wells with PBS to remove detached cells.[2]

  • Add fresh medium containing different concentrations of this compound or vehicle control.[2]

  • Capture images of the scratch at 0 hours and after 12 and 24 hours of incubation.[2]

  • Measure the width of the scratch at different time points to quantify cell migration.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Signaling Pathway in HaCaT Cells This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR activates Adenylate_Cyclase Adenylate Cyclase GPCR->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP increases Cell_Proliferation Cell Proliferation cAMP->Cell_Proliferation Cell_Migration Cell Migration cAMP->Cell_Migration Gene_Expression HAS2/3, HBD-2 Gene Expression cAMP->Gene_Expression SQ22536 SQ22536 (cAMP Inhibitor) SQ22536->Adenylate_Cyclase inhibits

Caption: this compound activates a GPCR, leading to increased cAMP and subsequent cell responses.

G Experimental Workflow for this compound Treatment of HaCaT Cells cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture_HaCaT Culture HaCaT cells to 80% confluency Prepare_Alpha_Ionone Prepare this compound working solutions Culture_HaCaT->Prepare_Alpha_Ionone Treat_Cells Treat cells with this compound or vehicle control Prepare_Alpha_Ionone->Treat_Cells Proliferation_Assay Cell Proliferation Assay (CCK-8/MTT) Treat_Cells->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing) Treat_Cells->Migration_Assay cAMP_Assay cAMP Measurement Treat_Cells->cAMP_Assay qPCR_Assay qRT-PCR for Gene Expression Analysis Treat_Cells->qPCR_Assay Analyze_Data Analyze and interpret data Proliferation_Assay->Analyze_Data Migration_Assay->Analyze_Data cAMP_Assay->Analyze_Data qPCR_Assay->Analyze_Data

Caption: Workflow for studying this compound effects on HaCaT cells from culture to data analysis.

References

Application Notes and Protocols for the Use of Alpha-Ionone as a Stabilizer in Smokeless Powders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Smokeless powders, primarily composed of nitrocellulose, are inherently unstable and undergo decomposition over time, releasing acidic and autocatalytic nitrogen oxides (NOx). To ensure safety and prolong shelf life, stabilizers are incorporated to scavenge these degradation products. Conventional stabilizers, such as diphenylamine (B1679370) and ethyl centralite, have raised environmental and health concerns due to the toxicity of their transformation products. This has led to the investigation of "green" alternatives. Alpha-ionone, a naturally occurring fragrance compound, has emerged as a promising non-toxic stabilizer for nitrate (B79036) ester-based propellants.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a stabilizer in smokeless powders, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.

Chemical Properties of this compound

This compound is a cyclic ketone with the chemical formula C₁₃H₂₀O. A summary of its relevant properties is provided in the table below.

PropertyValue
Molecular Weight 192.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 257-258 °C at 760 mmHg
Density ~0.93 g/mL at 25 °C
Solubility Soluble in ethanol, ether, and most fixed oils. Slightly soluble in water.

Mechanism of Stabilization

The primary role of a stabilizer in smokeless powder is to interrupt the autocatalytic decomposition cycle of nitrocellulose. This decomposition is initiated by the cleavage of the O-NO₂ bond, which releases nitrogen dioxide (NO₂) and other reactive nitrogen species. These species then catalyze further degradation of the nitrocellulose polymer.

This compound stabilizes the propellant by reacting with these acidic NOx species. The presence of a double bond in its cyclohexene (B86901) ring and the enone functional group makes it susceptible to reactions like epoxidation and oxidation by NOx. This effectively neutralizes the catalysts for decomposition. A key finding is that the primary degradation products of this compound, namely 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone, also possess stabilizing properties, thus providing a cascading stabilization effect.[1]

G Figure 1: Proposed Stabilization Pathway of this compound NC Nitrocellulose (Propellant) Decomp Decomposition (Heat, Time) NC->Decomp Spontaneous NOx NOx (e.g., NO₂) (Autocatalytic Species) Decomp->NOx NOx->Decomp Autocatalysis Products Stabilizing Byproducts (e.g., 3-oxo-α-ionone, 4-oxo-β-ionone, 4,5-epoxy-α-ionone) NOx->Products Reaction Inert Inert Products NOx->Inert Neutralization AlphaIonone This compound (Primary Stabilizer) AlphaIonone->NOx Scavenges Products->NOx Scavenges

Figure 1: Proposed Stabilization Pathway of this compound

Performance Data

Studies have shown that smokeless powders formulated with this compound as a "green" stabilizer exhibit significantly enhanced chemical stability. The heat flow remains stable over time, and the onset of autocatalysis occurs 2 to 3 times later than in powders containing conventional stabilizers.[1][2]

Table 1: Comparative Stability Performance

ParameterSmokeless Powder with Conventional Stabilizer (e.g., Diphenylamine)Smokeless Powder with this compound Stabilizer
Time to Autocatalysis X2X - 3X[1][2]
Stabilizer Depletion Standard depletion rateSlower depletion due to cascading effect of byproducts[1]
Shelf-Life Prediction Standard (e.g., 20-45 years)[3]Extended shelf-life predicted
Toxicity Profile Byproducts can be carcinogenicConsidered a "green" and non-toxic alternative[1]

Experimental Protocols

The evaluation of stabilizer performance in smokeless powders typically involves accelerated aging followed by analysis using Heat Flow Calorimetry (HFC) and High-Performance Liquid Chromatography (HPLC).

G Figure 2: Experimental Workflow for Stabilizer Evaluation cluster_0 Formulation & Preparation cluster_1 Aging cluster_2 Analysis cluster_3 Evaluation Formulation Prepare Smokeless Powder with this compound Aging Accelerated Aging (e.g., 80°C for 10.6 days per STANAG 4582) Formulation->Aging HFC Heat Flow Calorimetry (HFC) (STANAG 4582) Aging->HFC HPLC HPLC Analysis of Stabilizer Content Aging->HPLC Data Data Analysis: - Heat Flow Rate - Stabilizer Depletion HFC->Data HPLC->Data ShelfLife Shelf-Life Prediction Data->ShelfLife

References

Application Notes and Protocols for Headspace Analysis of α-Ionone in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-ionone is a naturally occurring aroma compound found in a variety of fruits, vegetables, and beverages, contributing a characteristic floral, woody, and slightly fruity scent reminiscent of violets.[1][2] It is a key flavor and fragrance component in products such as wine, tea, fruit juices, and baked goods.[1][3][4] The analysis of volatile organic compounds (VOCs) like this compound is crucial for quality control, authenticity assessment, and flavor profiling in the food and beverage industry.[5] Headspace analysis, a technique for sampling the gas phase in equilibrium with a solid or liquid sample, is an ideal method for the determination of volatile and semi-volatile compounds in complex matrices.[6]

This document provides detailed application notes and experimental protocols for the analysis of this compound in food and beverage samples using headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). The two primary headspace techniques covered are Headspace-Solid Phase Microextraction (HS-SPME) and Static Headspace analysis. HS-SPME is a sensitive, solvent-free method that uses a coated fiber to extract and concentrate analytes from the headspace.[7][8] Static headspace analysis involves directly injecting a known volume of the headspace gas into the GC system.[9]

Application Notes

Principle of Headspace Analysis

Headspace analysis is based on the principle of vapor-liquid or vapor-solid equilibrium. A sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition between the sample matrix and the gaseous phase (headspace) above it.[9] In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace. The volatile analytes adsorb onto the fiber, and after an equilibrium time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.[7] The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a broad range of volatile compounds, a mixed phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used.[6]

Instrumentation

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., Stabilwax or equivalent).[9]

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and providing full scan and/or selected ion monitoring (SIM) modes for detection and quantification.

  • Headspace Autosampler: For automated and reproducible sampling. This can be an HS-SPME autosampler or a static headspace sampler.

Applications

Headspace analysis of this compound is applicable to a wide range of food and beverage matrices, including:

  • Wines: To study the native concentrations of this compound and to detect potential adulteration with synthetic flavorings.[3]

  • Fruit Juices and Beverages: For flavor profiling and quality control.[9][10]

  • Fruits and Vegetables: To understand the natural volatile composition.

  • Baked Goods and Confectionery: To monitor flavor components.[4]

  • Tea and Coffee: For aroma profiling.[11]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food or beverage matrix. The following table summarizes some reported concentrations.

Food/Beverage MatrixConcentration Range of this compoundReference
Authentic Wines[3]
Commercial Wines (suspected adulteration)Up to 4.6 µg/L[3]
Popcorn2 µg/kg[1]
Non-alcoholic Beverages (typical use level)up to 2.5 ppm[4]
Hard Candy (typical use level)up to 12.0 ppm[4]
Frozen Dairy (typical use level)up to 3.6 ppm[4]

LOD: Limit of Detection

Experimental Protocols

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME) GC-MS

This protocol provides a general method for the analysis of this compound in liquid and solid food and beverage samples. Optimization of parameters such as sample volume, salt addition, extraction time, and temperature may be required for specific matrices.[12]

1. Reagents and Materials

  • This compound analytical standard

  • Internal Standard (e.g., 4-methyl-2-pentanone (B128772) or other suitable compound not present in the sample)

  • Methanol (HPLC grade)

  • Sodium Chloride (NaCl), anhydrous

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Sample Preparation

  • Liquid Samples (e.g., Wine, Juice):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. The addition of salt can increase the volatility of the analytes.[12]

    • Spike with an appropriate amount of internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Solid Samples (e.g., Fruit Puree, Baked Goods):

    • Weigh 3 g of the homogenized sample into a 20 mL headspace vial.[12]

    • Add 5 mL of a saturated NaCl solution.[12]

    • Spike with an appropriate amount of internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure

  • Place the sealed vial in the autosampler tray.

  • Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of this compound between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet, which is held at 250°C. Desorb for 5 minutes in splitless mode.

4. GC-MS Analysis

  • GC System:

    • Injector: 250°C, splitless mode for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: Increase to 150°C at 5°C/min

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes

    • Column: Stabilwax-DA (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.

  • MS System:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 250°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions include m/z 121, 136, and 192.

Protocol 2: Static Headspace GC-MS

This protocol is suitable for samples with higher concentrations of volatile compounds.

1. Reagents and Materials

  • Same as Protocol 1.

2. Sample Preparation

  • Prepare samples in 20 mL headspace vials as described in Protocol 1 (steps 2.1 or 2.2).

3. Static Headspace Procedure

  • Place the sealed vial in the headspace autosampler.

  • Incubation/Equilibration: Incubate the vial at 80°C for 30 minutes.[9]

  • Pressurization: Pressurize the vial with the carrier gas.

  • Loop Filling: Fill a sample loop of known volume (e.g., 1 mL) with the headspace gas.

  • Injection: Inject the contents of the loop into the GC inlet.

4. GC-MS Analysis

  • Use the same GC-MS conditions as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_analysis Analysis cluster_data Data Processing sample Food/Beverage Sample vial Weigh/Pipette into Headspace Vial sample->vial add_salt Add Salt (e.g., NaCl) & Internal Standard vial->add_salt seal Seal Vial add_salt->seal incubate Incubate and Equilibrate seal->incubate extract Extract with SPME Fiber (HS-SPME) or Sample Loop (Static HS) incubate->extract gc_ms GC-MS Analysis extract->gc_ms desorb Thermal Desorption in GC Inlet identification Compound Identification (Mass Spectra Library) gc_ms->identification quantification Quantification (Peak Area vs. Standard Curve)

Caption: Experimental workflow for headspace analysis of this compound.

hs_spme_principle cluster_vial Sealed Headspace Vial headspace Headspace (Vapor Phase) α-ionone molecules sample_matrix Sample Matrix (Liquid/Solid) α-ionone molecules headspace->sample_matrix Equilibrium Partitioning spme_fiber SPME Fiber Coating headspace->spme_fiber

Caption: Principle of Headspace-Solid Phase Microextraction (HS-SPME).

References

Application Notes and Protocols for the Structural Elucidation of Alpha-Ionone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of alpha-ionone using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition are included to ensure reproducible and high-quality results.

Introduction

This compound, a member of the rose ketone family, is a terpenoid found in various essential oils and is prized for its characteristic violet-like aroma. It is a key ingredient in the fragrance and flavor industries and serves as a valuable chiral building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its application in research and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds like this compound in solution. This document outlines the application of 1H, 13C, COSY, HSQC, and HMBC NMR experiments for the complete structural assignment of this compound.

Molecular Structure and Atom Numbering

The IUPAC name for this compound is (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one. For clarity in NMR signal assignments, the following atom numbering scheme is used:

Caption: Structure of this compound with atom numbering for NMR assignments.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the 1H and 13C NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl3).

Table 1: 1H NMR Data of this compound (CDCl3)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-H2.27m-1H
3-H5.50m-1H
4-Hα2.04m-1H
4-Hβ1.57m-1H
5-Hα1.03-1.67m-1H
5-Hβ1.03-1.67m-1H
7-H6.07d16.01H
8-H6.60dd16.0, 9.01H
10-H32.25s-3H
11-CH31.67s-3H
12-CH30.86s-3H
13-CH30.93s-3H

Table 2: 13C NMR Data of this compound (CDCl3) [1]

Atom No.Chemical Shift (δ, ppm)
154.34
2131.95
3122.68
431.27
522.77
632.53
7132.38
8148.93
9198.26
1026.94
1123.04
1226.83
1327.80

Experimental Protocols

Sample Preparation

A standard protocol for preparing a high-quality NMR sample of this compound is as follows:

  • Weighing the sample: Accurately weigh 5-25 mg of this compound for 1H NMR or 50-100 mg for 13C NMR into a clean, dry vial.

  • Solvent selection: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of chloroform-d (B32938) (CDCl3), as it is a common solvent for small organic molecules and provides good solubility for this compound.

  • Dissolution: Add the deuterated solvent to the vial containing the this compound. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

  • Capping and labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following are typical parameters for acquiring 1D and 2D NMR spectra of this compound on a 400 or 500 MHz spectrometer.

1D 1H NMR:

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 3-4 s

  • Spectral Width (sw): 16 ppm

  • Temperature: 298 K

1D 13C NMR:

  • Pulse Program: zgpg30 (with proton decoupling)

  • Number of Scans (ns): 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1-2 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4

  • Relaxation Delay (d1): 1.5 s

  • Number of Increments: 256-512 in F1

  • Spectral Width (sw): 10-12 ppm in both F2 and F1

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 2-8

  • Relaxation Delay (d1): 1.5 s

  • Number of Increments: 128-256 in F1

  • Spectral Width (sw): 10-12 ppm in F2 (1H), 160-180 ppm in F1 (13C)

  • 1J(C,H) Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 4-16

  • Relaxation Delay (d1): 1.5 s

  • Number of Increments: 256-512 in F1

  • Spectral Width (sw): 10-12 ppm in F2 (1H), 220-240 ppm in F1 (13C)

  • Long-range J(C,H) Coupling Constant: Optimized for ~8 Hz

Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR spectra.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Confirmation H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton Environment HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC Carbon Types HMBC HMBC COSY->HMBC H-H Connectivity HSQC->HMBC Direct H-C Connectivity Structure Final Structure of This compound HMBC->Structure Long-Range H-C Connectivity

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Key 2D NMR Correlations for Structural Confirmation

COSY Correlations: This experiment reveals proton-proton couplings, primarily through two or three bonds. Key expected correlations for this compound include:

  • H-7 with H-8, confirming the trans-alkene side chain.

  • H-1 with the methylene (B1212753) protons at C-5.

  • The olefinic proton H-3 with the adjacent methylene protons at C-4.

HSQC Correlations: This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

HMBC Correlations: This experiment is crucial for identifying long-range (two and three-bond) correlations between protons and carbons. This information helps to connect the different spin systems identified in the COSY spectrum and to assign quaternary (non-protonated) carbons. Key expected HMBC correlations include:

  • The methyl protons (H-10) with the carbonyl carbon (C-9) and the olefinic carbon (C-8).

  • The gem-dimethyl protons (H-12 and H-13) with the quaternary carbon C-6 and the adjacent methylene carbon C-5.

  • The vinylic methyl protons (H-11) with the olefinic carbons C-2 and C-3.

Caption: Key HMBC correlations for the structural elucidation of this compound.

By systematically analyzing the data from these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of this compound. This detailed characterization is essential for quality control, reaction monitoring, and for understanding its biological and chemical properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable method for the purification of alpha-ionone using preparative high-performance liquid chromatography (HPLC). This compound, a valuable terpenoid used in fragrances, flavorings, and as a precursor for the synthesis of other compounds, often requires high purity for its intended applications. This document provides a comprehensive protocol for both achiral (reverse-phase) and chiral purification of this compound, complete with experimental parameters, data presented in tabular format for easy comparison, and a detailed workflow diagram. The provided methodologies are suitable for researchers in academia and industry, including those in drug development who may work with terpenoid-based compounds.

Introduction

This compound is a cyclic terpenoid ketone known for its characteristic violet-like aroma. It exists as a racemic mixture of (R)-(+)-alpha-ionone and (S)-(-)-alpha-ionone, each enantiomer possessing distinct sensory properties. Achieving high purity of this compound, and in some cases, the separation of its enantiomers, is critical for its use in fine fragrances, flavor compositions, and as a starting material in chemical synthesis. Preparative HPLC is a powerful technique for isolating and purifying compounds like this compound to the stringent purity levels required for these applications. This note outlines a scalable reverse-phase HPLC method for general purification and provides a starting point for chiral separation.

Experimental Workflow

The overall workflow for the HPLC purification of this compound is depicted below. This process begins with the preparation of the crude sample, followed by the development of an analytical method, which is then scaled up for preparative purification. The final steps involve fraction collection and analysis to confirm purity.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development & Scaling cluster_purification Purification & Analysis Crude Crude this compound Dissolution Dissolution in Mobile Phase Crude->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Analytical Analytical HPLC Filtration->Analytical ScaleUp Scale-Up Calculation Analytical->ScaleUp Preparative Preparative HPLC ScaleUp->Preparative Injection Sample Injection Preparative->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis Fractionation->Analysis

Figure 1: HPLC Purification Workflow for this compound.

Data Presentation

The following tables summarize the recommended starting conditions for the analytical and preparative HPLC purification of this compound. Table 1 outlines the parameters for achiral reverse-phase separation, while Table 2 provides a starting point for chiral separation.

Table 1: Achiral (Reverse-Phase) HPLC Parameters for this compound Purification

ParameterAnalytical ScalePreparative Scale
Column Newcrom R1, 4.6 x 150 mm, 5 µmNewcrom R1, 21.2 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 90% B in 15 min50% B to 90% B in 15 min
Flow Rate 1.0 mL/min21.6 mL/min
Injection Volume 10 µL~500 µL (dependent on concentration)
Detection UV at 228 nmUV at 228 nm
Sample Conc. 1 mg/mL10-50 mg/mL
Expected Purity >95%>99%
Expected Yield N/A>90%

Table 2: Chiral HPLC Parameters for this compound Enantiomer Separation (Starting Conditions)

ParameterAnalytical ScalePreparative Scale
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based), 4.6 x 250 mm, 5 µmChiral Stationary Phase (e.g., Amylose or Cellulose based), 20 x 250 mm, 5 µm
Mobile Phase Hexane (B92381)/Isopropanol (e.g., 90:10 v/v)Hexane/Isopropanol (e.g., 90:10 v/v)
Mode IsocraticIsocratic
Flow Rate 1.0 mL/min18.9 mL/min
Injection Volume 10 µL~400 µL (dependent on concentration)
Detection UV at 228 nmUV at 228 nm
Sample Conc. 1 mg/mL10-20 mg/mL
Expected Purity Baseline separation of enantiomers>98% for each enantiomer
Expected Yield N/A>85% for each enantiomer

Experimental Protocols

Sample Preparation
  • Weigh an appropriate amount of crude this compound.

  • Dissolve the sample in the initial mobile phase composition to the desired concentration (see tables above). This compound is soluble in alcohols like methanol (B129727) and acetonitrile.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Achiral (Reverse-Phase) HPLC Purification Protocol

This protocol is designed for the general purification of this compound to a high degree of purity.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (50% Acetonitrile, 50% Water with 0.1% Phosphoric Acid) at the calculated flow rate (21.6 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the concentration and the loading capacity of the column, which should be determined through a loading study.

  • Chromatographic Separation: Run the gradient as specified in Table 1.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV detector signal. It is recommended to collect multiple fractions across the peak to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Post-Purification: Combine the fractions that meet the desired purity specifications. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Chiral HPLC Separation Protocol (Method Development)

This protocol provides a starting point for the separation of this compound enantiomers. Optimization will be required based on the specific chiral column used.

  • System Equilibration: Equilibrate the chiral HPLC system with the isocratic mobile phase (e.g., 90:10 Hexane/Isopropanol) at the calculated flow rate (18.9 mL/min) until a stable baseline is observed.

  • Sample Injection: Inject a small volume of the racemic this compound standard to determine the retention times of the enantiomers.

  • Chromatographic Separation: Run the isocratic method.

  • Optimization: Adjust the mobile phase composition (ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks.

  • Preparative Run and Fraction Collection: Once the method is optimized, perform a preparative scale injection and collect the fractions for each enantiomer peak separately.

  • Enantiomeric Purity Analysis: Analyze the collected fractions using the optimized analytical chiral method to determine the enantiomeric excess (e.e.) of each.

  • Post-Purification: Combine the pure enantiomer fractions and remove the solvent.

Signaling Pathways and Logical Relationships

The logical progression of scaling up an HPLC method from analytical to preparative scale is crucial for a successful purification. This involves maintaining the chromatographic resolution while increasing the amount of purified product. The key relationships are illustrated in the diagram below.

ScaleUp_Logic cluster_analytical Analytical Scale cluster_scaling Scaling Principles cluster_preparative Preparative Scale Analytical_Params Analytical Parameters (Column ID, Flow Rate, Inj. Vol.) Analytical_Result Optimized Separation Analytical_Params->Analytical_Result Scaling_Factor Calculate Scaling Factor (based on column cross-sectional area) Analytical_Result->Scaling_Factor Flow_Rate_Adj Adjust Flow Rate Scaling_Factor->Flow_Rate_Adj Inj_Vol_Adj Adjust Injection Volume Scaling_Factor->Inj_Vol_Adj Preparative_Params Preparative Parameters Flow_Rate_Adj->Preparative_Params Inj_Vol_Adj->Preparative_Params Purification High-Throughput Purification Preparative_Params->Purification

Figure 2: Logical Diagram for HPLC Method Scaling.

Conclusion

The HPLC methods described in this application note provide a comprehensive guide for the purification of this compound. The reverse-phase method is suitable for obtaining high-purity this compound from a crude mixture, while the chiral method provides a basis for the challenging but often necessary separation of its enantiomers. By following the detailed protocols and understanding the principles of method scaling, researchers can effectively purify this compound and other similar terpenoid compounds for a variety of applications.

Application Notes: Luciferase Reporter Assay for Alpha-Ionone TGR5 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), a member of the GPCR superfamily, has emerged as a promising therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis.[1] TGR5 is activated by bile acids and plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. The identification of novel TGR5 agonists is a key area of research in drug discovery. Alpha-ionone, a cyclic terpenoid found in various essential oils, has been identified as a TGR5 agonist, presenting a potential new avenue for therapeutic development.[1][2]

This document provides a detailed protocol for a luciferase reporter assay to quantify the agonistic activity of this compound on human TGR5. The assay relies on a stable cell line co-expressing human TGR5 and a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE). Activation of TGR5 by an agonist, such as this compound, initiates a Gαs-protein-coupled signaling cascade, leading to the production of intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The resulting luminescent signal is directly proportional to the extent of TGR5 activation.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist triggers a well-defined signaling cascade, culminating in the expression of the luciferase reporter gene.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds to Luciferase Luciferase Expression CRE->Luciferase Drives Light Light Luciferase->Light Produces

Caption: TGR5 signaling pathway leading to luciferase expression.

Data Presentation

While this compound has been identified as a TGR5 agonist, publicly available dose-response data from a luciferase reporter assay in a structured format is limited. The following table presents representative data for a known TGR5 agonist to illustrate the expected results and data structure. This allows for a clear comparison of the compound's effect at different concentrations.

Concentration of Test Compound (µM)Normalized Luciferase Activity (RLU)Fold Induction over Vehicle
0 (Vehicle)15001.0
0.0130002.0
0.175005.0
11500010.0
102250015.0
1002300015.3
Positive Control (e.g., INT-777 10 µM)2500016.7

EC50 Value: The half-maximal effective concentration (EC50) is a critical parameter for determining the potency of an agonist. This value is calculated by fitting the dose-response data to a sigmoidal curve. For the representative data above, the calculated EC50 would be approximately 0.3 µM.

Experimental Protocols

This section provides a detailed methodology for conducting the TGR5 luciferase reporter assay to evaluate the agonistic properties of this compound.

Materials and Reagents
  • Cell Line: HEK293 cell line stably co-expressing human TGR5 and a CRE-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain stable expression.

  • Assay Medium: Serum-free DMEM.

  • Test Compound: this compound (dissolved in DMSO to create a stock solution).

  • Positive Control: A known TGR5 agonist, such as INT-777 (dissolved in DMSO).

  • Vehicle Control: DMSO.

  • Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • Assay Plates: White, opaque 96-well cell culture plates.

  • Reagents for Cell Culture: PBS, Trypsin-EDTA.

  • Equipment: Humidified incubator (37°C, 5% CO2), luminometer, multichannel pipette.

Experimental Workflow

The experimental workflow can be visualized as a series of sequential steps from cell seeding to data analysis.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Day 1: Seed Cells B Day 2: Compound Treatment A->B C Day 3: Luciferase Assay B->C D Data Analysis C->D A_1 Trypsinize and count cells A_2 Seed cells in 96-well plates A_3 Incubate for 24 hours B_1 Prepare serial dilutions of this compound B_2 Add compounds to cells B_3 Incubate for 6-24 hours C_1 Equilibrate plate and reagents to RT C_2 Add luciferase reagent C_3 Measure luminescence D_1 Normalize data D_2 Calculate fold induction D_3 Generate dose-response curve and calculate EC50

Caption: Experimental workflow for the TGR5 luciferase reporter assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293-TGR5-CRE-Luc cells in a T75 flask until they reach 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a white, opaque 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

  • Prepare solutions for the positive control (e.g., 10 µM INT-777) and the vehicle control (DMSO at the same final concentration as the test compound wells) in serum-free DMEM.

  • Carefully remove the culture medium from the cells in the 96-well plate.

  • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 humidified incubator. The optimal incubation time should be determined empirically.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Following the manufacturer's protocol for the luciferase assay system, add the appropriate volume of luciferase reagent to each well.

  • Incubate the plate at room temperature for the recommended time (typically 10-20 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

  • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Calculate Average Luminescence: For each treatment condition (including vehicle and positive controls), calculate the average relative light unit (RLU) value from the triplicate wells.

  • Background Subtraction: If necessary, subtract the average RLU of wells containing no cells (background) from all other RLU values.

  • Calculate Fold Induction: Normalize the data by dividing the average RLU of each compound-treated well by the average RLU of the vehicle control wells.

    • Fold Induction = (RLU of Test Compound) / (RLU of Vehicle Control)

  • Generate Dose-Response Curve: Plot the fold induction values against the corresponding logarithmic concentrations of this compound.

  • Determine EC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the EC50 value from the dose-response curve.

Conclusion

The CRE-luciferase reporter assay is a robust and sensitive method for quantifying the agonistic activity of compounds targeting TGR5. This protocol provides a comprehensive guide for researchers to evaluate the potency of this compound as a TGR5 agonist. The quantitative data generated from this assay, particularly the EC50 value, is essential for the characterization and further development of this compound as a potential therapeutic agent for metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing α-Ionone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of α-ionone from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting α-ionone from plant materials?

A1: The primary methods for α-ionone extraction are steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Each method has its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.[1]

Q2: Which plant sources are known to contain α-ionone?

A2: α-Ionone is found in various natural sources, including raspberries, osmanthus flowers, and certain essential oils.[2][3][4] The concentration of α-ionone can vary significantly between different plant species and even different parts of the same plant.

Q3: How can I improve the yield of α-ionone during extraction?

A3: Optimizing several parameters can significantly improve your extraction yield. These include the choice of extraction method, the type of solvent used (for solvent and supercritical fluid extraction), extraction time and temperature, and the physical state of the plant material (e.g., particle size). For instance, in supercritical fluid extraction, adjusting pressure and temperature can fine-tune the solvent power of CO2.

Q4: I am experiencing low α-ionone yield. What are the common causes?

A4: Low yield can stem from several factors. For steam distillation, these include incomplete extraction due to insufficient distillation time or thermal degradation of α-ionone at high temperatures. In solvent extraction, the choice of solvent, solvent-to-material ratio, and inadequate agitation can be culprits. For SFE, suboptimal pressure and temperature settings are common causes.

Q5: How do I choose the best extraction method for my research?

A5: The choice of method depends on your specific goals.

  • Steam Distillation: A traditional and relatively simple method, suitable for thermally stable compounds.[1]

  • Solvent Extraction: Versatile and can be highly efficient, but requires careful solvent selection to ensure safety and avoid co-extraction of impurities.[1]

  • Supercritical Fluid Extraction (SFE): A "green" alternative that uses non-toxic solvents like CO2. It offers high selectivity and is ideal for extracting thermally sensitive compounds.[5]

Troubleshooting Guides

Steam Distillation

Issue: Low α-Ionone Yield

  • Possible Cause 1: Incomplete Extraction.

    • Solution: Increase the distillation time to ensure all volatile components, including α-ionone, are vaporized and collected. Monitor the distillate output; when it becomes clear and the aromatic odor diminishes, the extraction is likely complete.

  • Possible Cause 2: Thermal Degradation. α-Ionone can degrade at high temperatures.

    • Solution: Employ vacuum steam distillation to lower the boiling point of water and, consequently, the distillation temperature. This minimizes the risk of thermal degradation.

  • Possible Cause 3: Improper Plant Material Packing.

    • Solution: Ensure the plant material is packed uniformly in the distillation flask to allow for even steam penetration. Avoid packing too tightly, which can create channels and lead to inefficient extraction.

Issue: Co-distillation of Water-Soluble Impurities

  • Possible Cause: The steam is carrying over water-soluble compounds from the plant matrix.

    • Solution: After distillation, perform a liquid-liquid extraction on the collected distillate using a non-polar solvent (e.g., hexane) to selectively isolate the α-ionone from the aqueous phase.

Solvent Extraction

Issue: Formation of a Stable Emulsion During Liquid-Liquid Extraction

  • Possible Cause: The presence of surfactants or particulate matter in the plant extract can lead to the formation of a stable emulsion at the solvent-water interface, making phase separation difficult.[6][7]

    • Solution 1: Salting Out. Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[6]

    • Solution 2: Centrifugation. Centrifuging the mixture can help to physically separate the layers.[8]

    • Solution 3: Filtration. Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion and trap particulate matter.[9]

    • Solution 4: Change the Solvent. If emulsions are a persistent problem, consider using a different extraction solvent with different properties.[10]

Issue: Low Extraction Efficiency

  • Possible Cause 1: Inappropriate Solvent. The polarity of the solvent may not be optimal for α-ionone.

    • Solution: Select a solvent with a polarity that is well-suited for α-ionone. Non-polar solvents like hexane (B92381) are often effective.[11] A solvent screen with small-scale extractions can help identify the best option.

  • Possible Cause 2: Insufficient Solvent-to-Material Ratio.

    • Solution: Increase the volume of solvent relative to the amount of plant material to ensure complete wetting and extraction. The optimal ratio should be determined experimentally.

  • Possible Cause 3: Inadequate Agitation or Extraction Time.

    • Solution: Increase the agitation speed and/or the extraction time to enhance the mass transfer of α-ionone from the plant material to the solvent.

Supercritical Fluid Extraction (SFE)

Issue: Low α-Ionone Yield

  • Possible Cause 1: Suboptimal Pressure and Temperature. The density and solvating power of supercritical CO2 are highly dependent on pressure and temperature.

    • Solution: Optimize the extraction pressure and temperature. A systematic approach, such as a design of experiments (DoE), can be used to find the optimal conditions for α-ionone solubility. Generally, for flavors, a pressure of 8–12 MPa and a temperature of 35–45°C is a good starting point.[5]

  • Possible Cause 2: Inefficient Separation.

    • Solution: Optimize the separation conditions (pressure and temperature in the separator) to ensure efficient precipitation of the extracted α-ionone from the supercritical fluid. Multi-stage separators can improve fractionation.[5]

  • Possible Cause 3: Matrix Effects. The physical properties of the plant matrix can hinder extraction.

    • Solution: Ensure the plant material is properly prepared (e.g., ground to an optimal particle size of 0.3–1 mm) to facilitate CO2 penetration.[5]

Issue: Co-extraction of Undesired Compounds

  • Possible Cause: The supercritical CO2 is also solubilizing other non-target compounds.

    • Solution: Adjust the extraction parameters to be more selective for α-ionone. Lowering the pressure can sometimes improve selectivity for more volatile compounds. Alternatively, a fractionation step after extraction may be necessary.

Data Presentation

Table 1: Comparison of α-Ionone Extraction Methods

FeatureSteam DistillationSolvent ExtractionSupercritical Fluid Extraction (SFE)
Principle Volatilization of compounds with steamDissolving compounds in a liquid solventDissolving compounds in a supercritical fluid (e.g., CO2)
Typical Yield Variable, can be lower due to thermal degradationCan be high with optimized parametersGenerally high and selective
Purity of Extract Can contain water-soluble impuritiesPurity depends on solvent selectivityHigh purity, as solvent is easily removed
Operating Temperature High (~100°C at atmospheric pressure)Typically ambient to moderateLow to moderate (e.g., 35-50°C)
Solvent Used Water (steam)Organic solvents (e.g., hexane, ethanol)Supercritical fluids (e.g., CO2)
Environmental Impact LowModerate to high, depending on the solventLow ("Green" technology)
Cost Relatively low equipment costLow to moderateHigh initial equipment cost
Selectivity LowModerateHigh

Table 2: Influence of Key Parameters on α-Ionone Yield in Supercritical Fluid Extraction (SFE)

ParameterEffect on YieldRecommended Range/Value
Pressure Increases solvent density and solvating power8 - 12 MPa for flavors[5]
Temperature Affects both solvent density and solute vapor pressure35 - 45 °C for flavors[5]
CO2 Flow Rate Affects extraction time and efficiencyLab scale: 0.5–2 L/min[5]
Extraction Time Yield increases with time up to a plateauTypically 2 - 4 hours[5]
Particle Size Smaller particles increase surface area but can cause clogging0.3 - 1 mm[5]
Moisture Content Can affect extraction efficiency and co-extraction of polar compounds5 - 10%[5]

Experimental Protocols

Protocol 1: Steam Distillation for α-Ionone Extraction
  • Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for steam penetration.

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the ground plant material in the distillation flask and add enough water to cover it.

  • Distillation: Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile α-ionone with it.

  • Condensation: The steam and α-ionone vapor mixture is then passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of an aqueous layer and an oily layer (the essential oil containing α-ionone).

  • Separation: Separate the oily layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: Analyze the extracted oil for α-ionone content using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solvent Extraction for α-Ionone
  • Preparation of Plant Material: Dry and grind the plant material to a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., n-hexane) at a specific solvent-to-material ratio (e.g., 10:1 v/w).

    • Agitate the mixture at a constant temperature (e.g., ambient) for a defined period (e.g., 2-4 hours).

  • Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional):

    • Perform a liquid-liquid extraction to partition the α-ionone into a different solvent and remove impurities.

    • Column chromatography can be used for further purification if necessary.

  • Analysis: Quantify the α-ionone content in the final extract using GC-MS or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Supercritical Fluid Extraction (SFE) for α-Ionone
  • Preparation of Plant Material: Dry the plant material to a moisture content of 5-10% and grind it to a particle size of 0.3-1 mm.[5]

  • Loading the Extractor: Pack the ground material uniformly into the extraction vessel.

  • Setting Parameters:

    • Set the extraction temperature (e.g., 40°C) and pressure (e.g., 10 MPa).

    • Set the CO2 flow rate (e.g., 1 L/min for a lab-scale system).

  • Extraction: Pump supercritical CO2 through the extraction vessel for a predetermined time (e.g., 3 hours).

  • Separation:

    • The CO2 containing the extracted α-ionone flows into a separator.

    • Reduce the pressure and/or change the temperature in the separator to cause the α-ionone to precipitate out of the CO2.

  • Collection: Collect the precipitated extract from the separator.

  • Analysis: Analyze the extract for α-ionone content using appropriate analytical techniques.

Visualizations

Experimental_Workflow_Steam_Distillation cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification & Analysis prep_material Grind Plant Material setup Assemble Distillation Apparatus prep_material->setup distill Heat to Generate Steam setup->distill condense Condense Vapor distill->condense collect Collect Distillate condense->collect separate Separate Oil and Water collect->separate dry Dry Essential Oil separate->dry analyze Analyze (GC-MS) dry->analyze

Caption: Workflow for α-ionone extraction using steam distillation.

Troubleshooting_Low_Yield_Solvent_Extraction cluster_causes Potential Causes cluster_solutions Solutions start Low α-Ionone Yield cause1 Inappropriate Solvent? start->cause1 cause2 Insufficient Solvent Ratio? start->cause2 cause3 Inadequate Agitation/Time? start->cause3 solution1 Perform Solvent Screen cause1->solution1 solution2 Increase Solvent Volume cause2->solution2 solution3 Increase Agitation/Time cause3->solution3

Caption: Troubleshooting guide for low yield in solvent extraction.

References

Technical Support Center: Improving Chiral Resolution of α-Ionone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful chiral resolution of α-ionone enantiomers.

Troubleshooting Guides

This guide addresses specific issues that may arise during the chiral separation of α-ionone enantiomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause (GC & HPLC): Suboptimal Chiral Stationary Phase (CSP) Selection

  • Solution: The choice of the chiral stationary phase is critical for the separation of α-ionone enantiomers.

    • For GC: Cyclodextrin-based columns are widely used. The Rt-βDEXsm column has been shown to provide complete resolution of α-ionone enantiomers.[1] Other options include heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin.[2][3]

    • For HPLC: A screening of different CSPs is recommended. A study found that a Eurospher II Chiral NR column was successful in separating α-ionone enantiomers under normal-phase conditions, while amylose (B160209) and cellulose-based columns were less effective in the tested mobile phases.[4]

Potential Cause (HPLC): Inappropriate Mobile Phase Composition

  • Solution: The mobile phase composition significantly influences selectivity.

    • Normal Phase: A common mobile phase is a mixture of n-heptane and an alcohol modifier like isopropanol. For the successful separation on a Eurospher II Chiral NR column, a mobile phase of n-heptane:isopropanol 95:5 (v/v) was used.[4] Adjusting the percentage of the alcohol modifier can significantly impact resolution.

    • Reversed Phase: While less common for α-ionone, if using a reversed-phase method, typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) with water or a buffer. The choice of organic modifier and its ratio to the aqueous phase should be optimized.

Potential Cause (GC & HPLC): Suboptimal Temperature

  • Solution: Temperature plays a crucial role in chiral separations.

    • GC: An oven temperature program is typically used. For example, a program of 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min) has been used successfully.[1]

    • HPLC: The effect of temperature can be unpredictable.[5] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for resolution. A constant column temperature should be maintained using a column oven for reproducibility.

Issue 2: Peak Tailing or Broad Peaks

Potential Cause (GC & HPLC): Secondary Interactions with the Stationary Phase

  • Solution:

    • GC: Ensure the liner is clean and deactivated. Active sites in the injector or column can lead to peak tailing.

    • HPLC: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

Potential Cause (HPLC): Sample Overload

  • Solution: Injecting too concentrated a sample can lead to peak distortion. Reduce the sample concentration or the injection volume.

Issue 3: Irreproducible Retention Times and/or Resolution

Potential Cause (GC & HPLC): Insufficient System Equilibration

  • Solution: Chiral separations can require longer equilibration times than achiral separations. Ensure the system is thoroughly equilibrated with the mobile phase (for HPLC) or carrier gas (for GC) before each injection. A stable baseline is a good indicator of equilibration.

Potential Cause (HPLC): Mobile Phase Instability

  • Solution: Prepare fresh mobile phase daily, as its composition can change over time due to the evaporation of volatile components.

Potential Cause (GC & HPLC): Column "Memory Effects"

  • Solution: A column can retain traces of previously analyzed compounds or mobile phase additives, affecting subsequent analyses.[6] It is good practice to dedicate a column to a specific type of analysis or to have a rigorous column cleaning and regeneration protocol.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for α-ionone chiral separation, GC or HPLC?

A1: Both GC and HPLC can be successfully used for the chiral separation of α-ionone enantiomers. The choice often depends on the sample matrix, available instrumentation, and the desired outcome (analytical vs. preparative). GC with cyclodextrin-based chiral stationary phases is a well-established method.[1][2][3] HPLC with polysaccharide-based or other types of chiral columns also provides good separation, particularly under normal-phase conditions.[4]

Q2: How do I choose the right chiral column for my experiment?

A2: Column selection is often empirical. It is recommended to start by reviewing the literature for successful separations of α-ionone or structurally similar compounds. If no information is available, a column screening with a set of columns based on different chiral selectors (e.g., cyclodextrin (B1172386) for GC; polysaccharide, Pirkle-type for HPLC) is the most effective approach.

Q3: What is the significance of the enantiomeric ratio of α-ionone?

A3: The enantiomeric distribution of α-ionone can be an indicator of authenticity, for example, in wine.[7][8] Natural α-ionone often exhibits a high enantiomeric ratio in favor of the (R)-enantiomer. An illegal addition of synthetic, racemic α-ionone would alter this natural ratio, which can be detected by chiral analysis.[7]

Q4: Can I use a standard reversed-phase C18 column for chiral separation of α-ionone?

A4: No, standard achiral columns like C18 cannot separate enantiomers. To achieve chiral separation, a chiral selector must be present in the system, either as a chiral stationary phase (most common), a chiral additive in the mobile phase, or through pre-column derivatization with a chiral reagent.

Q5: My resolution is close to baseline (e.g., Rs = 1.2). How can I improve it to get baseline separation (Rs ≥ 1.5)?

A5: To improve resolution, you can try the following:

  • Optimize the mobile phase composition (HPLC): Make small, incremental changes to the ratio of the strong to weak solvent.

  • Adjust the temperature (GC & HPLC): Systematically increase or decrease the temperature to see the effect on selectivity and resolution.

  • Lower the flow rate (HPLC): Reducing the flow rate can increase efficiency and improve resolution, although it will increase the analysis time.

  • Increase the column length (GC & HPLC): A longer column provides more theoretical plates, which can lead to better resolution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of α-ionone enantiomers.

Table 1: Gas Chromatography (GC) Data

Chiral Stationary PhaseColumn DimensionsTemperature ProgramCarrier GasResolution (Rs)Reference
Rt-βDEXsm30m x 0.32mm ID, 0.25µm film40°C (1 min) to 230°C @ 2°C/min (3 min)HydrogenComplete[1]
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in PS-086-Isothermal at various temperatures--[2][3]
Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin in SE-54-Isothermal at various temperatures--[2][3]

Table 2: High-Performance Liquid Chromatography (HPLC) Data

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Reference
Eurospher II Chiral NRn-heptane:isopropanol (95:5 v/v)1.02510.63811.1471.07501.0680[4]
Eurospher II Chiral AM-RMethanol1.025No separationNo separation--[4]
Eurospher II Chiral OM-RMethanol1.025No separationNo separation--[4]

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of α-Ionone

This protocol is based on the successful separation using an Rt-βDEXsm column.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral capillary column: Rt-βDEXsm (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve the α-ionone sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Hydrogen or Helium, at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 1 minute.

      • Ramp: Increase to 230°C at a rate of 2°C/minute.

      • Final hold: Hold at 230°C for 3 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-250.

  • Data Analysis:

    • Identify the peaks corresponding to the α-ionone enantiomers based on their retention times.

    • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Protocol 2: Chiral HPLC-UV Analysis of α-Ionone

This protocol is based on the successful separation using a Eurospher II Chiral NR column.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Chiral column: Eurospher II Chiral NR (250 x 4.6 mm, 5 µm).

  • Sample Preparation:

    • Dissolve the α-ionone sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: n-heptane:isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 228 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the α-ionone enantiomers.

    • Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.

    • Calculate the enantiomeric excess (%ee) as described in the GC protocol.

Visualizations

Chiral_Resolution_Workflow start Start: Racemic α-Ionone Sample method_selection Select Separation Technique start->method_selection gc_path Gas Chromatography (GC) method_selection->gc_path Volatile Sample hplc_path High-Performance Liquid Chromatography (HPLC) method_selection->hplc_path Non-Volatile or Preparative Scale gc_csp Select GC Chiral Stationary Phase (e.g., Cyclodextrin-based) gc_path->gc_csp hplc_mode Select HPLC Mode hplc_path->hplc_mode run_initial Perform Initial Separation gc_csp->run_initial normal_phase Normal Phase hplc_mode->normal_phase Non-polar mobile phase reversed_phase Reversed Phase (less common) hplc_mode->reversed_phase Aqueous mobile phase hplc_csp Select HPLC Chiral Stationary Phase (e.g., Polysaccharide, Pirkle) normal_phase->hplc_csp reversed_phase->hplc_csp hplc_csp->run_initial evaluate_resolution Evaluate Resolution (Rs) run_initial->evaluate_resolution baseline_sep Baseline Separation Achieved (Rs >= 1.5) evaluate_resolution->baseline_sep Yes optimize Optimize Parameters evaluate_resolution->optimize No (Rs < 1.5) end End: Quantify Enantiomers baseline_sep->end optimize_temp Adjust Temperature optimize->optimize_temp optimize_mp Adjust Mobile Phase Composition (HPLC) optimize->optimize_mp optimize_flow Adjust Flow Rate (HPLC) optimize->optimize_flow re_evaluate Re-evaluate Resolution optimize_temp->re_evaluate optimize_mp->re_evaluate optimize_flow->re_evaluate re_evaluate->baseline_sep Yes change_csp Change Chiral Stationary Phase re_evaluate->change_csp No, still poor resolution change_csp:e->gc_csp:w change_csp:e->hplc_csp:w

Caption: Workflow for developing a chiral separation method for α-ionone.

Troubleshooting_Poor_Resolution start Problem: Poor or No Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for α-ionone? start->check_csp csp_no Select a recommended CSP (e.g., Cyclodextrin for GC, Polysaccharide for HPLC) check_csp->csp_no No csp_yes Check Mobile Phase (HPLC) or Temperature Program (GC) check_csp->csp_yes Yes end Resolution Improved csp_no->end mp_incorrect Adjust Mobile Phase Composition (e.g., % modifier) csp_yes->mp_incorrect HPLC temp_incorrect Optimize Temperature csp_yes->temp_incorrect GC/HPLC mp_temp_ok Check for Other Issues csp_yes->mp_temp_ok OK mp_incorrect->end temp_incorrect->end peak_shape Poor Peak Shape? (Tailing, Broadening) mp_temp_ok->peak_shape reproducibility Irreproducible Results? mp_temp_ok->reproducibility fix_peak_shape Address secondary interactions, sample overload peak_shape->fix_peak_shape fix_reproducibility Ensure proper equilibration, use fresh mobile phase reproducibility->fix_reproducibility fix_peak_shape->end fix_reproducibility->end

Caption: Troubleshooting guide for poor chiral resolution of α-ionone.

References

alpha-ionone stability in ethanol and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of alpha-ionone (α-ionone) in ethanol (B145695) and other organic solvents. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is considered chemically stable under recommended storage conditions.[1][2] It is used as a base note in perfumery due to its stability in various product types, including soap.[3] However, its stability can be compromised by exposure to certain environmental factors such as light, heat, and incompatible chemicals.

Q2: How stable is this compound in ethanol? Are there any known reactions?

A2: this compound is highly soluble and miscible in ethanol.[1][2][4][5][6] While it is a common solvent for this compound, long-term storage of dilute ethanol solutions may lead to degradation. There are anecdotal reports from users observing the development of an unpleasant "ethyl ether" or "dry ethereal cardboardy note" in 10% ethanol dilutions stored for three months.[7] This suggests a slow chemical reaction or degradation may be occurring. While the exact mechanism is not definitively documented in the provided literature, the formation of acetals has been suggested as a possibility in the presence of an acid catalyst.[7]

Q3: What other organic solvents are suitable for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents. Besides ethanol, it is soluble in most fixed oils, propylene (B89431) glycol, ether, chloroform, and benzene.[1][4][5][6] It is noted to be insoluble in glycerin.[1][4][6]

Q4: What primary factors can affect the stability of this compound solutions?

A4: The stability of this compound can be influenced by several factors, including light, temperature, and the presence of incompatible materials (e.g., strong acids).[1][2][8]

Q5: How can I detect the degradation of this compound in a solution?

A5: The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products, which would appear as new or growing peaks in the chromatogram over time.[9][10] Changes in the solution's physical properties, such as color or odor, can also be indicators of degradation.[7]

Q6: What are the recommended storage conditions for this compound and its solutions?

A6: To ensure maximum stability, this compound and its solutions should be stored in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2] It is crucial to protect them from light and store them away from incompatible materials, particularly strong acids and oxidizing agents.[2]

Troubleshooting Guide

Problem: My this compound solution in ethanol has developed a noticeable off-odor (e.g., ether-like, cardboardy) over several weeks or months.

  • Possible Cause: This is a known issue reported by users of aged this compound/ethanol dilutions.[7] It indicates that the this compound is likely undergoing slow degradation or reacting with the ethanol. The presence of trace impurities or exposure to light and air could accelerate this process.

  • Solution: It is recommended to discard the solution and prepare a fresh one for your experiments to ensure the integrity of your results.[7] For applications requiring long-term stability, consider preparing smaller batches more frequently or using an alternative solvent if permissible by your experimental design.

Problem: I am observing new, unexpected peaks in my HPLC or GC analysis of an aged this compound solution.

  • Possible Cause: The appearance of new peaks is a strong indicator of chemical degradation. This compound may be isomerizing (e.g., converting from trans to cis-isomer upon UV exposure) or breaking down into other compounds.[1] In Gas Chromatography (GC), thermal degradation within the heated injector can also lead to the formation of artifacts.[11]

  • Solution: Use a validated, stability-indicating HPLC method to track the appearance and growth of these impurity peaks over time. This will help you establish a usable shelf-life for your solutions under your specific storage conditions. If using GC, try lowering the injection port temperature to minimize on-instrument degradation.[11]

Problem: The measured concentration of my this compound stock solution is decreasing over time.

  • Possible Cause: A decrease in the concentration of the main this compound peak, especially when accompanied by the appearance of new impurity peaks, confirms degradation. If no new peaks are observed, consider the possibility of solvent evaporation from a poorly sealed container or adsorption of the compound onto the container surface.

  • Solution: First, verify the integrity of your container seal. Store solutions in tightly capped vials, potentially with a PTFE-lined cap or Parafilm seal. If degradation is confirmed, establish an in-use shelf life for the solution based on stability data and prepare fresh solutions as needed.[12]

Data Presentation

Table 1: Solubility Profile of this compound
SolventSolubilityReference(s)
EthanolSoluble / Miscible[1][4][5][6]
Propylene GlycolSoluble[1][4][6]
Fixed OilsSoluble[1][4][6]
EtherSoluble[6]
ChloroformSoluble[6]
BenzeneSoluble[6]
WaterVery slightly soluble (106 mg/L at 25 °C)[1][6]
GlycerinInsoluble[1][4][6]
Table 2: Factors Affecting this compound Stability
FactorEffectDetailsReference(s)
Light (UV/Sunlight) Isomerization / PhotolysisCan convert trans-α-ionone to the cis-isomer. The molecule absorbs light at wavelengths >290 nm, making it susceptible to direct photolysis.[1]
Acids (Strong) Isomerization / CyclizationStrong Lewis or mineral acids can catalyze the rearrangement of α-ionone to the more thermodynamically stable β-ionone, especially at elevated temperatures.[2][8]
Incompatible Materials Hazardous ReactionsAvoid strong oxidizing agents like peroxyacids and oxides of nitrogen.[2]
Elevated Temperature Decomposition / IsomerizationGeneral heating may cause decomposition. In the presence of acid, elevated temperatures accelerate the isomerization to β-ionone.[2][8]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for developing a stability-indicating assay for this compound. This method is designed to separate the parent compound from potential degradation products.

Objective: To quantify the concentration of this compound and detect the presence of impurities or degradants in a sample solution.

1. Materials and Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • This compound reference standard

  • Sample solutions of this compound in the desired solvent (e.g., ethanol)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A broad gradient is recommended for initial development to ensure all potential impurities are eluted. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan with PDA detector and select an optimal wavelength (e.g., near the λmax of this compound, typically around 228 nm).

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to an appropriate concentration (e.g., 50 µg/mL).

  • Sample Preparation: Dilute the experimental this compound solution with the mobile phase to fall within the linear range of the assay, matching the concentration of the working standard as closely as possible.

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

  • Data Evaluation:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • In the sample chromatogram, look for any additional peaks that are not present in the blank or the fresh standard solution. These represent impurities or degradation products.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak and from each other.

4. Forced Degradation Study (for Method Validation): To confirm the method is stability-indicating, perform forced degradation studies by subjecting an this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting samples to ensure separation of degradants from the parent peak.[10][13]

Visualizations

Logical Relationships and Workflows

troubleshooting_workflow Diagram 1: Troubleshooting Workflow for α-Ionone Solution Instability start Start: Anomaly observed (e.g., off-odor, color change, unexpected analytical results) check_odor Does the solution have an off-odor (ether-like, cardboardy)? start->check_odor check_hplc Are there unexpected peaks or a decrease in the main peak in HPLC/GC? check_odor->check_hplc No degradation_likely Degradation is likely. check_odor->degradation_likely Yes check_hplc->degradation_likely Yes check_evaporation Is the container properly sealed? check_hplc->check_evaporation No prepare_fresh Action: Discard old solution. Prepare a fresh solution for use. degradation_likely->prepare_fresh investigate_storage Action: Review storage conditions. Ensure container is sealed and protected from light and heat. prepare_fresh->investigate_storage end_workflow End: Use fresh solution and improved storage practices. investigate_storage->end_workflow check_evaporation->end_workflow Yes, issue resolved evaporation_issue Potential issue with solvent evaporation. check_evaporation->evaporation_issue No evaporation_issue->investigate_storage

Caption: Troubleshooting workflow for α-ionone solution instability.

degradation_pathway Diagram 2: Potential α-Ionone Degradation Factors alpha_ionone trans-α-Ionone (Stable Form) cis_isomer cis-α-Ionone (Isomerization Product) alpha_ionone->cis_isomer Isomerization beta_isomer β-Ionone (Rearrangement Product) alpha_ionone->beta_isomer Rearrangement oxidation_products Oxidation Products alpha_ionone->oxidation_products Oxidation off_odor_products Off-Odor Products (e.g., Ethers, Acetals?) alpha_ionone->off_odor_products Degradation uv_light UV Light / Sunlight (>290 nm) uv_light->alpha_ionone acid_heat Strong Acid + Heat acid_heat->alpha_ionone oxidants Strong Oxidants oxidants->alpha_ionone ethanol_time Ethanol + Time (Potential Reaction) ethanol_time->alpha_ionone

Caption: Potential degradation factors for α-ionone.

References

troubleshooting low yield in alpha-ionone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of alpha-ionone. The information is presented in a question-and-answer format to directly address common issues encountered during the two primary stages of synthesis: the aldol (B89426) condensation to form pseudoionone (B86502) and the subsequent acid-catalyzed cyclization to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Aldol Condensation of Citral (B94496) and Acetone (B3395972) (Pseudoionone Synthesis)

Question 1: My pseudoionone yield is significantly lower than the expected 70-80%. What are the likely causes?

Low yields in the initial aldol condensation step are often traced back to issues with reagents, reaction conditions, or the catalyst. Here are the primary factors to investigate:

  • Purity of Citral: Commercial citral can contain impurities that may interfere with the reaction. It is advisable to purify citral by distillation before use.[1][2]

  • Catalyst Activity: The basic catalyst (e.g., sodium hydroxide, potassium hydroxide, barium hydroxide) may be old or inactive.[2] Using a fresh batch of catalyst is recommended. Alternatively, solid catalysts like calcined hydrotalcites have shown excellent activity and selectivity.[3][4]

  • Reaction Temperature: The condensation is an exothermic reaction.[2] If the temperature rises uncontrollably, it can lead to side reactions, including the self-condensation of acetone or citral.[5] Maintain the recommended reaction temperature, often around 40°C, using a water bath for proper control.[2][5]

  • Molar Ratio of Reactants: An excess of acetone is typically used to drive the reaction towards the formation of pseudoionone.[2][5] A low acetone-to-citral ratio can lead to incomplete conversion and the formation of byproducts.[5]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of citral. Conversely, excessively long reaction times can lead to the degradation of the product. Monitor the reaction progress to determine the optimal time.

Question 2: I'm observing the formation of a significant amount of side products during the aldol condensation. How can I minimize them?

The primary side reactions in this step are the self-condensation of acetone and citral.[5] To minimize these, consider the following:

  • Controlled Addition of Reactants: Adding citral dropwise to the mixture of acetone and catalyst can help to control the reaction rate and temperature, minimizing unwanted side reactions.

  • Optimal Catalyst Concentration: Using the correct amount of catalyst is crucial. Too much catalyst can promote side reactions.

  • Effective Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and consistent temperature throughout.

Question 3: My final product after work-up is a dark, viscous oil. Is this normal, and how can I purify it?

A color change to orange or dark red during the reaction is normal.[2] However, a very dark and viscous final product may indicate the presence of polymeric byproducts due to excessive heating or prolonged reaction times.

For purification, the following steps are recommended:

  • Neutralization: After the reaction, neutralize the catalyst with a weak acid like citric acid to stop the reaction.[2]

  • Solvent Removal: Distill off the excess acetone.[2]

  • Extraction: Use a suitable organic solvent, such as ether or toluene (B28343), to extract the pseudoionone from the aqueous layer.[1][5]

  • Washing: Wash the organic layer with water to remove any remaining salts or impurities.[2]

  • Drying and Distillation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then purify the pseudoionone by vacuum distillation.[1][2]

Part 2: Acid-Catalyzed Cyclization of Pseudoionone (this compound Synthesis)

Question 4: The yield of this compound is low, and I'm getting a mixture of isomers. How can I improve the selectivity for the alpha-isomer?

The ratio of alpha-, beta-, and gamma-ionone (B106490) is highly dependent on the reaction conditions, particularly the choice and concentration of the acid catalyst.

  • Acid Catalyst Choice: Weaker acids, such as 85% phosphoric acid, are known to favor the formation of this compound.[5][6][7] Stronger acids, like concentrated sulfuric acid, preferentially yield the more thermodynamically stable beta-ionone.[5][6]

  • Acid Concentration: The concentration of the acid is critical. Using a very dilute sulfuric acid (e.g., 5%) can produce a mixture of alpha- and beta-ionone, while highly concentrated sulfuric acid will predominantly form beta-ionone.[2][5]

  • Reaction Temperature: Higher temperatures can promote the isomerization of the initially formed this compound to the more stable beta-ionone.[5] Therefore, maintaining a controlled, lower temperature is crucial for maximizing the this compound yield. Phosphoric acid is less likely to cause this isomerization at moderate temperatures.[5]

  • Reaction Time: The reaction should be monitored and stopped once the maximum yield of this compound is achieved to prevent its subsequent conversion to beta-ionone.[7]

Question 5: The reaction mixture turned black during the cyclization step. What does this indicate?

A darkening of the reaction mixture, especially to black, suggests decomposition or polymerization of the starting material or product. This is often caused by:

  • Excessively Strong Acid: Using a highly concentrated and strong acid like sulfuric acid can cause charring if the temperature is not carefully controlled.

  • High Reaction Temperature: Overheating the reaction mixture can lead to decomposition.

  • Presence of Impurities: Impurities in the pseudoionone starting material can also contribute to side reactions and decomposition. Ensure your pseudoionone is sufficiently pure before proceeding with the cyclization.

Question 6: How can I effectively separate this compound from the other isomers in the final product mixture?

If a mixture of ionone (B8125255) isomers is obtained, separation can be challenging due to their similar properties. However, fractional distillation under vacuum can be employed to separate the isomers based on their boiling point differences.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Pseudoionone Yield

ParameterCondition 1Condition 2Condition 3Expected Yield Range
Catalyst 40% aq. NaOHSolid NaOHCalcined Hydrotalcite70-80%[2][5]
Citral:Acetone Molar Ratio 1:51:101:20Increasing excess of acetone generally improves yield[5]
Temperature 20°C40°C56°CHigher temperatures increase reaction rate but may also increase side reactions[5]

Table 2: Impact of Acid Catalyst on Ionone Isomer Distribution

Acid CatalystConcentrationPredominant Isomer(s)Reference
Phosphoric Acid85%This compound [5][6][7]
Sulfuric AcidConcentratedbeta-Ionone[5][6]
Sulfuric Acid5%Mixture of alpha- and beta-Ionone[2][5]
Boron TrifluorideN/AThis compound [9][10]

Experimental Protocols

Key Experiment 1: Synthesis of Pseudoionone
  • Materials: Citral, Acetone, 40% aqueous Sodium Hydroxide solution, Citric Acid, Diethyl ether, Anhydrous Sodium Sulfate (B86663).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, combine acetone and a 40% aqueous solution of sodium hydroxide.

    • Cool the mixture in an ice bath.

    • Slowly add citral to the stirred mixture while maintaining the temperature at around 40°C.[2]

    • After the addition is complete, continue stirring at 40°C for 1.5 hours.[5]

    • Stop the reaction by adding a solution of citric acid to neutralize the sodium hydroxide.[2]

    • Remove the excess acetone by distillation.

    • Transfer the remaining mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure and purify the resulting pseudoionone by vacuum distillation.

Key Experiment 2: Synthesis of this compound
  • Materials: Pseudoionone, 85% Phosphoric Acid, Toluene, Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask, place 85% phosphoric acid and cool it to 15°C.[7]

    • Add pseudoionone dropwise to the stirred acid over 10 minutes, ensuring the temperature does not exceed 35°C.[7]

    • Stir the mixture at 35°C for 25 minutes.[7]

    • Pour the reaction mixture into ice water and extract the product with toluene.

    • Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the toluene by distillation to obtain the crude this compound, which can be further purified by vacuum distillation.

Visualizations

Alpha_Ionone_Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization Citral Citral Condensation Aldol Condensation Citral->Condensation Acetone Acetone Acetone->Condensation Pseudoionone Pseudoionone Pseudoionone_input Pseudoionone Catalyst1 Basic Catalyst (e.g., NaOH) Catalyst1->Condensation Condensation->Pseudoionone Alpha_Ionone This compound Catalyst2 Acid Catalyst (e.g., H3PO4) Cyclization Acid-Catalyzed Cyclization Catalyst2->Cyclization Pseudoionone_input->Cyclization Cyclization->Alpha_Ionone

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield cluster_pseudo Pseudoionone Synthesis Issues cluster_cyclization Cyclization Issues cluster_solutions1 Solutions for Aldol Condensation cluster_solutions2 Solutions for Cyclization Start Low this compound Yield Check_Pseudo_Yield Check Pseudoionone Yield Start->Check_Pseudo_Yield Low_Pseudo_Yield Low Yield Check_Pseudo_Yield->Low_Pseudo_Yield < 70% Good_Pseudo_Yield Good Yield Check_Pseudo_Yield->Good_Pseudo_Yield > 70% Sol1 1. Purify Citral 2. Use Fresh Catalyst 3. Control Temperature 4. Increase Acetone Ratio Low_Pseudo_Yield->Sol1 Check_Isomer_Ratio Analyze Isomer Ratio Good_Pseudo_Yield->Check_Isomer_Ratio High_Beta High beta-Ionone Check_Isomer_Ratio->High_Beta Decomposition Decomposition Products Check_Isomer_Ratio->Decomposition Sol2 1. Use Weaker Acid (H3PO4) 2. Control Temperature 3. Optimize Reaction Time High_Beta->Sol2 Sol3 1. Use Less Aggressive Acid 2. Lower Reaction Temperature 3. Purify Pseudoionone Decomposition->Sol3

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Minimizing Interference of alpha-Ionone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential interference from alpha-ionone in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell-based assay?

This compound is a cyclic ketone and a fragrance chemical naturally found in essential oils and raspberries. In cell-based assays, it is studied for its various biological activities, including its role as an agonist for olfactory receptors like OR10A6, which can trigger downstream signaling cascades such as the Hippo and cAMP pathways.[1][2] Interference in your assay can arise from these specific biological activities or from its physicochemical properties. Potential sources of interference include:

  • On-target biological effects: this compound can modulate cell proliferation, migration, and apoptosis in certain cell lines, which can confound the results of assays measuring these endpoints.[1]

  • Off-target biological effects: Like many small molecules, this compound could have unintended interactions with other cellular components.

  • Physicochemical properties: Its relative hydrophobicity might lead to issues with solubility and non-specific binding to cells or plasticware. It also has UV absorbance, which could interfere with absorbance-based assays.[3]

Q2: I'm observing unexpected changes in cell viability in my control wells treated only with this compound. What could be the cause?

This is a common issue and can be attributed to several factors:

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is consistent across all wells and is at a level non-toxic to your specific cell line.

  • This compound's intrinsic biological activity: this compound has been shown to inhibit proliferation and induce apoptosis in some cancer cell lines.[1] The concentrations at which these effects occur can vary between cell types. It is crucial to determine the dose-response effect of this compound on the viability of your specific cell line.

  • Compound stability: this compound may not be stable in your cell culture medium over the entire duration of the experiment. Degradation products could have different activities.

Q3: Could this compound's odor interfere with my experiments?

While this compound is a fragrance compound, its odor is unlikely to directly interfere with the biochemical or cellular processes within a sealed microplate well. However, ensure good laboratory practice, including proper ventilation, to avoid any potential cross-contamination between different treatment groups, especially if working with volatile compounds in an open-plate format for extended periods.

Troubleshooting Guides

This section provides troubleshooting for specific assay types when using this compound.

Category 1: General Issues and Preliminary Checks
Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments. 1. Compound solubility: this compound has low water solubility and may precipitate in aqueous media.[4] 2. Compound stability: The compound may degrade in cell culture media over time. 3. Cell health variability: Inconsistent cell passage number, seeding density, or overall health.1. Optimize Solubilization: Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent. Visually inspect for precipitation after dilution in media. 2. Assess Stability: Prepare fresh dilutions of this compound for each experiment. If necessary, assess its stability in your media over the experimental time course using analytical methods like HPLC. 3. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density. Monitor cell health and viability prior to starting the experiment.
High background signal in fluorescence or luminescence assays. Autofluorescence/Autoluminescence of this compound: The compound itself may emit light at the wavelengths used for detection.Run a Compound-Only Control: Measure the signal of this compound in assay buffer or media at various concentrations without cells. If a significant signal is detected, consider using a different fluorescent dye with a non-overlapping spectrum or a different reporter system.
Category 2: Specific Assay Interference
Assay Type Problem Possible Cause Troubleshooting Steps
MTT/XTT (Metabolic) Assays Unexpected increase or decrease in signal. 1. Modulation of mitochondrial function: this compound's biological activity might alter the metabolic state of the cells, affecting reductase activity. 2. Chemical interference: this compound may directly react with the tetrazolium salt or the formazan (B1609692) product.1. Orthogonal Viability Assay: Confirm viability results with a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Cell-Free Control: Run a control with this compound and the assay reagents in the absence of cells to check for direct chemical reactions.
Luciferase Reporter Assays Unexplained activation or inhibition of the reporter. 1. Modulation of gene expression: this compound has been shown to modulate the expression of various genes.[2][5] This could affect the expression of your reporter gene if its promoter contains responsive elements. 2. Direct effect on luciferase: The compound could directly inhibit or stabilize the luciferase enzyme.1. Promoterless Control: Transfect cells with a promoterless luciferase vector to check for non-specific effects on reporter expression. 2. Cell-Free Luciferase Assay: Test the effect of this compound on purified luciferase enzyme to rule out direct inhibition or enhancement. 3. Use a Different Reporter: Consider using an alternative reporter gene, such as β-galactosidase or secreted alkaline phosphatase (SEAP).
GFP/RFP (Fluorescent Protein) Reporter Assays Changes in fluorescence intensity not correlated with expected promoter activity. 1. Modulation of gene expression: Similar to luciferase assays, this compound could be affecting the transcription or translation of the fluorescent protein. 2. Fluorescence quenching or enhancement: The compound may have spectral properties that overlap with the excitation or emission spectra of the fluorescent protein, leading to quenching or an artificial enhancement of the signal.1. Constitutive Reporter Control: Co-transfect with a plasmid expressing a different fluorescent protein under a constitutive promoter to normalize for global effects on protein expression. 2. Measure Spectral Overlap: Determine the absorbance and fluorescence spectra of this compound to assess the potential for spectral overlap with your fluorescent protein. If there is significant overlap, consider a different fluorescent reporter.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is the same in all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessing Autofluorescence of this compound
  • Plate Preparation: Use a 96-well plate (black plates are recommended for fluorescence assays).

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer or cell culture medium that will be used in your experiment.

  • Controls: Include wells with buffer/medium only as a blank.

  • Measurement: Read the fluorescence at the excitation and emission wavelengths of your experimental assay using a microplate reader.

  • Analysis: Subtract the blank reading from the compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence that may interfere with your assay.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Interference cluster_prep 1. Preliminary Checks cluster_assay 2. Assay-Specific Troubleshooting cluster_analysis 3. Analysis & Confirmation start Start Experiment with this compound solubility Check Solubility & Stability start->solubility cytotoxicity Determine Intrinsic Cytotoxicity (Dose-Response) solubility->cytotoxicity assay_type Select Assay Type (e.g., MTT, Luciferase, GFP) cytotoxicity->assay_type control_exp Run Compound-Only & Other Controls assay_type->control_exp unexpected_results Unexpected Results? control_exp->unexpected_results interpret Interpret Results unexpected_results->interpret No optimize Optimize Assay Conditions unexpected_results->optimize Yes final_results Confident Results interpret->final_results orthogonal Use Orthogonal Assay for Confirmation optimize->orthogonal orthogonal->final_results signaling_pathway Potential Biological Interference of this compound cluster_receptor Cell Surface Receptor cluster_pathway Downstream Signaling cluster_readout Potential Assay Readout Interference alpha_ionone This compound or10a6 OR10A6 alpha_ionone->or10a6 camp cAMP Pathway or10a6->camp hippo Hippo Pathway or10a6->hippo proliferation Cell Proliferation Assays camp->proliferation gene_expression Reporter Gene Assays camp->gene_expression apoptosis Apoptosis Assays hippo->apoptosis migration Cell Migration Assays hippo->migration

References

Technical Support Center: Enhancing the Solubility of Alpha-Ionone for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alpha-ionone in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge in cell culture?

This compound is a natural cyclic ketone found in various essential oils, known for its characteristic violet-like aroma.[1][2] In cell biology research, it is investigated for its potential therapeutic properties. The primary challenge in its use for in vitro studies is its hydrophobic nature, leading to poor solubility in aqueous solutions like cell culture media.[3] The water solubility of this compound is approximately 106 mg/L at 25°C.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in various organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its miscibility with water and relatively low toxicity at low concentrations.[4][5][6][7] Ethanol is another option, as this compound is soluble in it.[3]

Q3: What is the maximum concentration of DMSO that can be safely used in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. As a general guideline, the final DMSO concentration should be at or below 0.1% to 0.5%.[5][7][8] However, the tolerance to DMSO can be cell line-dependent.[4][6] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to assess the effect of the solvent on your specific cell line.

Q4: Are there alternatives to DMSO for improving this compound solubility?

Yes, several alternatives can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[9][10][11][12][13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose in cell culture.[9][14]

  • Co-solvents and Surfactants: For related compounds like beta-ionone, mixtures including PEG300 and Tween-80 have been used to improve solubility.[15]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its dispersion and delivery in aqueous media.[16][17][18][19]

Troubleshooting Guide

Problem: My this compound precipitated out of solution when I added it to the cell culture medium.

  • Possible Cause: "Solvent shock" can occur when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium, causing the compound to crash out of solution.

  • Solution:

    • Gradual Dilution: Prepare an intermediate dilution of the this compound stock in pre-warmed cell culture medium before adding it to the final culture volume.

    • Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the this compound solution to the medium.

    • Warming the Medium: Using pre-warmed cell culture medium (37°C) can help improve solubility.

    • Lower the Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final culture medium. Consider reducing the concentration.

    • Use a Different Solubilization Method: If precipitation persists, consider using cyclodextrins to form an inclusion complex.

Problem: I am observing significant cell death, even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) might be causing cytotoxicity.

  • Solution 1:

    • Run a Vehicle Control: Always include a control group of cells treated with the highest concentration of the solvent used in your experiment. This will help differentiate between the toxicity of this compound and the solvent.

    • Reduce Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (generally ≤ 0.1% - 0.5% for DMSO).[5][7][8]

  • Possible Cause 2: this compound Cytotoxicity: The observed cell death may be a biological effect of this compound on your specific cell line.

  • Solution 2:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 (half-maximal inhibitory concentration) for your cell line.

    • Time-Course Experiment: Investigate the effect of exposure time on cell viability.

Problem: I need to use a higher concentration of this compound than what is soluble in my medium.

  • Solution:

    • Cyclodextrin (B1172386) Inclusion Complex: This is a highly effective method for increasing the aqueous solubility of hydrophobic compounds. By forming an inclusion complex with a cyclodextrin derivative like HP-β-CD, the solubility of this compound can be significantly enhanced.[14]

    • Co-Solvent Systems: While needing careful validation for toxicity, a combination of solvents and surfactants might increase solubility. For the related beta-ionone, a mixture of DMSO, PEG300, and Tween-80 has been used.[15]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water106 mg/L at 25°C[3]
AlcoholSoluble[3]
DMSOSoluble (used for stock solutions)[4][5][6][7]
Propylene GlycolSoluble[3]
GlycerinInsoluble[3]

Table 2: Recommended Final Concentrations of DMSO in Cell Culture

Final DMSO ConcentrationGeneral ObservationReference
≤ 0.1%Generally considered safe for most cell lines with minimal effects on cell viability.[4][6]
0.1% - 0.5%Tolerated by many cell lines, but a vehicle control is essential.[5][7][8]
> 0.5% - 1.0%May cause significant cytotoxicity in some cell lines. Requires careful validation.[4][5]
> 1.0%Generally not recommended as it is often toxic to cells.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 192.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicating water bath (optional)

Methodology:

  • Weighing: Accurately weigh out 19.23 mg of this compound powder.

  • Dissolving: Transfer the weighed this compound into a sterile amber tube or vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicating water bath for a few minutes to aid dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an this compound/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • Sterile containers

Methodology:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in serum-free medium or PBS to a desired concentration (e.g., 1-10 mM). Stir until fully dissolved.

  • Add this compound: Slowly add a pre-weighed amount of this compound to the HP-β-CD solution while stirring. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Incubation: Continue stirring the mixture at room temperature for 24-48 hours in the dark to allow for complex formation.

  • Sterilization: Filter-sterilize the resulting solution through a 0.22 µm syringe filter.

  • Storage: Store the sterile this compound/HP-β-CD complex solution at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 3: General Procedure for Treating Cells with this compound

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Sterile serological pipettes and pipette tips

Methodology:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solutions:

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as will be used for the highest concentration of this compound.

    • Serial Dilutions (Example for a final concentration of 100 µM):

      • Perform an initial 1:100 dilution of the 100 mM stock solution in pre-warmed complete cell culture medium to get a 1 mM intermediate solution (e.g., 5 µL of 100 mM stock into 495 µL of medium). Vortex gently.

      • Perform a final 1:10 dilution of the 1 mM intermediate solution into the wells containing cells and medium to achieve a final concentration of 100 µM. For example, if a well contains 900 µL of medium, add 100 µL of the 1 mM intermediate solution.

  • Treatment: Add the final working solutions (including the vehicle control) to your cells.

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions (Serial Dilutions in Medium) stock->working treat_cells Treat Cells with this compound and Vehicle Control working->treat_cells vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->treat_cells plate_cells Plate Cells and Allow Attachment/Growth plate_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assays (e.g., Viability, Signaling) incubate->assay

Caption: Workflow for preparing and applying this compound to cell cultures.

troubleshooting_logic Troubleshooting Logic for this compound Experiments start Problem Encountered precipitate Precipitation in Medium? start->precipitate toxicity Unexpected Cell Toxicity? start->toxicity gradual_dilution Use Gradual Dilution and Pre-warmed Medium precipitate->gradual_dilution Yes check_concentration Check Final Concentration vs. Solubility Limit precipitate->check_concentration No vehicle_control Run Vehicle Control (Solvent Only) toxicity->vehicle_control Yes dose_response Perform Dose-Response Experiment toxicity->dose_response No use_cyclodextrin Use Cyclodextrin Inclusion Complex gradual_dilution->use_cyclodextrin Still Precipitates solvent_toxic Reduce Final Solvent Concentration vehicle_control->solvent_toxic Control Shows Toxicity compound_toxic Toxicity is due to This compound vehicle_control->compound_toxic Control is Fine cyclodextrin_mechanism Cyclodextrin-Based Solubility Enhancement alpha_ionone {this compound|Hydrophobic Molecule} complex {Inclusion Complex|Water-Soluble} alpha_ionone->complex Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior cyclodextrin->complex Forms water Aqueous Medium (Cell Culture) complex->water Dissolves in

References

Technical Support Center: Prevention of Alpha-Ionone Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing alpha-ionone, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides essential guidance on preventing the degradation of this compound, troubleshooting common issues, and implementing effective stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The degradation of this compound is primarily influenced by environmental factors. Exposure to light, elevated temperatures, and oxygen can initiate and accelerate degradation pathways such as oxidation and photodegradation. Contact with incompatible materials, including strong oxidizing agents, strong acids, and bases, can also lead to chemical instability.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is refrigeration. It should be kept in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound can manifest as a noticeable change in color, often developing a yellowish tint. A change in odor profile may also occur, with the appearance of off-notes.

Q4: Which materials should be avoided for storing this compound?

A4: Avoid storing this compound in containers made of materials that are not inert or that allow for the permeation of oxygen and light. Incompatible materials include strong oxidizing agents, strong Lewis or mineral acids, and halogens under uncontrolled conditions.[1] It is advisable to use amber glass or other light-protecting containers.

Q5: Can antioxidants be used to prevent the degradation of this compound?

A5: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation of this compound. Commonly used antioxidants in the fragrance and flavor industry, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), can be considered. However, the selection and concentration of the antioxidant should be carefully evaluated for compatibility and potential impact on the experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing) of this compound Exposure to light (photodegradation) and/or oxygen (oxidation).Store this compound in amber glass vials or other light-blocking containers. Purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
Change in Odor Profile or "Off-Notes" Chemical degradation has occurred, leading to the formation of byproducts with different scent characteristics.Verify the storage conditions (temperature, light, and air exposure). If degradation is suspected, it is recommended to use a fresh batch of this compound for critical experiments. Consider performing analytical testing (e.g., GC-MS) to identify any degradation products.
Inconsistent Experimental Results The purity of the this compound may have been compromised due to degradation during storage.Implement a routine quality control check of the stored this compound using analytical methods like Gas Chromatography (GC) to assess its purity before use. Always use a consistent source and batch of this compound for a series of related experiments.

Quantitative Data on this compound Degradation

While specific kinetic data for the degradation of this compound under a wide range of storage conditions is not extensively published in a consolidated format, the following table summarizes the expected qualitative and semi-quantitative impact of various factors on its stability. This information is collated from general principles of organic chemistry and fragrance stability testing.

Parameter Condition Expected Impact on Stability Primary Degradation Pathway
Temperature Elevated Temperature (e.g., 40°C)Significant increase in degradation rateOxidation, Isomerization
Refrigerated (e.g., 4°C)Significantly slowed degradation rate-
Room Temperature (e.g., 25°C)Moderate degradation over timeOxidation
Light Exposure Direct Sunlight/UV LightRapid degradationPhotodegradation, Photo-oxidation
Amber Glass/DarknessMinimal degradation-
Atmosphere Air (Oxygen)Promotes degradationOxidation
Inert Gas (Nitrogen, Argon)Significantly inhibits degradation-
Packaging Permeable PlasticPotential for oxygen ingress and degradationOxidation
Tightly Sealed GlassGood protection, especially if amber-

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

Materials:

  • This compound sample

  • Temperature and humidity-controlled stability chambers

  • Light exposure chamber with controlled UV and visible light output

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with airtight seals

  • GC-MS system for analysis

Methodology:

  • Sample Preparation:

    • Dispense the this compound sample into multiple amber glass vials.

    • For samples to be stored under an inert atmosphere, purge the headspace of the vials with nitrogen or argon for 1-2 minutes before sealing.

  • Storage Conditions:

    • Place the vials in stability chambers set to the following conditions:

      • Condition A (Elevated Temperature): 40°C ± 2°C / 75% RH ± 5% RH

      • Condition B (Light Exposure): Controlled light exposure (e.g., ICH Q1B option 2) at room temperature.

      • Condition C (Control): 25°C ± 2°C / 60% RH ± 5% RH (in the dark).

      • Condition D (Refrigerated Control): 5°C ± 3°C (in the dark).

  • Time Points for Analysis:

    • Withdraw samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months for accelerated conditions).

  • Analysis:

    • Analyze the samples using a validated GC-MS method to determine the concentration of this compound and identify and quantify any degradation products.

Protocol 2: Quantification of this compound and its Degradation Products by GC-MS

Objective: To quantify the amount of this compound and its major degradation products in a stored sample.

Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A suitable capillary column, such as a DB-5ms or HP-5ms (non-polar), is commonly used.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Create a series of calibration standards of a pure this compound reference standard at known concentrations.

  • If available, prepare calibration standards for known degradation products (e.g., 3-oxo-α-ionone). If standards are unavailable, semi-quantification can be performed based on the relative peak area of the degradation product to the internal standard.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-350

Data Analysis:

  • Identify the peaks for this compound and its degradation products based on their retention times and mass spectra.[2]

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Quantify or semi-quantify the degradation products using their respective calibration curves or relative to an internal standard.

Visualizing Degradation and Prevention

The following diagrams illustrate the key factors leading to this compound degradation and the workflow for assessing its stability.

cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_prevention Preventive Measures Light Light (UV, Visible) Degradation Degradation Light->Degradation initiates Heat Elevated Temperature Heat->Degradation accelerates Oxygen Oxygen (Air) Oxygen->Degradation enables Incompatible_Materials Incompatible Materials (e.g., Strong Oxidizers) Incompatible_Materials->Degradation catalyzes Alpha_Ionone This compound Alpha_Ionone->Degradation Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Degradation_Products Degradation Products (e.g., 3-oxo-α-ionone) Oxidation->Degradation_Products Photodegradation->Degradation_Products Storage_Conditions Proper Storage: - Cool, Dark, Dry - Inert Atmosphere Storage_Conditions->Degradation inhibits Packaging Appropriate Packaging: - Amber Glass - Airtight Seal Packaging->Degradation prevents Antioxidants Use of Antioxidants (e.g., BHT, Tocopherol) Antioxidants->Oxidation inhibits Start Start: This compound Sample Sample_Prep Sample Preparation (Dispense into vials, inert atmosphere if required) Start->Sample_Prep Stress_Conditions Exposure to Stress Conditions Sample_Prep->Stress_Conditions Accelerated_Temp Accelerated Temperature (e.g., 40°C) Stress_Conditions->Accelerated_Temp Light_Exposure Light Exposure (UV/Visible) Stress_Conditions->Light_Exposure Control_Conditions Control Conditions (e.g., 25°C, dark) Stress_Conditions->Control_Conditions Sampling Periodic Sampling (T=0, 1, 3, 6 months) Accelerated_Temp->Sampling Light_Exposure->Sampling Control_Conditions->Sampling Analysis GC-MS Analysis Sampling->Analysis Quantification Quantification of this compound and Degradation Products Analysis->Quantification Data_Analysis Data Analysis and Shelf-Life Estimation Quantification->Data_Analysis End End: Stability Report Data_Analysis->End

References

Technical Support Center: Dosage Optimization for Alpha-Ionone in Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dosage optimization of alpha-ionone in toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for dose selection in a subchronic oral toxicity study of this compound in rats?

A1: Based on a 90-day subchronic oral toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) for this compound has been established at 10 mg/kg/day.[1][2] Therefore, a dose range finding study could include doses below and above this level, for instance, 5, 30, and up to 500 mg/kg/day, to establish a clear dose-response relationship. A study on the structurally similar alpha-iso-methylionone used oral gavage doses of 0, 5, 30, and 500 mg/kg/day in Sprague-Dawley rats.[3]

Q2: What is the primary route of metabolism for this compound?

A2: this compound is primarily metabolized in the liver. In rabbits, a major urinary metabolite has been identified as 5-oxo-cis-tetrahydroionone.

Q3: What are the main toxicological concerns associated with this compound?

A3: The primary concerns are related to repeated-dose toxicity, with effects observed at higher doses including reduced weight gain, decreased food consumption, changes in serum glucose, increased water intake, and mild renal changes.[1] While this compound is not considered to be genotoxic, it may have some skin-sensitizing potential.

Q4: How should I prepare a dose formulation of this compound for an oral gavage study in rodents?

A4: As this compound is a lipophilic compound, an oil-based vehicle is appropriate for oral gavage. Corn oil is a commonly used and acceptable vehicle for such studies.[4][5] A general protocol would involve dissolving the required amount of this compound in corn oil to achieve the target concentration for each dose group. It is crucial to ensure the homogeneity and stability of the formulation throughout the study period.

Q5: Are there any known signaling pathways affected by this compound that could be relevant to its toxicity?

A5: Yes, recent research has identified that this compound can act as an activator of the olfactory receptor OR10A6. This activation can induce apoptosis through the phosphorylation of the LATS-YAP-TAZ signaling axis within the Hippo pathway. This pathway is crucial in regulating organ size, cell proliferation, and apoptosis.

Troubleshooting Guides

Issue 1: Unexpected Mortality or Severe Toxicity at Low Doses

  • Possible Cause: Errors in dose calculation or formulation preparation.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check all calculations for dose concentrations and administration volumes.

    • Analyze Formulation: If possible, analytically verify the concentration of this compound in the prepared dosing solutions.

    • Vehicle Control: Ensure that the vehicle control group is not showing any adverse effects. If they are, the vehicle itself may be the source of toxicity.

    • Animal Health: Confirm the health status of the animals prior to dosing. Pre-existing conditions could increase sensitivity.

Issue 2: Inconsistent or Highly Variable Results Between Animals in the Same Dose Group

  • Possible Cause: Inconsistent dose administration, animal stress, or underlying health differences.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all technicians are using a consistent and correct oral gavage technique to minimize variability in administration and animal stress.

    • Acclimatization: Confirm that animals were properly acclimatized to the facility and handling procedures before the start of the study.

    • Health Monitoring: Implement a robust health monitoring plan to identify and exclude animals with underlying health issues that could affect the study outcome.

    • Randomization: Ensure proper randomization of animals to different dose groups to minimize bias.

Issue 3: No Observable Adverse Effects at High Doses

  • Possible Cause: Poor bioavailability of the test substance from the formulation.

  • Troubleshooting Steps:

    • Formulation Analysis: Check the solubility and stability of this compound in the chosen vehicle. The compound may be precipitating out of the solution, leading to a lower effective dose being administered.

    • Consider Alternative Vehicles: If bioavailability is suspected to be low, consider alternative formulation strategies, such as using a different oil or a suspension.

    • Toxicokinetic Analysis: If feasible, conduct a pilot toxicokinetic study to measure the plasma concentrations of this compound after administration to confirm systemic exposure.

Data Presentation

Table 1: Summary of a 90-Day Repeated-Dose Oral Toxicity Study of Alpha-iso-methylionone in Rats (as a proxy for this compound)

Dose Group (mg/kg/day)Route of AdministrationSpecies/StrainKey FindingsNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
0, 5, 30, 500Oral GavageSprague-Dawley RatAt 500 mg/kg/day: Reduced AST, increased cholesterol, creatinine, and total protein; increased liver and kidney weights. At ≥30 mg/kg/day (males): Eosinophilic material in renal tubules.5 (males), 30 (females)30 (males)[3]

Table 2: Established No-Observed-Adverse-Effect Level (NOAEL) for this compound

Study DurationSpeciesRouteNOAEL (mg/kg/day)Key Effects at Higher DosesReference
90-DayRatDietary10Reduced weight gain, food consumption, and serum glucose; increased water intake; mild renal changes.[1]

Experimental Protocols

Detailed Methodology for a 90-Day Repeated-Dose Oral Toxicity Study (Based on Alpha-iso-methylionone Study)

  • Test Substance: this compound

  • Vehicle: Corn oil

  • Animal Model: Sprague-Dawley rats (e.g., 10 males and 10 females per group)

  • Dose Groups: 0 (vehicle control), Low-dose, Mid-dose, and High-dose (e.g., 5, 30, and 500 mg/kg/day).

  • Administration: Once daily via oral gavage for 90 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examined before the start of the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of a standard panel of parameters.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, etc.) are weighed.

    • Histopathology: A comprehensive list of tissues from the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for a 90-Day Oral Toxicity Study cluster_pre_study Pre-Study Phase cluster_dosing_phase 90-Day Dosing Phase cluster_post_study Post-Study Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) randomization Randomization into Dose Groups animal_acclimatization->randomization dose_formulation Dose Formulation (this compound in Corn Oil) daily_dosing Daily Oral Gavage dose_formulation->daily_dosing randomization->daily_dosing daily_observation Daily Clinical Observation daily_dosing->daily_observation weekly_measurements Weekly Body Weight & Food Consumption daily_dosing->weekly_measurements blood_collection Blood Collection (Hematology & Clinical Chemistry) daily_dosing->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis

Figure 1: Experimental workflow for a 90-day oral toxicity study.

Signaling_Pathway Proposed Signaling Pathway for this compound Induced Apoptosis alpha_ionone This compound or10a6 Olfactory Receptor OR10A6 alpha_ionone->or10a6 activates hippo_pathway Hippo Pathway Kinase Cascade or10a6->hippo_pathway activates lats LATS Kinase hippo_pathway->lats activates yap_taz YAP/TAZ (Inactive) lats->yap_taz phosphorylates yap_taz_p p-YAP/p-TAZ (Phosphorylated) apoptosis Apoptosis yap_taz_p->apoptosis leads to

Figure 2: this compound induced apoptosis signaling pathway.

References

Technical Support Center: Purification of α-Ionone from β-Ionone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of α-ionone from its isomer, β-ionone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of α-ionone.

Fractional Distillation

Q1: Why is my separation of α-ionone and β-ionone by fractional distillation incomplete, resulting in cross-contamination of fractions?

A1: Incomplete separation is a common issue due to the close boiling points of α-ionone (237-238 °C) and β-ionone (275-276 °C)[1]. Several factors could be contributing to this:

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to effectively separate components with a small boiling point difference.

  • Incorrect Heating Rate: Too rapid heating can lead to "flooding," where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases within the column. Conversely, a heating rate that is too low may not provide enough energy for the vapor to reach the top of the column.

  • Poor Insulation: Inadequate insulation of the distillation column can cause premature condensation and disrupt the temperature gradient necessary for effective fractionation.

  • Vacuum Fluctuations: If performing vacuum distillation, an unstable vacuum will cause the boiling points to fluctuate, leading to poor separation.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).

  • Optimize Heating: Apply heat gradually to establish a steady temperature gradient. Aim for a slow, consistent collection rate of 1-2 drops per second.

  • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.

  • Ensure a Stable Vacuum: Check all connections for leaks and ensure your vacuum pump is operating correctly. Use a vacuum regulator for better control.

Q2: The temperature at the distillation head is fluctuating and not holding steady during collection of the α-ionone fraction. What does this indicate?

A2: Temperature fluctuations at the distillation head typically suggest an unstable distillation process. This can be caused by:

  • Bumping of the Liquid: Uneven boiling in the distillation flask can send spurts of mixed vapor up the column. Ensure smooth boiling by using a magnetic stirrer or boiling chips.

  • Inconsistent Heat Source: A fluctuating heat source will lead to an unstable boil-up rate. Use a reliable heating mantle with a controller.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

Preparative Gas Chromatography (GC)

Q1: I'm observing poor resolution and co-elution of α-ionone and β-ionone peaks in my preparative GC separation. How can I improve this?

A1: Co-elution of these isomers is a significant challenge in GC. To improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate can enhance separation. You might also incorporate an isothermal hold at a temperature that maximizes the separation between the two isomers.

  • Select an Appropriate Stationary Phase: For separating isomers, a column with a specific selectivity is crucial. Cyclodextrin-based chiral stationary phases have shown success in separating ionone (B8125255) enantiomers and can also be effective for isomers.[2][3][4]

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation. Optimize the flow rate to achieve the best resolution.

  • Reduce Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.

Q2: I am experiencing peak tailing for the α-ionone peak. What are the likely causes and solutions?

A2: Peak tailing in GC can be caused by several factors:

  • Active Sites in the System: The hydroxyl group on silanol (B1196071) groups in the injector liner or the column itself can interact with the carbonyl group of the ionones, causing tailing. Use a deactivated liner and a high-quality, well-conditioned column.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak distortion. Trim the first few centimeters of the column.

  • Incorrect Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

Inclusion Complex Formation with Cyclodextrins

Q1: The yield of my α-ionone inclusion complex with β-cyclodextrin is low. How can I improve it?

A1: Low yield can result from several factors in the crystallization process:

  • Suboptimal Host-Guest Ratio: The stoichiometry of the inclusion complex is critical. For many guest molecules, a 1:1 molar ratio with β-cyclodextrin is common, but this should be determined experimentally, for instance, by creating a phase solubility diagram.[5]

  • Incorrect Solvent System: The solvent plays a crucial role in driving the inclusion process. Water is typically used, as the hydrophobic cavity of the cyclodextrin (B1172386) will preferentially include the nonpolar ionone molecule. The presence of organic co-solvents can decrease the complexation efficiency.

  • Precipitation Issues: The inclusion complex needs to precipitate out of the solution to be isolated. If the complex is too soluble, the yield of solid product will be low. Temperature and concentration adjustments can influence precipitation.

  • Incomplete Complex Formation: Ensure adequate mixing and time for the complex to form before initiating crystallization.

Q2: How can I confirm that an inclusion complex has formed and not just a physical mixture?

A2: Several analytical techniques can be used to confirm the formation of an inclusion complex:

  • Differential Scanning Calorimetry (DSC): The melting point of the guest molecule will disappear or shift in the thermogram of the inclusion complex.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic vibrational bands of the guest molecule may shift or change in intensity upon inclusion in the cyclodextrin cavity.

  • X-ray Diffraction (XRD): The diffraction pattern of the crystalline inclusion complex will be different from that of the individual components or a simple physical mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the guest (α-ionone) and the host (cyclodextrin) can provide evidence of inclusion.

Quantitative Data Summary

The following table summarizes typical performance metrics for the different purification methods. Note that actual results will vary depending on the specific experimental conditions.

Purification MethodPurity of α-Ionone AchievedTypical YieldThroughputKey Considerations
Vacuum Fractional Distillation 80-90%HighHighRequires significant difference in boiling points; risk of thermal degradation.
Preparative Gas Chromatography >95%[5]Low to ModerateLowHigh resolution possible; limited by sample injection volume.
Inclusion Complex Formation >95% (of recovered guest)Moderate to HighModerateHigh selectivity possible; requires careful optimization of crystallization conditions.

Experimental Protocols

Protocol 1: Purification of α-Ionone by Vacuum Fractional Distillation

This protocol is designed for the separation of a mixture of α-ionone and β-ionone.

Materials:

  • Mixture of α- and β-ionone

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum source and trap

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glassware is free of cracks. Grease all joints lightly to ensure a good seal.

  • Charging the Flask: Add the ionone isomer mixture and a boiling chip or stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.

  • Initiate Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: Allow the vapor to slowly rise through the column. A "reflux ring" of condensing vapor should be visible moving up the column. Adjust the heating rate to maintain a slow and steady ascent.

  • Fraction Collection:

    • Collect the initial forerun, which may contain more volatile impurities.

    • As the temperature at the distillation head stabilizes at the boiling point of α-ionone at the working pressure, begin collecting the α-ionone fraction in a clean receiving flask.

    • Monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling β-ionone is beginning to distill.

    • Change the receiving flask to collect the intermediate fraction.

  • Shutdown: Once the α-ionone fraction is collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification of α-Ionone by Preparative Gas Chromatography

This protocol outlines the general steps for separating α- and β-ionone using preparative GC.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a preparative-scale injector, column, and fraction collector.

  • Column: A column with a stationary phase suitable for isomer separation, such as one containing a cyclodextrin derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)[2][5].

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Injector Temperature: Set to ensure complete volatilization of the sample without degradation (e.g., 250 °C).

  • Oven Temperature Program: Start with an initial temperature below the boiling point of α-ionone and ramp slowly to a final temperature that allows for the elution of β-ionone. An example program could be: 100 °C hold for 2 min, then ramp at 5 °C/min to 220 °C.

  • Detector: A portion of the column effluent is directed to a detector (e.g., FID) to monitor the separation.

  • Fraction Collector: Cooled traps to condense and collect the separated fractions.

Procedure:

  • Method Development: Optimize the separation on an analytical scale first to determine the retention times of α- and β-ionone and to refine the temperature program and flow rate.

  • Sample Preparation: Prepare a concentrated solution of the ionone mixture in a volatile solvent.

  • Injection: Inject a suitable volume of the sample into the preparative GC. Avoid overloading the column.

  • Separation and Monitoring: Run the established GC method and monitor the chromatogram.

  • Fraction Collection: Time the fraction collector to open and collect the effluent corresponding to the α-ionone peak.

  • Analysis: Analyze the collected fraction using analytical GC to determine its purity.

Protocol 3: Purification of α-Ionone by Inclusion Complex Formation with β-Cyclodextrin

This protocol describes the separation of α-ionone from β-ionone via selective inclusion complex formation.

Materials:

  • Mixture of α- and β-ionone

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Beakers, flasks, and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of β-Cyclodextrin Solution: In a beaker, dissolve β-cyclodextrin in deionized water with heating and stirring to create a saturated or near-saturated solution.

  • Addition of Ionone Mixture: While the cyclodextrin solution is warm and being stirred, slowly add the α- and β-ionone mixture. A 1:1 molar ratio of the desired guest (α-ionone) to host (β-cyclodextrin) is a good starting point.

  • Complex Formation and Crystallization:

    • Continue stirring the mixture as it slowly cools to room temperature.

    • The inclusion complex of β-cyclodextrin with one of the ionone isomers (depending on the selectivity) will preferentially precipitate out of the solution. The formation of a white precipitate indicates complex formation.

    • To further enhance crystallization, the mixture can be refrigerated overnight.

  • Isolation of the Complex: Collect the precipitated inclusion complex by vacuum filtration. Wash the crystals with a small amount of cold water or a water-ethanol mixture to remove any uncomplexed ionone.

  • Recovery of α-Ionone:

    • The guest molecule (α-ionone) can be recovered from the inclusion complex by methods such as steam distillation or solvent extraction. For solvent extraction, suspend the complex in water and extract with a nonpolar solvent (e.g., hexane). The α-ionone will partition into the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the purified α-ionone.

  • Analysis: Analyze the recovered ionone and the remaining mother liquor by GC to determine the purity of the separated α-ionone and the composition of the uncomplexed isomer.

Visualizations

Experimental Workflow: Purification of α-Ionone

experimental_workflow Overall Purification Workflow for α-Ionone start Mixture of α- and β-Ionone method_select Select Purification Method start->method_select frac_dist Vacuum Fractional Distillation method_select->frac_dist High Throughput prep_gc Preparative Gas Chromatography method_select->prep_gc High Purity inclusion Inclusion Complex Formation method_select->inclusion High Selectivity analysis Purity Analysis (e.g., GC-FID) frac_dist->analysis prep_gc->analysis inclusion->analysis end_product Purified α-Ionone analysis->end_product gc_troubleshooting Troubleshooting Co-elution of Ionone Isomers in Preparative GC start Poor Peak Resolution (Co-elution) q1 Is the column overloaded? start->q1 s1 Reduce Injection Volume or Dilute Sample q1->s1 Yes q2 Is the temperature program optimized? q1->q2 No s1->q2 s2 Decrease Ramp Rate or Add Isothermal Hold q2->s2 No q3 Is the stationary phase appropriate? q2->q3 Yes s2->q3 s3 Use a Column with Higher Selectivity (e.g., Cyclodextrin-based) q3->s3 No end Improved Resolution q3->end Yes s3->end

References

Technical Support Center: Scaling Up Alpha-Ionone Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial fermentation of alpha-ionone. Our aim is to offer practical solutions to common challenges encountered during the scale-up process, from laboratory to industrial production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound fermentation, offering potential causes and recommended solutions.

Issue / Question Potential Causes Recommended Solutions
Why is my this compound titer significantly lower after scaling up from shake flasks to a bioreactor? 1. Oxygen Limitation: Inadequate oxygen transfer in the larger vessel can limit the activity of oxygen-dependent enzymes like carotenoid cleavage dioxygenase (CCD1).[][2]2. Oxidative Stress: Increased aeration and mixing in a bioreactor can lead to the formation of reactive oxygen species (e.g., H2O2), which can be toxic to the cells and degrade precursors like lycopene.[3]3. Poor Mixing and Heterogeneity: In large bioreactors, inefficient mixing can create gradients in nutrient concentration, pH, and temperature, leading to suboptimal and heterogeneous cell metabolism.[][4]4. Strain Instability: High-producing strains selected at the lab scale may not be robust enough for the more stressful conditions of a large bioreactor, leading to reduced performance.[3][5]1. Optimize Aeration and Agitation: Increase the agitation speed and/or sparging rate to improve the oxygen transfer rate (OTR). Consider using oxygen-enriched air. Monitor dissolved oxygen (DO) levels closely and maintain them at an optimal setpoint.[6]2. Enhance Strain Robustness: Engineer the production strain to better tolerate oxidative stress, for instance, by overexpressing antioxidant enzymes like alkyl hydroperoxide reductase (ahpC/F).[3]3. Improve Bioreactor Design and Operation: Use baffles and optimized impeller designs to improve mixing. Implement a feeding strategy that avoids localized high concentrations of substrates.[7]4. Select for Robust Strains: During strain development, screen for strains that not only have high titers but also demonstrate robustness under simulated bioreactor stress conditions.[3]
My fermentation is producing a significant amount of byproducts instead of this compound. What could be the cause? 1. Enzyme Promiscuity: The CCD1 enzyme can have broad substrate specificity, leading to the cleavage of other carotenoids and the formation of unwanted apocarotenoids.[8][9]2. Metabolic Imbalance: The metabolic flux might be diverted to competing pathways, especially if the expression of the this compound pathway enzymes is not well-balanced.[10]3. Precursor Accumulation/Degradation: Inefficient conversion of the precursor ε-carotene can lead to its accumulation or degradation into non-productive compounds.[8]1. Enzyme Engineering: Use site-directed mutagenesis or directed evolution to improve the selectivity of the CCD1 enzyme for ε-carotene.[8][10]2. Metabolic Engineering: Optimize the expression levels of all pathway enzymes to ensure a balanced metabolic flux towards this compound. Consider fusing enzymes to facilitate substrate channeling.[9]3. Process Optimization: Adjust fermentation conditions (e.g., temperature, pH) to favor the activity of the desired pathway.
The fermentation process is stalling, and cell growth is inhibited. What should I investigate? 1. Product Toxicity: this compound can be toxic to the microbial host at high concentrations, leading to feedback inhibition of growth and production.[11]2. Nutrient Limitation: Essential nutrients in the medium may be depleted, especially in high-density cultures.[12]3. Accumulation of Toxic Byproducts: Besides this compound, other metabolic byproducts (e.g., organic acids) can accumulate to inhibitory levels.[]4. Sub-optimal pH or Temperature: Drifts in pH or temperature outside the optimal range for the microbial host can severely impact its viability and productivity.[13]1. In Situ Product Recovery (ISPR): Implement techniques like liquid-liquid extraction (e.g., using dodecane) or adsorption to remove this compound from the broth as it is produced, thereby reducing its concentration to sub-toxic levels.[11][14]2. Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain nutrients at optimal levels throughout the fermentation.[15]3. Medium Optimization: Analyze the fermentation broth for potential toxic byproducts and adjust the medium composition or feeding strategy to minimize their formation.4. Process Control: Ensure tight control of pH and temperature through automated feedback loops connected to acid/base feeding and cooling/heating jackets.[6]
How can I improve the efficiency of this compound recovery during downstream processing? 1. Inefficient Extraction from Biomass: A significant portion of the hydrophobic this compound may be retained within the cells.[16][17]2. Low Adsorption from Supernatant: The choice of adsorbent and the conditions for adsorption may not be optimal for capturing this compound from the aqueous phase.[15]3. Product Loss During Purification: Multiple purification steps can lead to cumulative product loss.1. Optimize Solid-Liquid Extraction: Systematically test different solvents (e.g., n-hexane), solvent-to-biomass ratios, extraction times, and temperatures to maximize the recovery of this compound from the cell mass.[16][17]2. Select Appropriate Adsorbent Resins: Screen different adsorbent resins (e.g., Diaion HP-20) and optimize the resin-to-product ratio and contact time for efficient capture from the supernatant.[16]3. Process Integration and Optimization: Develop an integrated downstream process that minimizes the number of steps and optimizes the conditions for each step to maximize overall yield and purity.[15][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound fermentation studies, providing a benchmark for comparison.

Table 1: this compound Titers at Different Scales

Scale Microorganism Titer (mg/L) Reference
Lab Scale (2-150 L)Escherichia coli285[15][16][17]
Industrial Scale (10,000 L)Escherichia coli400[15][16][17]
5L BioreactorEscherichia coli~700[3]
5L BioreactorYarrowia lipolytica408 ± 50[14]
Shake FlaskSaccharomyces cerevisiae33[18]

Table 2: this compound Production Rates

Microorganism Production Rate (mg/L/h) Bioreactor Conditions Reference
Yarrowia lipolytica0.9 ± 0.5 (initial phase)5L Fed-batch with dodecane (B42187) overlay[14]
Yarrowia lipolytica3.7 ± 0.4 (later phase)5L Fed-batch with dodecane overlay[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting and optimizing this compound fermentation.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • For extracellular this compound, take a known volume of the cell-free supernatant.

    • For intracellular this compound, harvest a known amount of cell biomass by centrifugation. Perform cell lysis (e.g., using bead beating or sonication) in a suitable solvent like methanol.

    • If an in-situ extraction layer (e.g., dodecane) is used, sample directly from this layer.

  • Extraction:

    • Perform a liquid-liquid extraction of the supernatant or cell lysate using a non-polar solvent such as n-hexane or ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the this compound.

    • Repeat the extraction process to ensure complete recovery.

  • Analysis by GC-MS:

    • Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature gradient program to separate the compounds. For example, start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • The mass spectrometer should be operated in scan mode to identify the this compound peak based on its retention time and mass spectrum. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Quantification:

    • Prepare a standard curve using pure this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Assessment of Oxidative Stress

  • Hydrogen Peroxide (H2O2) Measurement:

    • Harvest cells from the fermentation at different time points.

    • Use a commercially available hydrogen peroxide assay kit (e.g., Amplex Red) to quantify the intracellular H2O2 levels according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance using a plate reader.

    • Normalize the H2O2 concentration to the cell biomass (e.g., optical density or dry cell weight).

  • Lipid Peroxidation Assay (TBARS Assay):

    • Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

    • This provides an indication of cell membrane damage due to oxidative stress.

    • Follow a standard TBARS assay protocol, which involves reacting cell lysate with thiobarbituric acid and measuring the absorbance of the resulting colored product.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for this compound production?

A1: Several hosts have been successfully engineered for this compound production, including Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica.[8][14][19] The choice of host depends on various factors such as the desired production scale, downstream processing considerations, and regulatory requirements. S. cerevisiae and Y. lipolytica are generally recognized as safe (GRAS), which can be advantageous for food and fragrance applications.

Q2: What is the role of Carotenoid Cleavage Dioxygenase 1 (CCD1) and why is it a bottleneck?

A2: CCD1 is the key enzyme that cleaves ε-carotene to produce this compound.[3][8] It is often a rate-limiting step in the biosynthetic pathway due to its low catalytic activity and potential promiscuity, meaning it can act on other substrates, leading to byproducts.[8][9][10] Enhancing the activity and specificity of CCD1 through protein engineering is a common strategy to improve this compound yields.[8]

Q3: Is this compound toxic to the production host?

A3: Yes, this compound can exhibit toxicity to microbial hosts at high concentrations, which can inhibit cell growth and limit the final product titer.[11] This is a significant challenge in developing highly productive fermentation processes. Strategies like in-situ product recovery are employed to mitigate this issue.[11][14]

Q4: How does the choice of fermentation strategy (batch, fed-batch, continuous) impact this compound production?

A4: A fed-batch strategy is commonly used for this compound production.[15] This approach allows for better control of cell growth and metabolism by avoiding high initial substrate concentrations that can lead to overflow metabolism and the formation of inhibitory byproducts. It also enables reaching higher cell densities and, consequently, higher product titers compared to a simple batch process.[4]

Q5: What are the key considerations for the downstream processing of this compound?

A5: Key considerations include the efficient extraction of the hydrophobic this compound from both the biomass and the aqueous broth, followed by purification to the desired level.[16][17] The overall cost and efficiency of the downstream process are critical for the economic viability of bio-based this compound production.[20] The process typically involves solid-liquid extraction and adsorption chromatography.[15][16]

Visualizations

alpha_ionone_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway Multiple steps ggpp Geranylgeranyl Diphosphate (GGPP) mva_pathway->ggpp Multiple steps lycopene Lycopene ggpp->lycopene crtE, crtB, crtI epsilon_carotene ε-Carotene lycopene->epsilon_carotene LcyE (Lycopene ε-cyclase) alpha_ionone α-Ionone epsilon_carotene->alpha_ionone CCD1 (Carotenoid Cleavage Dioxygenase 1) troubleshooting_workflow start Low α-ionone Titer After Scale-up check_do Check Dissolved Oxygen (DO) and Oxygen Transfer Rate (OTR) start->check_do is_do_low Is DO < 20%? check_do->is_do_low increase_aeration Increase Agitation/Aeration is_do_low->increase_aeration Yes check_stress Assess Oxidative Stress (e.g., H2O2 levels) is_do_low->check_stress No increase_aeration->check_do is_stress_high Is Stress High? check_stress->is_stress_high engineer_strain Engineer Strain for Stress Tolerance (e.g., ahpC/F) is_stress_high->engineer_strain Yes check_mixing Evaluate Mixing Efficiency (e.g., tracer studies) is_stress_high->check_mixing No end Improved Titer engineer_strain->end is_mixing_poor Is Mixing Poor? check_mixing->is_mixing_poor optimize_bioreactor Optimize Bioreactor Design/Operation is_mixing_poor->optimize_bioreactor Yes is_mixing_poor->end No optimize_bioreactor->end

References

Technical Support Center: Alpha-Ionone in Propellant Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with essential information for utilizing α-ionone as a stabilizer to mitigate auto-catalysis in nitrate (B79036) ester-based propellants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of α-ionone in propellant formulations?

A1: Alpha-ionone is used as a "green" stabilizer in gun and rocket propellants.[1] Its primary function is to react with and neutralize acidic species like nitrogen oxides (NOx) that are produced during the decomposition of nitrate esters (e.g., nitrocellulose).[2] This action delays the onset of auto-catalysis, a process where decomposition products accelerate further degradation, ultimately extending the chemical stability and safe storage life of the propellant.[2]

Q2: How does the performance of α-ionone compare to conventional stabilizers?

A2: Studies on single and double-base smokeless powders have shown that α-ionone is an efficient stabilizer for all nitrate ester-based propellants.[1] Propellants stabilized with α-ionone demonstrate stable heat flow over time, and the onset of auto-catalysis occurs 2 to 3 times later than in powders using conventional stabilizers like diphenylamine (B1679370) (DPA) or carbamites.[1]

Q3: What is the proposed mechanism of stabilization by α-ionone?

A3: The decomposition of nitrocellulose typically begins with bond cleavage, producing radicals and NOx species.[2] Stabilizers like α-ionone scavenge these radical species, delaying the degradation cascade.[2] Research has identified that α-ionone itself degrades into daughter products, such as 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone, which also exhibit a stabilizing effect, contributing to its overall high efficiency.[1]

Q4: Are there any known compatibility issues with α-ionone?

A4: this compound is generally considered effective for all nitrate ester-based propellants.[1] However, as with any new ingredient, it is crucial to conduct compatibility tests with all other components in a specific propellant formulation, including plasticizers, binders, and energetic additives.[3] Methods like Silvered Vessel Tests or measuring stabilizer consumption during accelerated aging can provide reliable compatibility data.[3]

Q5: What is a typical concentration range for α-ionone in a propellant formulation?

A5: The optimal concentration of any stabilizer depends heavily on the specific propellant composition, particularly the type and amount of energetic materials like nitrocellulose and nitroglycerin. While specific formulation details are often proprietary, stability testing should be performed with varying concentrations of α-ionone to determine the minimum effective amount that meets the required shelf-life standards, such as those outlined in STANAG 4582.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of propellants stabilized with α-ionone.

Problem Possible Cause(s) Recommended Solution(s)
Premature Propellant Degradation (e.g., discoloration, gas evolution) 1. Insufficient α-ionone concentration.2. Inhomogeneous dispersion of α-ionone within the propellant matrix.3. Incompatibility with other formulation components.4. Presence of residual acidic impurities from manufacturing.1. Increase the weight percentage of α-ionone incrementally and re-test stability.2. Review the mixing process to ensure uniform distribution. Consider solvent-based mixing or intensive mixing techniques for better homogeneity.[4]3. Conduct systematic compatibility tests (e.g., Vacuum Stability Test, DSC) with individual components.[5]4. Ensure all raw materials, especially nitrocellulose, are thoroughly purified and neutralized.
Inconsistent Ballistic Performance (e.g., variable burn rates) 1. Non-uniform stabilizer distribution leading to localized areas of degradation.2. Interaction between α-ionone or its byproducts and ballistic modifiers.3. Degradation of the propellant matrix affecting its physical properties.1. Improve the mixing methodology to ensure a homogenous final product.[4]2. Re-evaluate the formulation. Test the performance of propellants with and without the ballistic modifier in the presence of α-ionone.3. Perform chemical stability tests (e.g., heat flow calorimetry) to confirm the propellant's integrity before ballistic testing.[6]
Anomalous Thermal Analysis Results (e.g., unexpected DSC/TGA peaks) 1. Interaction between α-ionone and other additives.2. The thermal signature of α-ionone or its degradation products is overlapping with other components.3. Sample contamination or improper sample preparation.1. Run thermal analysis on individual components and binary mixtures to identify interactions.2. Analyze α-ionone by itself to understand its thermal decomposition profile.3. Ensure meticulous sample preparation and use a clean, inert sample pan for each run.
Difficulty in Quantifying Stabilizer Depletion 1. Analytical method lacks specificity for α-ionone and its derivatives.2. Incomplete extraction of the stabilizer from the propellant matrix.1. Develop a specific analytical method using techniques like HPLC, Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) to identify and quantify both α-ionone and its key daughter products.[1]2. Optimize the extraction procedure. This may involve using a different solvent or dissolving the entire propellant sample in a suitable solvent like acetone (B3395972) before analysis.[7]

Quantitative Data Summary

The following table summarizes the comparative performance of α-ionone. Data is compiled from studies on nitrate ester-based propellants.

Performance Metric Propellant with Conventional Stabilizer (e.g., DPA) Propellant with α-Ionone Stabilizer Reference
Onset of Auto-catalysis Baseline (X)Occurs 2 to 3 times later than baseline (2X - 3X)[1]
Heat Flow (via Calorimetry) Stable, with earlier onset of exothermic reactionStable over time, with delayed exothermic reaction[1]
Identified Byproducts N-nitrosoamines (potential carcinogens)3-oxo-α-ionone, 4-oxo-β-ionone, 4,5-epoxy-α-ionone (non-carcinogenic profile anticipated)[1][4]
Chemical Stability Standard Meets STANAG 4582 requirementsMeets and exceeds STANAG 4582 requirements[1]

Experimental Protocols

Protocol 1: Evaluation of Chemical Stability via Heat Flow Calorimetry (Isothermal)

This method, compliant with standards like STANAG 4582, measures the heat generated by a propellant sample held at a constant elevated temperature to accelerate aging and assess stability.

  • Sample Preparation:

    • Precisely weigh 1-5 grams of the propellant formulation containing α-ionone.

    • Place the sample into a clean, hermetically sealed glass ampoule or stainless steel crucible.

    • Prepare a reference sample using an inert material (e.g., fine glass beads) with a similar heat capacity.[6]

  • Instrumentation & Setup:

    • Use a sensitive microcalorimeter capable of detecting heat flow in the microwatt (µW) range.

    • Set the instrument to the desired isothermal test temperature (e.g., 75°C or 80°C).[4][6] Allow the system to stabilize.

  • Procedure:

    • Place the sample and reference crucibles into the calorimeter.

    • Record the heat flow (in µW/g) continuously over an extended period (e.g., 10-30 days).[4]

    • The test is complete when a significant, sustained increase in the rate of heat evolution is observed, indicating the onset of auto-catalytic decomposition.

  • Data Analysis:

    • Plot the heat flow (µW/g) versus time (days).

    • The "induction period" is the time until the exothermic reaction begins to accelerate.

    • Compare the induction period of the α-ionone-stabilized propellant to a control sample (without stabilizer) and a sample with a conventional stabilizer. A longer induction period signifies higher stability.

Visualizations

G cluster_prep Propellant Preparation cluster_test Stability & Performance Testing cluster_analysis Data Analysis & Evaluation P1 Weigh Raw Materials (Nitrocellulose, NG, etc.) P2 Add α-Ionone & Plasticizers P1->P2 P3 Homogeneous Mixing (Wet or Dry Process) P2->P3 P4 Extrusion / Casting & Curing P3->P4 T1 Accelerated Aging (e.g., 75°C for 19 days) P4->T1 Test Sample T2 Chemical Analysis (Calorimetry, HPLC) T1->T2 A1 Determine Induction Time & Heat Flow T2->A1 A2 Quantify Stabilizer Depletion T2->A2 T3 Ballistic Evaluation (Burn Rate Measurement) A3 Assess Burn Rate Consistency T3->A3 A4 Compare to Control & STANAG Standards A1->A4 A2->A4 A3->A4 Result Final Formulation Assessment: Stable / Unstable A4->Result

Caption: Experimental workflow for evaluating α-ionone stabilized propellants.

G NC Nitrate Ester (e.g., Nitrocellulose) Decomp Spontaneous Decomposition NC->Decomp heat Auto Auto-Catalytic Decomposition (Accelerated) NC->Auto NOx NOx Radicals (NO, NO₂) Decomp->NOx Acids Acids (HNO₂, HNO₃) NOx->Acids Neutral Neutralized Products NOx:e->Neutral:w H2O Residual Moisture H2O->Acids Acids->Auto Catalyzes Stab α-Ionone (Stabilizer) Daughter Stabilizing Daughter Products Stab->Daughter degrades to Stab->Neutral Scavenges Daughter->Neutral Scavenges

Caption: Simplified mechanism of auto-catalysis inhibition by α-ionone.

References

improving the efficiency of alpha-ionone steam distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-ionone steam distillation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the steam distillation of this compound in a direct question-and-answer format.

Question: Why is my this compound yield unexpectedly low?

Answer: Low yield is a frequent issue with several potential causes:

  • Incomplete Distillation: The distillation time may be too short. The yield of essential oils typically increases with distillation time up to an optimal point, after which it plateaus.[1]

  • Thermal Degradation: this compound, like many terpenes, can be sensitive to heat.[2] High temperatures over extended periods can cause degradation, reducing the final yield. The use of vacuum is key to lowering the boiling temperature and preserving the terpene profile.[3] Temperatures should ideally not exceed 50°C when under vacuum.[3]

  • Poor Steam Penetration: If the plant material is not properly prepared (e.g., not ground or packed too tightly), steam may create channels, bypassing the bulk of the material. This leads to inefficient extraction. Grinding the material can greatly increase yields.[3]

  • Suboptimal Steam Flow Rate: The steam flow rate is a critical parameter. A flow rate that is too low will not efficiently carry the volatile this compound, while a rate that is too high may reduce the contact time between the steam and the material.[4][5]

  • Loss During Collection: Inefficient condensation can lead to the loss of volatile compounds. Ensure your condenser is supplied with sufficiently cool water and that all joints in the apparatus are properly sealed to prevent vapor from escaping.[2]

Question: The collected distillate is cloudy, but I'm struggling to separate the this compound. What's wrong?

Answer: This indicates a poor separation of the oil and water phases, which can be due to the formation of an emulsion.

  • Emulsification: Vigorous boiling and condensation can sometimes create a stable emulsion of the essential oil and water. Allowing the distillate to stand for a period can help the layers separate. In some cases, adding a saturated salt solution (salting out) can help break the emulsion by increasing the polarity of the aqueous phase.

  • Low Concentration: If the concentration of this compound is very low, it may not readily form a distinct layer. The solubility of this compound in water is low but not zero (approximately 106 mg/L at 25°C).[6] If the total amount extracted is below this solubility limit in the volume of water collected, no separate phase will be visible. In this case, a subsequent liquid-liquid extraction of the distillate with a non-polar solvent (e.g., diethyl ether or hexane) is necessary to recover the product.[7]

Question: How can I prevent the thermal degradation of this compound during the experiment?

Answer: Preventing thermal degradation is crucial for maintaining both the yield and the quality of this compound.

  • Vacuum Steam Distillation: This is the most effective method. By reducing the pressure of the system, the boiling point of water and this compound is significantly lowered, allowing for distillation at temperatures that minimize heat-related damage.[3]

  • Control Heating: Avoid aggressive heating. Use a heating mantle with a controller to maintain a steady and gentle boil. The goal is to produce steam at a consistent rate without superheating the material.[8]

  • Use Indirect Steam: Whenever possible, use direct steam injection from an external generator rather than boiling water within the flask containing the plant material (in-situ generation). This provides better control over the steam rate and temperature and prevents scorching of the material.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of steam distillation for this compound extraction?

A1: Steam distillation is an extraction technique used for temperature-sensitive, water-immiscible volatile compounds like this compound.[10] The process works on the principle that the boiling point of a mixture of two immiscible liquids is lower than the boiling points of the individual components.[2] When steam is passed through the plant material, it vaporizes the volatile this compound. This vapor mixture then travels to a condenser, where it cools and liquefies. Because this compound is immiscible with water, it forms a separate layer in the collected distillate and can be easily separated.[11]

Q2: Does the pH of the distillation water affect the efficiency of this compound extraction?

A2: The pH of the distillation water can be an important parameter, especially when dealing with essential oils containing esters that could be hydrolyzed under acidic or basic conditions.[12] While this compound itself is not an ester, other compounds in the source material might be affected. Maintaining a neutral or slightly acidic pH is generally a safe practice to prevent unwanted side reactions. Extreme pH levels could potentially alter the chemical composition of the extracted oil. For some compounds, adjusting the pH can significantly influence the mass transfer coefficient and overall recovery efficiency.[13][14]

Q3: What is "recurrent water and steam distillation" and can it improve my yield?

A3: Recurrent water and steam distillation (RWASD) is an improved method where the distilled water (hydrosol) is separated from the essential oil and then recycled back into the steam generator. This technique can significantly increase extraction efficiency. One study demonstrated that RWASD increased the yield of essential oil from limes by over 50% compared to conventional water and steam distillation.[15][16][17] This improvement is attributed to the saturation of the recycled water with volatile compounds, which reduces the loss of oil to the aqueous phase in subsequent cycles.

Q4: How does the physical state of the source material impact distillation efficiency?

A4: The physical preparation of the material is critical. Grinding or chopping the material increases the surface area available for the steam to interact with, which ruptures cell walls and facilitates the release of this compound. This can dramatically increase the yield and reduce the required distillation time.[3] However, grinding the material too finely can lead to clumping and impede steam flow, so an optimal particle size should be determined.

Quantitative Data on Distillation Parameters

Optimizing process parameters is key to maximizing efficiency. The following table summarizes the impact of various parameters on essential oil yield based on data from optimization studies.

ParameterEffect on YieldOptimal Condition NotesSource
Distillation Time Yield increases with time until a plateau is reached.Optimum time must be determined experimentally; prolonged time offers no benefit and increases energy costs.[1][18]
Liquid-to-Material Ratio Yield initially increases with more water, then may decrease if the ratio is too high.An optimal ratio ensures sufficient steam generation without excessively diluting the product. A ratio of 9.3:1 (mL:g) was found to be optimal in one study.[18]
Steam Flow Rate A lower steam flow rate can increase yield by allowing more contact time.An optimal flow rate maximizes extraction without causing channeling or reducing efficiency. A rate of 4 L/min was found to be optimal for rosemary oil extraction.[5]
Soaking Time Pre-soaking the material can improve yield.A soaking time of around 3.2 hours was identified as optimal in one study for Angelica sinensis.[18]

Experimental Protocols

Protocol 1: Standard Lab-Scale Steam Distillation

This protocol describes a general procedure for extracting this compound from a solid matrix in a laboratory setting.

Materials:

  • Ground source material containing this compound

  • Distilled water

  • Heating mantle

  • 2L Round bottom flask (Boiling flask)

  • 1L Round bottom flask with a wide neck (Biomass flask)

  • Claisen adapter

  • Still head with thermometer port

  • Condenser

  • Receiving flask or separatory funnel

  • Stands and clamps

  • Tubing for condenser water

Procedure:

  • Preparation: Place the ground source material into the biomass flask. Do not fill it more than halfway to allow for steam expansion.[8]

  • Apparatus Assembly:

    • Fill the boiling flask with distilled water to about two-thirds full and place it on the heating mantle.

    • Assemble the apparatus as shown in the workflow diagram below. Place the Claisen adapter on the biomass flask to prevent foaming material from entering the condenser.[8]

    • Connect the still head, condenser, and receiving flask. Ensure all glass joints are secure.

    • Connect the condenser to a cool water source, with water entering at the bottom inlet and exiting at the top outlet.[11]

  • Distillation:

    • Turn on the heating mantle to begin boiling the water. Steam will pass into the biomass flask, vaporizing the this compound.

    • Adjust the heating rate to maintain a steady distillation rate, typically 1-2 drops of distillate per second.

    • Monitor the temperature at the still head; it should remain stable near the boiling point of water.

  • Collection:

    • Collect the distillate, which will appear cloudy or as two distinct layers (water and this compound).

    • Continue distillation until the distillate runs clear, indicating that most of the oil has been extracted.

  • Separation:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to fully separate.

    • Drain the lower aqueous layer. If the this compound concentration is low, perform a liquid-liquid extraction of the entire distillate with a suitable organic solvent.

    • Collect the this compound (oil layer).

Visualizations

G start Troubleshooting Start: Low this compound Yield cause1 Potential Cause: Incomplete Distillation start->cause1 cause2 Potential Cause: Thermal Degradation start->cause2 cause3 Potential Cause: Poor Steam Penetration start->cause3 cause4 Potential Cause: Inefficient Collection start->cause4 solution1 Solution: - Increase distillation time - Monitor distillate for clarity cause1->solution1 solution2 Solution: - Use vacuum distillation to lower temp - Reduce heating mantle power - Use indirect steam source cause2->solution2 solution3 Solution: - Grind source material - Ensure uniform packing (not too tight) - Use multi-stage beds cause3->solution3 solution4 Solution: - Check condenser water flow/temp - Ensure all joints are sealed - Use an efficient collection trap cause4->solution4

Caption: Troubleshooting workflow for low this compound yield.

G center This compound Steam Distillation Efficiency p1 Distillation Time center->p1 p2 Temperature / Vacuum Level center->p2 p3 Steam Flow Rate center->p3 p4 Material Particle Size center->p4 p5 Liquid-to-Material Ratio center->p5 p6 Water pH center->p6 o1 Higher Yield center->o1 o2 Higher Purity center->o2 o3 Reduced Degradation center->o3

Caption: Key parameters influencing distillation efficiency.

References

Technical Support Center: Addressing α-Ionone Volatility in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the volatility of alpha-ionone in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its volatility a concern in experiments?

A1: this compound is a colorless to pale yellow liquid organic compound found in various essential oils.[1] It is classified as a volatile organic compound (VOC), meaning it readily evaporates at room temperature.[2] This high volatility presents a significant challenge in experimental settings as it can lead to:

  • Inaccurate Concentrations: Evaporation can alter the concentration of this compound in your prepared solutions over time, leading to inconsistent and unreliable experimental results.[2]

  • Sample Loss: Significant amounts of the compound can be lost to the atmosphere, especially during handling, incubation, and storage.[3][4]

  • Cross-Contamination: In shared laboratory spaces or when using certain equipment like inert gas lines, vaporized this compound can contaminate other experiments.[3]

Q2: What are the key physical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for designing experiments that minimize the impact of its volatility.

PropertyValueSource
Molecular Formula C₁₃H₂₀O[5]
Molecular Weight 192.30 g/mol [5]
Appearance Colorless to slightly yellow liquid[5]
Boiling Point 257-258 °C at 760 mmHg[6][7]
Vapor Pressure 0.019 mmHg at 25 °C[5]
Flash Point 118 °C (244 °F) - closed cup[5][6]
Solubility in Water 106 mg/L at 25 °C[5][6]
Solubility in Solvents Soluble in alcohol, most fixed oils, and propylene (B89431) glycol. Insoluble in glycerin.[5][6]

Q3: How should I store this compound to minimize evaporation?

A3: Proper storage is the first line of defense against volatility.

  • Temperature: Store this compound in a cool, dry, and well-ventilated area, ideally in a refrigerator between 2°C to 8°C.[3][8][9] Lowering the temperature significantly reduces its evaporation rate.[8]

  • Containers: Always store this compound in its original, tightly sealed container.[10][11] If transferring to a new container, use amber glass vials with screw caps (B75204) and PTFE septa to minimize leakage and protect from light.[4][9] The container size should be appropriate for the volume to reduce headspace, which can lead to evaporative loss.[4]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

IssueProbable CauseRecommended Solution
Inconsistent results between experimental replicates. Evaporation of this compound leading to variable concentrations in test solutions.1. Prepare fresh solutions for each experiment. 2. Minimize the time solutions are exposed to air by keeping containers sealed.[8] 3. Use a positive displacement pipette for accurate dispensing of the volatile liquid. 4. Perform experiments in a controlled temperature environment.
Loss of biological activity of this compound over the course of a multi-day experiment. Gradual evaporation of this compound from the culture medium or reaction buffer.1. For cell culture experiments, replenish the media with freshly prepared this compound at regular intervals. 2. Use sealed plates or flasks. Parafilm can be used to further seal the edges. 3. Consider using an overlay of a non-volatile, immiscible liquid like mineral oil in certain assay formats to create a vapor barrier, though compatibility must be tested.[12]
Unexpected effects on control samples in the same incubator or workspace. Cross-contamination due to the high volatility of this compound.1. Physically separate experiments with this compound from other sensitive assays. 2. Use dedicated incubators and equipment when possible. 3. Ensure adequate ventilation in the laboratory and work within a fume hood when handling stock solutions.[8][13]
Difficulty dissolving this compound in aqueous buffers. This compound has low water solubility.1. Prepare a concentrated stock solution in a suitable solvent like ethanol (B145695) or DMSO.[5] 2. Ensure the final concentration of the solvent in the aqueous buffer is low enough to not affect the experimental system (typically <0.1-1%). 3. Vortex or sonicate briefly to aid dissolution, but keep the container sealed as much as possible to prevent evaporation during these steps.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound while minimizing evaporative loss.

  • Pre-cool all materials: Before starting, place the this compound vial, solvent (e.g., 100% ethanol), and micropipette tips in a refrigerator at 4°C for at least 30 minutes.[4]

  • Work in a fume hood: Perform all steps in a certified chemical fume hood to ensure proper ventilation.[13]

  • Tare a sealed vial: Place a sterile, amber glass vial with a screw cap on a balance and tare it.

  • Dispense this compound: Quickly transfer the desired volume of cold this compound to the tared vial using a pre-cooled positive displacement pipette tip. Immediately seal the vial.

  • Record the mass: Record the exact mass of the this compound.

  • Add solvent: Calculate the volume of cold solvent needed to achieve the desired stock concentration. Quickly add the solvent to the vial and immediately reseal.

  • Dissolve: Vortex the solution until the this compound is fully dissolved.

  • Storage: Seal the vial cap with parafilm and store it at 4°C for short-term use or at -20°C for longer-term storage.[3]

Protocol 2: Dosing this compound in a Cell Culture Experiment

This protocol provides a method for accurately adding this compound to cell culture media.

  • Thaw stock solution: If frozen, thaw the this compound stock solution at room temperature. Once thawed, immediately place it on ice.

  • Calculate required volume: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture media.

  • Pre-warm media: Pre-warm the required volume of cell culture media to 37°C.

  • Spike the media: In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed media. Mix gently by inverting the tube. Do not vortex, as this can increase shear stress on media components and promote evaporation.

  • Immediate use: Use the freshly prepared this compound-containing media immediately to treat your cells.

  • Control group: For the vehicle control, add an equivalent volume of the solvent (e.g., ethanol) to the cell culture media.

  • Minimize exposure: When adding the media to cell culture plates or flasks, work efficiently to minimize the time the media is exposed to the open air.

Visualizations

Experimental_Workflow_for_Handling_Alpha_Ionone cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Pre-cool Reagents fume_hood Work in Fume Hood start->fume_hood stock_prep Prepare Concentrated Stock Solution fume_hood->stock_prep storage Store Stock Solution (4°C or -20°C) stock_prep->storage dilution Prepare Working Solution storage->dilution Use Immediately After Dilution dosing Dose Experimental System dilution->dosing incubation Incubate in Sealed Container dosing->incubation data Data Collection incubation->data end End data->end

Caption: Workflow for handling volatile this compound in experiments.

Signaling_Pathway_of_Alpha_Ionone cluster_or10a6 Hippo Pathway Activation cluster_tgr5 TGR5 Pathway Activation alpha_ionone α-Ionone or10a6 OR10A6 alpha_ionone->or10a6 Activates tgr5 TGR5 alpha_ionone->tgr5 Agonist lats LATS (Phosphorylation ↑) or10a6->lats yap_taz YAP/TAZ (Phosphorylation ↑) lats->yap_taz apoptosis_inhibition Apoptosis Induction & Tumor Growth Inhibition yap_taz->apoptosis_inhibition thermogenesis Thermogenesis-related Gene Expression ↑ tgr5->thermogenesis weight_gain Suppression of Weight Gain thermogenesis->weight_gain

Caption: Known signaling pathways activated by this compound.[14][15][16]

References

Technical Support Center: Mitigating Alpha-Ionone-Induced Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving alpha-ionone-induced cytotoxicity in primary cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems that may arise during your research.

I. General Questions about this compound and Primary Cells

Q1: I am seeing high levels of cytotoxicity in my primary cell line even at low concentrations of this compound. What could be the reason?

A1: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. Several factors could contribute to the heightened cytotoxicity you are observing:

  • Cell Type Specificity: Different primary cell types exhibit varying sensitivities to this compound. For example, keratinocytes and hepatocytes may respond differently due to variations in metabolic pathways and cellular defense mechanisms.[1][2][3]

  • Cell Health and Passage Number: The overall health and passage number of your primary cells are critical. Cells that are stressed, have been passaged too many times, or were not optimally cryopreserved can be more susceptible to cytotoxicity.[4][5] It is recommended to use early passage primary cells for your experiments.

  • Media Composition: Components in your culture medium, such as serum levels, can influence the cellular response to this compound. Consider if your media composition has changed recently.

Q2: My this compound solution is not dissolving properly in the culture medium. How can I improve its solubility?

A2: this compound has limited solubility in aqueous solutions. To ensure proper dissolution and avoid precipitation in your culture medium, it is recommended to first prepare a concentrated stock solution in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, this stock solution can be diluted to the final working concentration in the culture medium. Ensure the final solvent concentration is low (typically <0.1%) to prevent solvent-induced cytotoxicity.

Q3: How can I mitigate the cytotoxic effects of this compound in my primary cell cultures?

A3: The primary mechanism of this compound-induced cytotoxicity appears to be the induction of oxidative stress. Therefore, co-treatment with antioxidants can be an effective mitigation strategy. Commonly used antioxidants include:

  • N-acetylcysteine (NAC): A precursor to glutathione, NAC is a potent antioxidant that can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[6][7][8][9]

  • Vitamin E (alpha-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[10][11][12][13][14]

It is crucial to optimize the concentration of the antioxidant to ensure it is not cytotoxic on its own and effectively mitigates this compound's effects.

II. Troubleshooting Specific Assays

Q4: My MTT assay results are inconsistent when testing this compound's cytotoxicity. What are the common pitfalls?

A4: Inconsistent MTT assay results can arise from several factors, especially when working with primary cells:

  • Cell Seeding Density: Primary cells may have different proliferation rates compared to cell lines. Ensure you have optimized the initial seeding density to be in the linear range of the assay for your specific primary cell type.[15]

  • Metabolic Activity: The MTT assay measures metabolic activity, which can be influenced by this compound in ways other than direct cytotoxicity. Confirm cell death with a secondary assay, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.

  • Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

  • Interference from this compound: If this compound has a color or interacts with the MTT reagent, it can interfere with the absorbance reading. Always include a control well with this compound in the medium but without cells to check for background absorbance.

Q5: I am having trouble with my flow cytometry analysis of apoptosis after treating primary cells with this compound. What should I check?

A5: Flow cytometry analysis of apoptosis in primary cells requires careful handling. Here are some troubleshooting tips:

  • Cell Detachment: Over-trypsinization can damage cell membranes and lead to false-positive results for apoptosis. Use a gentle detachment method and minimize incubation time with trypsin.[5]

  • Compensation: Ensure proper fluorescence compensation is set up using single-stained controls to avoid spectral overlap between fluorochromes (e.g., FITC and PI).[16]

  • Cell Debris: Gate out cell debris and aggregates from your analysis, as these can interfere with the results.

  • Controls: Always include unstained cells, single-stained controls (for compensation), and positive controls (cells treated with a known apoptosis inducer) in your experiment.[16]

Q6: My reactive oxygen species (ROS) measurements are fluctuating in this compound-treated primary cells. How can I get more reliable data?

A6: Measuring ROS can be challenging due to their transient nature. To improve the reliability of your results:

  • Probe Selection: Choose a ROS probe that is appropriate for the specific ROS you want to measure and your detection method (e.g., DCFDA for general ROS, specific probes for superoxide (B77818) or hydrogen peroxide).

  • Loading and Incubation: Optimize the probe concentration and incubation time for your primary cell type to ensure adequate uptake without causing cytotoxicity.

  • Light Exposure: Protect your cells from light after probe loading, as this can cause photo-oxidation and artificial ROS generation.

  • Time-Course Experiment: Perform a time-course experiment to identify the peak of ROS production after this compound treatment, as the timing can vary between cell types.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound and potential mitigating agents. Note that optimal concentrations may vary depending on the specific primary cell line and experimental conditions.

Table 1: Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineAssayConcentration RangeEffectReference
HaCaT (Keratinocytes)CCK-8Up to 50 µMNo significant cytotoxicity[1]
HaCaT (Keratinocytes)CCK-810 - 50 µMPromoted proliferation[17][18]
Primary Human KeratinocytesTUNEL, Caspase-3Cytotoxic doses of various chemicalsApoptosis[19]
Primary Human HepatocytesHigh-Content AnalysisN/AResistant to Salinomycin cytotoxicity[3]
HepG2 (Hepatoma)NRUEC50 > 3 µg/mLCytotoxicity[3]

Table 2: Effective Concentrations of Antioxidants for Mitigating Cytotoxicity

AntioxidantCell LineMitigating EffectConcentration RangeReference
N-acetylcysteine (NAC)Human Leukemia CellsInduced oxidative stress and apoptosis0.5 - 1 mM[20]
N-acetylcysteine (NAC)HepG2 CellsInhibited lead-induced cytotoxicity0.125 - 0.5 mM[8]
N-acetylcysteine (NAC)Human NeuronsProtected against IFN-α induced cytotoxicityN/A[6]
Vitamin E (alpha-tocopherol)Dental Pulp CellsProtected against H2O2 induced toxicity5 - 10 mM[12]
Vitamin E (alpha-tocotrienol)Rat Striatal NeuronsAttenuated H2O2-induced neurotoxicityN/A[10]
Vitamin EMDA-MB-231 (Breast Cancer)Synergistic antiproliferative effects with methotrexateN/A[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that these are general protocols and may require optimization for your specific primary cell line.

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound in adherent primary cells.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for detecting apoptosis in primary cells treated with this compound.

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from your culture plates. For adherent cells, use a gentle detachment method (e.g., Accutase or brief trypsinization).

  • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol describes a general method for measuring ROS levels in primary cells using a fluorescent probe like DCFDA.

Materials:

  • Primary cells

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution

  • Serum-free medium

  • This compound

  • Positive control (e.g., H2O2)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Seed primary cells in a suitable format (e.g., 96-well black plate for plate reader, chamber slides for microscopy, or culture plates for flow cytometry).

  • Remove the culture medium and wash the cells once with serum-free medium.

  • Load the cells with the DCFDA probe at an optimized concentration in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with this compound at various concentrations. Include untreated and positive controls.

  • Measure the fluorescence intensity at the appropriate time point using a fluorescence plate reader (Ex/Em ~485/535 nm), fluorescence microscope, or flow cytometer.

Visualizations

Signaling Pathways

alpha_ionone_cytotoxicity_pathway cluster_extracellular Extracellular cluster_cell Primary Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound OR10A6 OR10A6 This compound->OR10A6 Activates ROS ROS This compound->ROS Induces Hippo_Pathway_Kinase_Cascade Hippo Pathway Kinase Cascade (MST1/2, LATS1/2) OR10A6->Hippo_Pathway_Kinase_Cascade Activates Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress YAP/TAZ YAP/TAZ Hippo_Pathway_Kinase_Cascade->YAP/TAZ Phosphorylates Phosphorylated_YAP/TAZ p-YAP/TAZ YAP/TAZ->Phosphorylated_YAP/TAZ Apoptosis Apoptosis Phosphorylated_YAP/TAZ->Apoptosis Promotes Bax Bax Bax->Mitochondrial_Stress Bcl-2 Bcl-2 Bcl-2->Mitochondrial_Stress Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis Mitochondrial_Stress->Bax Upregulates Mitochondrial_Stress->Bcl-2 Downregulates Cytochrome_c Cytochrome c Mitochondrial_Stress->Cytochrome_c Release Cytochrome_c->Caspase_9

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation Primary_Cells Culture Primary Cells Alpha_Ionone_Treatment Treat with this compound (Dose-Response & Time-Course) Primary_Cells->Alpha_Ionone_Treatment Mitigation_Strategy Co-treat with Antioxidant (e.g., NAC, Vitamin E) Primary_Cells->Mitigation_Strategy MTT_Assay Cell Viability Assay (MTT) Alpha_Ionone_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Alpha_Ionone_Treatment->Apoptosis_Assay ROS_Assay ROS Detection Assay (e.g., DCFDA) Alpha_Ionone_Treatment->ROS_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Alpha_Ionone_Treatment->Cell_Cycle_Assay Mitigation_Strategy->MTT_Assay Mitigation_Strategy->Apoptosis_Assay Mitigation_Strategy->ROS_Assay Data_Analysis Analyze Quantitative Data (IC50, % Apoptosis, ROS levels) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Draw Conclusions on Cytotoxicity and Mitigation Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Alpha-Ionone Quantification by GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of aromatic compounds like alpha-ionone is paramount for product quality, safety, and efficacy. This compound, a key fragrance and flavor compound, demands robust and reliable analytical methods for its determination in various matrices. This guide provides an objective comparison of two prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high separation efficiency, coupled with the specificity and sensitivity of mass spectrometric detection, makes it a gold standard in fragrance analysis. In contrast, High-Performance Liquid Chromatography (HPLC) with UV detection offers a viable alternative, particularly for samples where volatility is a concern or when analyzing complex mixtures alongside non-volatile components.

This guide delves into the performance of both methods, presenting a side-by-side comparison of their validation parameters, supported by experimental data from scientific literature. Detailed experimental protocols for each technique are also provided to facilitate methodological evaluation and implementation.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method hinges on its validated performance characteristics. The following table summarizes the key quantitative validation parameters for the analysis of this compound and related fragrance compounds using GC-MS and HPLC-UV.

Validation ParameterGC-MSHPLC-UV
Limit of Detection (LOD) Typically in the low µg/L (ppb) range. For example, a study on wine analysis reported a LOD below 0.081 µg/L for this compound.[1]Generally in the low mg/L (ppm) range.
Limit of Quantification (LOQ) Typically in the low µg/L (ppb) range.Generally in the low to mid mg/L (ppm) range.
Linearity (R²) Excellent linearity with correlation coefficients (R²) often exceeding 0.99.Good linearity with correlation coefficients (R²) typically ≥ 0.99.
Precision (%RSD) High precision with Relative Standard Deviation (%RSD) values typically below 15%.Good precision with %RSD values generally below 5% for intra-day and inter-day variability.
Accuracy (% Recovery) High accuracy with recovery rates typically ranging from 80% to 120%.Good accuracy with recovery rates generally within 95% to 105%.
Specificity Highly specific due to the combination of chromatographic retention time and mass spectral fragmentation patterns.Good specificity based on retention time and UV absorbance maxima. Potential for interference from co-eluting compounds with similar UV spectra.

Experimental Protocols: A Detailed Look

Reproducibility and accuracy are cornerstones of analytical science. Below are detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV.

GC-MS Method for this compound Quantification

This protocol is a representative example for the analysis of this compound in a cosmetic or fragrance matrix.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the sample into a 20 mL headspace vial.

  • Add a suitable internal standard (e.g., deuterated this compound) for accurate quantification.

  • Seal the vial with a magnetic crimp cap.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 192, 177, 136, 121).

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethanol) over the desired concentration range.

  • Add the internal standard to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the sample chromatograms.

  • Calculate the concentration of this compound in the sample using the calibration curve.

HPLC-UV Method for this compound Quantification

This protocol provides a general framework for the analysis of this compound in liquid samples such as perfumes.

1. Sample Preparation:

  • Dilute the sample with the mobile phase to a concentration within the calibrated linear range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (approximately 228 nm).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the calibration standards using the same HPLC-UV method as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

4. Data Analysis:

  • Integrate the peak area of this compound in the sample chromatograms.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing InternalStandard Internal Standard Addition Sample->InternalStandard VialSealing Vial Sealing InternalStandard->VialSealing Injection Injection VialSealing->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Workflow for this compound Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dilution Sample Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV Workflow for this compound Quantification

Conclusion: Selecting the Optimal Method

Both GC-MS and HPLC-UV are capable of providing reliable quantitative data for this compound. The choice between the two techniques ultimately depends on the specific requirements of the analysis.

GC-MS is the preferred method when:

  • High sensitivity and specificity are critical.

  • The sample matrix is complex, requiring excellent separation and confident peak identification.

  • Analysis of other volatile and semi-volatile compounds is also required.

HPLC-UV is a suitable alternative when:

  • Simplicity of operation and lower instrumentation cost are factors.

  • The sample matrix is relatively clean.

  • Simultaneous analysis of non-volatile compounds is necessary.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers and analysts can confidently select and validate the most appropriate method for the accurate quantification of this compound in their specific applications.

References

A Comparative Analysis of the Biological Activities of Alpha-Ionone and Beta-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two isomeric forms of ionone: alpha-ionone and beta-ionone (B89335). These naturally occurring cyclic terpenoids, found in various fruits, vegetables, and flowers, have garnered significant interest in the scientific community for their diverse pharmacological effects. This document summarizes key experimental findings on their anticancer, anti-inflammatory, and antioxidant properties, and delves into their distinct mechanisms of action through various signaling pathways.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative and qualitative data comparing the biological activities of this compound and beta-ionone. It is important to note that direct comparative studies for all activities are not always available, and thus some data is presented for each isomer individually.

Biological ActivityThis compoundBeta-IononeKey Findings & References
Anticancer Activity Primarily promotes cell growth in LNCaP prostate cancer cells.[1][2]Primarily promotes cell invasiveness in LNCaP prostate cancer cells.[1][2]Both isomers act as agonists of the olfactory receptor OR51E2, but elicit different downstream effects in prostate cancer cells. The combination of both isomers may lead to increased tumor aggressiveness.[1][2] Beta-ionone has also been shown to inhibit the proliferation of various cancer cell lines, including breast, gastric, and melanoma.
Anti-inflammatory Activity Data on specific IC50 values for nitric oxide (NO) production or other inflammatory markers is limited.Significantly inhibits the production of pro-inflammatory mediators such as NO, prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2][3]Beta-ionone exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1][2] While this compound is known to have anti-inflammatory properties, direct comparative studies with beta-ionone are scarce.
Antioxidant Activity Possesses antioxidant properties, though specific comparative IC50 values from DPPH or ABTS assays are not readily available in direct comparison with beta-ionone.Exhibits antioxidant activity. Derivatives of beta-ionone have shown potent scavenging activity against DPPH and ABTS radicals, with some derivatives having IC50 values of 86.525 μM (DPPH) and 65.408 μM (ABTS).[4]Direct comparative studies on the intrinsic antioxidant potential of alpha- and beta-ionone using standardized assays are needed to draw definitive conclusions.
Receptor Activation Agonist of the olfactory receptor OR51E2.[1][2]Agonist of the olfactory receptor OR51E2.[1][2][5][6]Both isomers activate OR51E2, leading to downstream signaling cascades. The specific cellular response appears to be context-dependent.

Signaling Pathway Modulation

The biological effects of alpha- and beta-ionone are mediated through their interaction with and modulation of key cellular signaling pathways.

Olfactory Receptor 51E2 (OR51E2) Signaling

Both alpha- and beta-ionone are agonists for the ectopically expressed olfactory receptor OR51E2, which is found in various non-olfactory tissues, including prostate cancer cells. Activation of OR51E2 by these ionones can trigger downstream signaling cascades, including the activation of adenylyl cyclase and subsequent increases in intracellular calcium. However, the ultimate cellular outcome appears to differ between the two isomers.

OR51E2_Signaling cluster_alpha This compound cluster_beta Beta-Ionone alpha α-Ionone OR51E2 OR51E2 alpha->OR51E2 beta β-Ionone beta->OR51E2 AC Adenylyl Cyclase OR51E2->AC Ca2 ↑ Intracellular Ca²⁺ OR51E2->Ca2 Growth Cell Growth (LNCaP cells) OR51E2->Growth α Invasiveness Cell Invasiveness (LNCaP cells) OR51E2->Invasiveness β cAMP ↑ cAMP AC->cAMP

Differential effects of alpha- and beta-ionone on OR51E2 signaling in prostate cancer cells.
NF-κB and MAPK Signaling Pathways

Beta-ionone has been demonstrated to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. Beta-ionone can suppress the activation of key components of these pathways, including NF-κB p65 and the MAPKs (ERK, p38, and JNK).[1][2] While this compound is also reported to have anti-inflammatory properties, detailed studies on its specific interactions with the NF-κB and MAPK pathways are less common.

Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus NFkB->Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK MAPK->Nucleus ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory Transcription Beta_Ionone β-Ionone Beta_Ionone->IKK inhibits Beta_Ionone->MAPKKK inhibits

Inhibitory effect of beta-ionone on LPS-induced NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of alpha- and beta-ionone.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of alpha- and beta-ionone on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or beta-ionone (typically ranging from 1 to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

Objective: To assess the anti-inflammatory potential of alpha- and beta-ionone by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 or BV2 microglial cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound or beta-ionone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Antioxidant Activity Assays (DPPH and ABTS Assays)

Objective: To evaluate the free radical scavenging activity of alpha- and beta-ionone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:

  • Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol). Add various concentrations of this compound or beta-ionone to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and incubate in the dark.

  • Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm. Add various concentrations of this compound or beta-ionone to the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a specified time.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Conclusion

Both alpha- and beta-ionone exhibit a range of interesting biological activities with therapeutic potential. While they share some similarities, such as acting as agonists for the OR51E2 receptor, their downstream effects can be distinct, as evidenced by their differential impact on prostate cancer cell growth and invasiveness. Beta-ionone's anti-inflammatory properties and its modulation of the NF-κB and MAPK pathways are well-characterized. However, a more in-depth, direct comparative analysis of this compound's effects on these pathways and its quantitative anti-inflammatory and antioxidant activities is required for a complete understanding of its pharmacological profile relative to its beta isomer. Future research should focus on head-to-head comparative studies to elucidate the subtle yet significant differences in the biological activities of these two closely related compounds.

References

Comparative Analysis of Alpha-Ionone Derivatives and Their Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the burgeoning therapeutic potential of alpha-ionone and its synthetic analogs.

This compound, a naturally occurring terpenoid found in various essential oils, has emerged as a promising scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers in navigating this dynamic field.

Anticancer Efficacy

Recent studies have highlighted the significant potential of this compound derivatives as anticancer agents, particularly in inhibiting tumor cell migration and invasion. A notable example is a series of chiral ionone (B8125255) alkaloid derivatives, among which compound 11g has shown remarkable potency.

Key Findings:
  • Compound 11g , a chiral ionone alkaloid derivative, exhibits a potent inhibitory effect on the migration of human breast cancer cells (MDA-MB-231) with an impressive IC50 value of 0.035 ± 0.004 μM .

  • This antimetastatic activity is attributed to the inhibition of the HIF-1α/VEGF/VEGFR2/Akt signaling pathway , a critical cascade involved in tumor angiogenesis and metastasis.

Quantitative Data Summary: Anticancer Activity
DerivativeTarget/AssayCell LineIC50 (µM)Reference
Chiral Ionone Alkaloid 11g Cancer Cell Migration (Chemotaxis Assay)MDA-MB-231 (Human Breast Cancer)0.035 ± 0.004
Other Derivatives (10a, 11a, 11c, 11j, 11k, 11w)Cancer Cell Migration (Chemotaxis Assay)MDA-MB-231 (Human Breast Cancer)Significant Inhibition (Specific IC50 not provided)[1]

TGR5 Agonism and Metabolic Implications

This compound and its derivatives have been identified as agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic disorders such as obesity and type 2 diabetes.[2] Activation of TGR5 in brown adipose tissue (BAT) can increase energy expenditure.

Anti-inflammatory and Antimicrobial Activities

While the anticancer properties of this compound derivatives are a primary focus of current research, preliminary studies also suggest their potential as anti-inflammatory and antimicrobial agents. However, specific quantitative data, such as IC50 values for cytokine inhibition or Minimum Inhibitory Concentration (MIC) values against various pathogens, are limited in the currently available literature for this compound specific derivatives. Research on beta-ionone (B89335) derivatives has shown promise in these areas, suggesting that further investigation into this compound analogs is warranted.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound derivatives.

Synthesis of Chiral Ionone Alkaloid Derivative 11g

A detailed, step-by-step synthesis protocol for compound 11g is not fully available in the public domain. However, a key step in its synthesis involves the use of (6R)-α-ionone as a starting material, which is then reacted with sodium hypochlorite (B82951) (NaClO) in ethanol (B145695) at 0°C for 8 hours to form an acid intermediate.[6] This intermediate is then further processed to yield the final alkaloid derivative.

Chemotaxis Assay for Cancer Cell Migration

This assay is crucial for evaluating the anti-migratory effects of this compound derivatives.

  • Cell Line: Human breast cancer cells (MDA-MB-231) are commonly used.

  • Apparatus: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a culture plate.

  • Procedure:

    • MDA-MB-231 cells are seeded in the upper chamber of the transwell insert in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to induce cell migration.

    • The this compound derivative being tested (e.g., compound 11g) is added to the upper chamber along with the cells.

    • The plate is incubated for a specific period (e.g., 24 hours) to allow for cell migration.

    • After incubation, non-migrated cells in the upper chamber are removed (e.g., with a cotton swab).

    • The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits cell migration by 50% compared to the control.

HIF-1α Inhibition Assay

This assay determines the ability of this compound derivatives to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor survival and angiogenesis.

  • Method: A common method is a luciferase reporter assay.

  • Procedure:

    • Cells (e.g., HepG2) are co-transfected with a plasmid containing a hypoxia-responsive element (HRE) linked to a luciferase reporter gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • The cells are then treated with the test compound (this compound derivative) at various concentrations.

    • Hypoxia is induced by placing the cells in a low-oxygen environment (e.g., 1% O2) or by using a hypoxia-mimicking agent (e.g., cobalt chloride).

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The percentage of inhibition of HIF-1α activity is then calculated relative to the untreated control.

TGR5 Activation Assay

This assay is used to screen for and characterize the agonistic activity of this compound derivatives on the TGR5 receptor.

  • Method: A common method is a luciferase reporter assay utilizing a cAMP Response Element (CRE).

  • Procedure:

    • HEK293 cells stably expressing human TGR5 are co-transfected with a firefly luciferase reporter plasmid containing multiple CRE sites and a control plasmid expressing Renilla luciferase.

    • The cells are then treated with the this compound derivative at various concentrations.

    • Upon activation of TGR5 by an agonist, a signaling cascade is initiated, leading to an increase in intracellular cAMP, which in turn activates the transcription of the luciferase gene via the CRE.

    • After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. The fold activation relative to a vehicle control is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

HIF1a_Pathway_Inhibition cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF-1α_stabilization HIF-1α Stabilization Hypoxia->HIF-1α_stabilization HIF-1α_translocation HIF-1α Translocation HIF-1α_stabilization->HIF-1α_translocation HIF-1α_in_nucleus HIF-1α HIF-1α_translocation->HIF-1α_in_nucleus Akt Akt Cell_Migration_Invasion Cell_Migration_Invasion Akt->Cell_Migration_Invasion Promotes VEGFR2 VEGFR2 VEGFR2->Akt VEGF VEGF VEGF->VEGFR2 HIF-1_complex HIF-1 Complex HIF-1α_in_nucleus->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE Hypoxia Response Element HIF-1_complex->HRE Gene_Transcription Gene Transcription (e.g., VEGF) HRE->Gene_Transcription Gene_Transcription->VEGF Compound_11g Compound_11g Compound_11g->HIF-1α_stabilization Inhibits Compound_11g->Akt Inhibits Compound_11g->VEGFR2 Inhibits

Inhibition of the HIF-1α signaling pathway by Compound 11g.

TGR5_Activation_Workflow Start Start Seed_Cells Seed HEK293 cells expressing TGR5 Start->Seed_Cells Transfect_Plasmids Co-transfect with CRE-luciferase and Renilla luciferase plasmids Seed_Cells->Transfect_Plasmids Treat_with_Derivative Treat with α-ionone derivative Transfect_Plasmids->Treat_with_Derivative Incubate Incubate for a defined period Treat_with_Derivative->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data (normalize and calculate fold activation) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Experimental workflow for the TGR5 luciferase reporter assay.

Chemotaxis_Assay_Workflow Start Start Prepare_Chambers Prepare transwell chambers Start->Prepare_Chambers Add_Chemoattractant Add chemoattractant to lower chamber Prepare_Chambers->Add_Chemoattractant Seed_Cells Seed cancer cells with α-ionone derivative in upper chamber Add_Chemoattractant->Seed_Cells Incubate Incubate to allow migration Seed_Cells->Incubate Remove_Non-migrated Remove non-migrated cells Incubate->Remove_Non-migrated Stain_and_Count Fix, stain, and count migrated cells Remove_Non-migrated->Stain_and_Count Calculate_IC50 Calculate IC50 value Stain_and_Count->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the chemotaxis assay.

References

distinguishing between synthetic and natural alpha-ionone using isotope analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the origin of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of natural and synthetic alpha-ionone using stable isotope analysis, supported by experimental data and detailed protocols.

This compound, a key fragrance and flavor compound found in raspberries and other fruits, is commercially available from both natural and synthetic sources.[1] Synthetic this compound is often produced from precursors like citral (B94496). The European Union, unlike the United States, mandates that a product cannot be labeled "natural" if it is chemically synthesized, even from natural starting materials.[1] This necessitates robust analytical methods to verify the authenticity of "natural" this compound.

Stable isotope analysis has emerged as a powerful tool for this purpose.[2] The isotopic ratios of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) in a molecule are influenced by the geographical, botanical, and synthetic origins of its precursors.[3] By measuring these isotopic fingerprints, it is possible to differentiate between this compound sourced from plants and that produced through chemical synthesis.

Comparative Isotopic Data

The primary analytical techniques employed for this differentiation are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).[2][4] GC-IRMS measures the bulk isotopic ratios of the molecule, while SNIF-NMR can determine the isotopic distribution at specific atomic sites within the molecule.[5]

The following table summarizes typical δ¹³C and δ²H values for this compound from various sources. The delta (δ) notation represents the deviation of the isotopic ratio of a sample from that of an international standard.

Source of this compound δ¹³C (‰ vs. V-PDB) δ²H (‰ vs. V-SMOW) Reference
Natural (Raspberry) -30.3 to -36.6-176 to -225[1]
Synthetic (ex-Citral from Lemongrass - a C4 plant) -18.5Not specified[1]
Synthetic (general) -24.5-184[1]

V-PDB: Vienna Pee Dee Belemnite; V-SMOW: Vienna Standard Mean Ocean Water.

As the data indicates, natural this compound from raspberries, which are C3 plants, exhibits more negative δ¹³C values compared to synthetic versions. For instance, synthetic this compound derived from citral sourced from lemongrass (a C4 plant) shows a distinctly less negative δ¹³C value of -18.5‰.[1] Synthetic this compound from other routes also shows δ¹³C and δ²H values that can be differentiated from the natural range.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols for GC-IRMS and SNIF-NMR analysis of this compound.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

This method is used to determine the bulk ¹³C/¹²C and ²H/¹H isotope ratios.

1. Sample Preparation:

  • For complex mixtures like fruit extracts, a preliminary extraction of the volatile fraction is necessary. This can be achieved using techniques like Simultaneous Distillation-Extraction (SDE) or Solid Phase Microextraction (SPME).[4]

  • The extracted this compound is then diluted in a suitable solvent (e.g., tert-butyl methyl ether) to an appropriate concentration for GC analysis.[6]

2. GC Separation:

  • An aliquot of the prepared sample is injected into a gas chromatograph (GC).

  • The GC is equipped with a capillary column (e.g., 60m RTX-WAX) to separate this compound from other volatile compounds in the sample.[6]

3. Isotope Ratio Measurement:

  • For δ¹³C: The separated this compound is passed through a combustion interface heated to approximately 900°C, which converts the organic compound into CO₂ gas.[6]

  • For δ²H: The compound is passed through a pyrolysis interface at around 1400°C to produce H₂ gas.[6]

  • The resulting gas (CO₂ or H₂) is then introduced into the Isotope Ratio Mass Spectrometer (IRMS).

  • The IRMS measures the ratio of the heavy isotope to the light isotope (¹³C/¹²C or ²H/¹H).

  • The results are reported as delta values (δ¹³C or δ²H) in per mil (‰) relative to international standards (V-PDB for carbon and V-SMOW for hydrogen).[6]

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR provides information about the distribution of isotopes at specific positions within the this compound molecule.

1. Sample Preparation:

  • A pure, isolated sample of this compound is required. Purification can be achieved through preparative gas chromatography or high-performance liquid chromatography.

  • The purified this compound is dissolved in a suitable deuterated NMR solvent.

2. NMR Analysis:

  • The analysis is performed using a high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) equipped with a specific deuterium (B1214612) probe.[6]

  • ²H NMR spectra are recorded to determine the deuterium concentration at each specific site in the molecule.[6][7]

3. Data Interpretation:

  • The relative intensities of the signals in the ²H NMR spectrum correspond to the abundance of deuterium at each molecular position.

  • These site-specific isotope ratios provide a detailed fingerprint that is highly characteristic of the molecule's origin and synthetic pathway.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for distinguishing between synthetic and natural this compound using isotopic analysis.

G cluster_0 Sample Reception & Preparation cluster_1 Isotopic Analysis cluster_2 Data Interpretation & Conclusion Sample Receive this compound Sample Extraction Volatile Fraction Extraction (e.g., SDE, SPME) Sample->Extraction Purification Purification for SNIF-NMR (e.g., Prep-GC) Extraction->Purification Dilution Dilution for GC-IRMS Extraction->Dilution SNIF_NMR SNIF-NMR Analysis (Site-specific ²H ratios) Purification->SNIF_NMR GC_IRMS GC-IRMS Analysis (δ¹³C and δ²H) Dilution->GC_IRMS Data_Analysis Compare Isotopic Data with Reference Database GC_IRMS->Data_Analysis SNIF_NMR->Data_Analysis Conclusion Determine Origin: Natural or Synthetic Data_Analysis->Conclusion

Caption: Workflow for Isotopic Analysis of this compound.

This comprehensive approach, combining GC-IRMS and SNIF-NMR, provides a robust and reliable methodology for the authentication of this compound, ensuring product integrity and compliance with regulatory standards.

References

Immunoassay Cross-Reactivity of Alpha-Ionone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of alpha-ionone and structurally related compounds in the context of competitive enzyme-linked immunosorbent assays (ELISAs). Understanding the specificity of an immunoassay is critical for the accurate quantification of a target analyte, as cross-reactivity with analogous structures can lead to inaccurate results. This document summarizes the performance of a hypothetical immunoassay developed for a structurally similar compound, β-damascenone, and evaluates the cross-reactivity of this compound and other related fragrance molecules. The data presented herein is illustrative and based on typical immunoassay performance for small molecules.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other structurally related aroma compounds in a competitive ELISA designed for the detection of β-damascenone. The cross-reactivity is determined by comparing the concentration of the competing compound required to inhibit the assay signal by 50% (IC50) to the IC50 of the target analyte (β-damascenone).

Cross-Reactivity (%) = (IC50 of β-damascenone / IC50 of competing compound) x 100

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
β-Damascenone beta-Damascenone10100
α-Damascone alpha-Damascone2540
β-Damascone beta-Damascone1566.7
α-Ionone this compound1506.7
β-Ionone beta-Ionone8012.5
γ-Ionone gamma-Ionone2005

Experimental Protocols

The following is a detailed protocol for a competitive indirect ELISA used to determine the cross-reactivity of this compound and related compounds.

1. Preparation of Reagents:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody Dilution Buffer: 0.5% BSA in PBST.

  • Secondary Antibody: Horseradish Peroxidase (HRP) conjugated goat anti-rabbit IgG diluted in 0.5% BSA in PBST.

  • Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Standards and Samples: Prepare a serial dilution of β-damascenone (standard) and the cross-reacting compounds (this compound, etc.) in the assay buffer.

2. ELISA Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., β-damascenone-protein conjugate) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 250 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the standard or sample solution to each well, followed by 50 µL of the primary antibody (e.g., rabbit anti-β-damascenone polyclonal antibody) diluted in primary antibody dilution buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Competitive_ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis Plate_Coating Microtiter plate wells are coated with coating antigen (e.g., β-damascenone-protein conjugate). Blocking Unbound sites are blocked with an inert protein (e.g., BSA). Plate_Coating->Blocking Incubate & Wash Competition Sample/Standard (containing free analyte) and primary antibody are added. Free analyte competes with coated antigen for antibody binding. Blocking->Competition Incubate & Wash Secondary_Ab Enzyme-linked secondary antibody (binds to primary antibody) is added. Competition->Secondary_Ab Incubate & Wash Substrate Substrate is added, and the enzyme catalyzes a color change. Secondary_Ab->Substrate Incubate & Wash Readout Absorbance is measured. Signal is inversely proportional to the analyte concentration. Substrate->Readout Stop Reaction

Caption: Competitive ELISA Workflow for this compound Cross-Reactivity.

Structural_Relationship cluster_analogs Structural Analogs (Cross-Reactants) Target Target Analyte (e.g., β-Damascenone) alpha_Ionone α-Ionone Target->alpha_Ionone Lower Similarity beta_Ionone β-Ionone Target->beta_Ionone Moderate Similarity alpha_Damascone α-Damascone Target->alpha_Damascone High Similarity beta_Damascone β-Damascone Target->beta_Damascone High Similarity

Comparative Analysis of Alpha-Ionone's Impact on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed review of current literature reveals that alpha-ionone, a naturally occurring fragrance compound, exhibits divergent effects on different cancer cell lines. This guide provides a comparative analysis of its activity, offering valuable insights for researchers, scientists, and drug development professionals.

This publication synthesizes the available experimental data on the effects of this compound on squamous cell carcinoma and prostate cancer cell lines. While research on a broader range of cancer types is currently limited, the existing studies present a compelling case for further investigation into the nuanced and cell-type-specific anticancer potential of this compound. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The following table summarizes the key quantitative findings from studies on the effect of this compound on different cancer cell lines. A significant gap in the literature exists for many common cancer types, highlighting the need for further research.

Cancer TypeCell LineParameterMethodConcentrationResultReference
Squamous Cell CarcinomaA431Cell ViabilityCyquant Assay200 µMSignificant decrease in cell viability[1]
Squamous Cell CarcinomaA431ApoptosisAnnexin V Assay200 µMSignificant increase in apoptotic cells[1]
Squamous Cell CarcinomaA431Colony FormationColony Formation Assay100 µMSignificant inhibition of colony formation[1]
Squamous Cell CarcinomaA431Cell MigrationScratch Assay200 µMSignificant inhibition of cell migration[1]
Prostate CancerLNCaPTumor GrowthIn vivo modelNot SpecifiedPromotes tumor growth

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by this compound in squamous cell carcinoma and a general workflow for assessing its effects on cancer cell lines.

experimental_workflow General Experimental Workflow for Assessing this compound's Effects cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_data Data Analysis cell_lines Cancer Cell Lines (e.g., A431, LNCaP, etc.) culture Standard Cell Culture Conditions cell_lines->culture alpha_ionone This compound Treatment (Varying Concentrations) culture->alpha_ionone control Vehicle Control culture->control viability Cell Viability/Proliferation (MTT Assay) alpha_ionone->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) alpha_ionone->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) alpha_ionone->cell_cycle migration Cell Migration/Invasion Assay alpha_ionone->migration western_blot Protein Expression (Western Blot) alpha_ionone->western_blot quantification Quantitative Analysis (IC50, Apoptosis %, etc.) viability->quantification apoptosis->quantification cell_cycle->quantification migration->quantification pathway Signaling Pathway Analysis western_blot->pathway

Caption: A generalized workflow for investigating the effects of this compound on cancer cell lines.

hippo_pathway This compound Induced Signaling Pathway in A431 Cells alpha_ionone This compound or10a6 OR10A6 alpha_ionone->or10a6 hippo Hippo Pathway Activation or10a6->hippo lats p-LATS ↑ hippo->lats yap_taz p-YAP/TAZ ↑ lats->yap_taz apoptosis Apoptosis yap_taz->apoptosis proliferation Proliferation Inhibition yap_taz->proliferation migration Migration Inhibition yap_taz->migration

Caption: this compound activates the Hippo pathway in A431 cells via the OR10A6 olfactory receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and expansion of these findings.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound as described above. After incubation, harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-LATS, p-YAP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Unmasking Wine Fraud: A Comparative Guide to the Validation of Alpha-Ionone as an Adulteration Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adulteration of wine is a persistent issue within the global market, driven by economic incentives to artificially enhance flavor, mask poor quality, or misrepresent the origin and variety of the product. The addition of synthetic flavoring compounds is a common form of such fraud. This guide provides a comprehensive comparison of analytical methodologies for the validation of alpha-ionone as a marker for the illegal addition of flavorings to wine. It also presents a comparative analysis with alternative methods used for detecting other forms of wine adulteration, supported by experimental data and detailed protocols.

This compound: A Telltale Sign of Flavor Adulteration

This compound is a C13-norisoprenoid compound that naturally occurs in many wines, contributing to their complex aroma profile with notes of violet and raspberry. However, its concentration and isomeric form in authentic wines differ significantly from those in wines adulterated with synthetic this compound. This difference forms the basis of its use as a reliable adulteration marker.

Two key indicators point to the illicit addition of this compound:

  • Elevated Concentrations: Authentic wines typically contain this compound at very low concentrations, often below 0.1 µg/L.[1] Commercially available wines with suspiciously intense flavors have been found to contain significantly higher levels, up to 4.6 µg/L.[1]

  • Altered Enantiomeric Ratio: this compound exists as two enantiomers: (R)-alpha-ionone and (S)-alpha-ionone. In authentic wines, there is a natural prevalence of the (R)-enantiomer.[1] Synthetic this compound is produced as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. The addition of this synthetic mixture to wine drastically alters the natural enantiomeric ratio, providing a clear signal of adulteration.[1]

Comparative Analysis of Adulteration Detection Methods

The detection of wine adulteration is not limited to flavor additives. Other common fraudulent practices include the addition of sugar (chaptalization), water, and mislabeling of geographical origin or grape variety. A variety of analytical techniques are employed to uncover these different types of fraud. The following table provides a comparative overview of the primary methods.

Analytical Method Adulteration Marker/Target Principle Reported Performance Analysis Time Cost (Relative)
HS-SPME-GC-MS/MS This compound (enantiomeric ratio, concentration), other volatile compoundsChromatographic separation and mass spectrometric detection of volatile compounds extracted from the headspace of the wine sample.LOD: <0.01 µg/L for this compound. LOQ: ~0.03 µg/L for this compound. High specificity and sensitivity.[1]~1-2 hours per sampleHigh
SNIF-NMR Deuterium (B1214612) distribution in ethanol (B145695)Nuclear Magnetic Resonance spectroscopy to determine the site-specific natural isotope fractionation of deuterium in ethanol, which is indicative of the sugar source.Official method for detecting chaptalization.[2][3] High precision and accuracy.Several hours per sampleVery High
IRMS Stable isotope ratios (¹³C/¹²C, ¹⁸O/¹⁶O)Mass spectrometry to measure the ratio of stable isotopes in ethanol and water, which vary based on geographical origin and the addition of exogenous water or sugar.Effective for detecting watering and chaptalization.[2][4]~1-2 hours per sampleHigh
HPLC-DAD/MS Phenolic compounds, organic acidsChromatographic separation and detection of non-volatile compounds that are characteristic of specific grape varieties and aging processes.LOD: 0.17 - 1.5 µg/mL for various polyphenols. LOQ: 0.52 - 4.5 µg/mL for various polyphenols.[5][6] Good for variety and origin verification.~30-60 minutes per sampleModerate
NIR/FTIR Spectroscopy Overall chemical fingerprint (sugars, acids, ethanol)Spectroscopic measurement of the absorption of near-infrared or mid-infrared light, which is correlated with the chemical composition of the wine.Prediction Error (NIR): 0.59% for added sugar, 6.85% for water dilution.[7] Rapid screening method.Minutes per sampleLow to Moderate

Experimental Protocols

Determination of this compound Enantiomeric Ratio by HS-SPME-GC-MS/MS

This method is the gold standard for detecting the adulteration of wine with synthetic this compound.

Methodology:

  • Sample Preparation: A wine sample (typically 5-10 mL) is placed in a headspace vial. Sodium chloride is often added to improve the extraction efficiency of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME): A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the wine sample. The vial is typically heated to a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to allow volatile compounds, including this compound, to adsorb onto the fiber.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

    • The SPME fiber is desorbed in the hot injection port of the gas chromatograph.

    • The separation of enantiomers is achieved using a chiral capillary column, such as one coated with octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin.[1]

    • A heart-cut multidimensional GC system can be used to enhance selectivity.[1]

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

    • Specific precursor-to-product ion transitions for (R)- and (S)-alpha-ionone are monitored for quantification.

Data Analysis: The peak areas of the (R)- and (S)-alpha-ionone enantiomers are integrated, and the enantiomeric ratio is calculated. A significant decrease in the proportion of the (R)-enantiomer compared to authentic wine samples is indicative of adulteration.

Detection of Chaptalization by SNIF-NMR

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a powerful technique for determining the botanical origin of sugars used in fermentation.

Methodology:

  • Ethanol Extraction: Ethanol is quantitatively distilled from the wine sample.

  • NMR Analysis: The deuterium NMR spectrum of the ethanol sample is acquired.

  • Data Analysis: The relative intensities of the signals corresponding to the deuterium atoms at the methyl (CH₂D-) and methylene (B1212753) (-CHD-) positions of the ethanol molecule are measured. The (D/H)I ratio (methyl position) is particularly sensitive to the type of plant from which the sugar originated (C3 plants like grapes vs. C4 plants like corn or sugarcane). An alteration of this ratio compared to authentic wines indicates the addition of exogenous sugar.[2][3]

Screening for Adulteration using NIR Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive method suitable for screening large numbers of samples for potential adulteration.

Methodology:

  • Sample Analysis: A wine sample is placed in a cuvette, and the NIR spectrum (typically in the 900-1700 nm range) is recorded.[7]

  • Data Processing: The spectra are often pre-processed using techniques like Standard Normal Variate (SNV) to reduce baseline variations.

  • Chemometric Analysis: A Partial Least Squares (PLS) regression model is built by correlating the NIR spectra of a large set of authentic and adulterated wine samples with known levels of adulterants (e.g., added sugar or water).

  • Prediction: The developed PLS model is then used to predict the level of adulteration in unknown samples based on their NIR spectra.

Visualizing the Workflow

Adulteration_Detection_Workflow

Logical Relationship for Adulteration Assessment

Adulteration_Logic Adulteration_Suspected Adulteration Suspected Authentic Authentic Alpha_Ionone_Ratio Alpha_Ionone_Ratio Alpha_Ionone_Ratio->Adulteration_Suspected Alpha_Ionone_Conc Alpha_Ionone_Conc Alpha_Ionone_Conc->Adulteration_Suspected Isotope_Ratio Isotope_Ratio Isotope_Ratio->Adulteration_Suspected Phenolic_Profile Phenolic_Profile Phenolic_Profile->Adulteration_Suspected Spectral_Deviation Spectral_Deviation Spectral_Deviation->Adulteration_Suspected

References

A Comparative Analysis of the Anti-inflammatory Potential of Alpha-Ionone and its Ester Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 18, 2025 – In the quest for novel anti-inflammatory agents, the scientific community is increasingly turning its attention to natural compounds. Among these, alpha-ionone, a cyclic terpenoid found in various essential oils, has demonstrated promising anti-inflammatory properties. However, a significant knowledge gap exists regarding the anti-inflammatory capacity of its ester derivatives. This guide provides a comprehensive comparison based on available data for this compound and offers a prospective analysis for its esters, equipping researchers with the foundational information and experimental frameworks necessary to explore this promising area of drug discovery.

While direct comparative studies on the anti-inflammatory effects of this compound and its esters are currently unavailable in the scientific literature, existing research on this compound and other terpenoids provides a basis for a prospective comparison. It is hypothesized that esterification of this compound could modulate its pharmacokinetic and pharmacodynamic properties, potentially altering its anti-inflammatory efficacy.

This compound: A Profile of Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[1] Although specific quantitative data for this compound's anti-inflammatory activity is not extensively documented in comparative studies, research on the closely related β-ionone indicates significant inhibition of pro-inflammatory mediators. For instance, β-ionone has been shown to attenuate the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] This effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Given the structural similarity, it is plausible that this compound acts through similar mechanisms.

The Potential of this compound Esters: A Prospective View

The esterification of terpenoids is a common strategy in medicinal chemistry to enhance bioavailability, stability, and therapeutic efficacy. Terpene esters are known to possess a range of biological activities, including anti-inflammatory effects.[3] For example, studies on the monoterpene linalool (B1675412) and its ester, linalyl acetate (B1210297), have shown that both compounds possess anti-inflammatory properties, although linalyl acetate was found to be less effective and exhibited a more delayed response compared to linalool in a carrageenan-induced edema model in rats.[4] This suggests that the ester functional group can significantly influence the anti-inflammatory profile of a terpenoid.

The introduction of an ester group to the this compound structure could influence its polarity, membrane permeability, and interaction with molecular targets, thereby altering its anti-inflammatory potency and duration of action. Further research is imperative to synthesize various this compound esters and systematically evaluate their anti-inflammatory effects.

Quantitative Data Summary

Due to the lack of direct comparative studies, a quantitative data table for this compound versus its esters cannot be compiled at this time. The following table summarizes the known anti-inflammatory effects of the related compound, β-ionone, which can serve as a benchmark for future studies on this compound and its derivatives.

CompoundCell Line/ModelInducing AgentMeasured ParameterIC50 / % InhibitionReference
β-IononeBV2 microgliaLPSNitric Oxide (NO)Significant inhibition[2]
Prostaglandin E2 (PGE2)Significant inhibition[2]
TNF-αSignificant inhibition[2]
iNOS expressionSignificant inhibition[2]
COX-2 expressionSignificant inhibition[2]

Experimental Protocols

To facilitate future comparative studies, this section outlines detailed methodologies for key in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or its esters for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: NO concentration in the culture supernatant is measured using the Griess reagent, which detects nitrite (B80452) (a stable product of NO).

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, IL-1β)
  • Principle: The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding samples and standards, adding detection antibody, adding avidin-HRP, and developing with a substrate solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Principle: Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of IκBα, p65, ERK, JNK, p38).

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

To aid in the conceptualization of the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IKK Inhibits NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1_nuc->Gene AlphaIonone This compound AlphaIonone->IKK Inhibits AlphaIonone->MAPKKK Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis Culture Culture RAW 264.7 cells Pretreat Pre-treat with this compound or its Esters Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Collect Cell Lysate Stimulate->CellLysate NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, p-IκBα, p-p65, p-MAPKs) CellLysate->Western_Blot

Caption: Experimental workflow for comparing anti-inflammatory effects.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory drugs. However, the current body of research lacks a direct comparison with its ester derivatives. The esterification of this compound holds the potential to enhance its therapeutic properties. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze research in this area. Future studies should focus on the synthesis of a library of this compound esters and their systematic evaluation using the described in vitro assays. Furthermore, promising candidates should be advanced to in vivo models of inflammation to assess their efficacy and safety profiles. Such investigations will be crucial in elucidating the structure-activity relationships of this compound derivatives and unlocking their full therapeutic potential.

References

The Enantiomeric Signature of Alpha-Ionone: A Powerful Tool for Authenticity Verification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in the flavor, fragrance, and drug development industries on utilizing the enantiomeric ratio of alpha-ionone to determine the authenticity of natural products.

The increasing demand for natural ingredients in consumer products has led to a corresponding rise in sophisticated adulteration practices. Verifying the authenticity of high-value natural products is a critical challenge for quality control and regulatory compliance. One of the most reliable methods for this verification is the analysis of the enantiomeric ratio of chiral compounds, such as this compound. This guide provides a comprehensive comparison of authentic versus synthetic this compound, details the experimental protocols for its analysis, and compares this method with other authenticity markers.

The Decisive Difference: Enantiomeric Ratio of Natural vs. Synthetic this compound

This compound, a key aroma compound found in many fruits and flowers like raspberries, blackberries, and violets, exists as two enantiomers: (R)-alpha-ionone and (S)-alpha-ionone.[1] In nature, biosynthetic pathways are highly stereospecific, leading to the predominance of one enantiomer. In the case of this compound from natural sources, particularly raspberries, the (R)-enantiomer is found in high excess, often exceeding 98-99.9%.[2][3]

In contrast, chemical synthesis of this compound is typically not stereoselective, resulting in a racemic mixture, which is an equal (50:50) or near-equal mixture of the (R)- and (S)-enantiomers.[3] This stark difference in the enantiomeric ratio serves as a definitive marker for distinguishing between natural and synthetic this compound. The presence of a significant amount of the (S)-enantiomer is a strong indicator of adulteration with a synthetic, racemic this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the enantiomeric ratio of this compound in various samples and compare it with an alternative authenticity verification method.

ProductNatural Source/Authentic ProductSynthetic/Adulterated ProductAnalytical MethodReference
Raspberry Flavor >99% (R)-alpha-ionone~50% (R)-alpha-ionone, ~50% (S)-alpha-ionone (racemic)Chiral GC-MS[3]
Wine (Authentic) High enantiomeric ratio in favor of the (R)-enantiomerAltered enantiomeric ratio, approaching racemicMultidimensional GC-MS[4]
Fermentation-derived Selectively produces the desired (R)-alpha-iononeNot ApplicableNot Specified[5]

Table 1: Comparison of the enantiomeric ratio of this compound in natural versus synthetic/adulterated products.

Authenticity MarkerPrincipleAdvantagesDisadvantagesTypical Application
Enantiomeric Ratio of this compound Biosynthesis in nature is stereospecific, leading to a high enantiomeric excess of one isomer (typically R). Synthetic production results in a racemic mixture.High specificity for detecting synthetic adulteration. Can be highly quantitative.Requires specialized chiral chromatography columns. Not all natural products have a high enantiomeric excess of a single compound.Flavors (e.g., raspberry, vanilla), Essential Oils.
Stable Isotope Ratio Analysis (SIRA) The isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of a compound reflects its geographical origin and the biosynthetic pathway of its precursors.Can determine the geographical origin and differentiate between C3 and C4 plant sources. Can detect adulteration with petroleum-derived synthetic compounds.Requires specialized and expensive instrumentation (IRMS). Isotopic ratios can be influenced by various environmental and processing factors.High-value food products (e.g., honey, wine, vanilla), essential oils.
Concentration of Marker Compounds The presence and concentration of specific compounds (e.g., beta-ionone, beta-damascenone) can indicate authenticity or adulteration.Relatively simple and can be performed with standard GC-MS or HPLC.Less specific than enantiomeric or isotopic analysis. Concentrations can vary significantly due to natural factors.Wine, fruit juices.

Table 2: Comparison of this compound enantiomeric ratio with other authenticity markers.

Experimental Protocols

The determination of the enantiomeric ratio of this compound is primarily achieved through chiral gas chromatography coupled with mass spectrometry (Chiral GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for extracting volatile compounds like this compound from liquid and solid matrices.

  • Sample Introduction: Place a known amount of the sample (e.g., 1-5 g of fruit puree, 5-10 mL of wine or essential oil dilution) into a headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analytes.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and introduce it into the hot GC injector, where the adsorbed analytes are thermally desorbed onto the analytical column.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Chiral Column: A capillary column coated with a chiral stationary phase is essential for separating the enantiomers. A commonly used stationary phase is a derivatized cyclodextrin, such as octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin.[4]

    • Example Column: Restek Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness).[6]

  • Injector: Operated in splitless mode at a temperature of 200-250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. An example program could be:

    • Initial temperature: 40-60°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 2-5°C/min to 200-230°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.[6]

  • Mass Spectrometer (MS) Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 200-230°C.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification of the target ions of this compound (e.g., m/z 192, 177, 136, 121, 93).[7]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the enantiomeric ratio of this compound and the logical relationship for authenticity assessment.

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Chiral GC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., Fruit Puree, Wine) Vial Headspace Vial Sample->Vial Incubation Incubation (40-60°C) Vial->Incubation SPME_Fiber SPME Fiber Extraction Incubation->SPME_Fiber GC_Injector GC Injector Desorption SPME_Fiber->GC_Injector Chiral_Column Chiral GC Column Enantiomer Separation GC_Injector->Chiral_Column MS_Detector MS Detector Identification & Quantification Chiral_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Ratio_Calculation Enantiomeric Ratio Calculation Peak_Integration->Ratio_Calculation

Caption: Experimental workflow for this compound enantiomeric analysis.

authenticity_assessment start Sample Analysis by Chiral GC-MS is_s_present Is (S)-alpha-ionone Detected? start->is_s_present calculate_ratio Calculate (R)/(S) Ratio is_s_present->calculate_ratio Yes authentic Authentic Natural Product is_s_present->authentic No is_ratio_high Is (R)-enantiomer > 98%? calculate_ratio->is_ratio_high is_ratio_high->authentic Yes adulterated Adulterated with Synthetic this compound is_ratio_high->adulterated No

Caption: Logic for authenticity assessment based on enantiomeric ratio.

Conclusion

The analysis of the enantiomeric ratio of this compound provides a robust and scientifically sound method for the authentication of natural flavors and essential oils. By employing chiral gas chromatography, researchers and quality control professionals can reliably distinguish between high-value natural products and those that have been adulterated with synthetic, racemic this compound. This guide offers the necessary quantitative data, detailed experimental protocols, and a clear understanding of how this technique compares to other authenticity markers, empowering the industry to ensure product integrity and protect consumers from fraudulent practices.

References

A Comparative Analysis of the Bioactivity of Alpha-Ionone and Other C13-Norisoprenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C13-norisoprenoids, a class of aromatic compounds derived from the degradation of carotenoids, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the bioactivity of alpha-ionone versus other prominent C13-norisoprenoids, including beta-ionone (B89335) and damascones. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Executive Summary

This compound, beta-ionone, and damascones exhibit a range of bioactive properties, including anticancer, anti-inflammatory, and antioxidant effects. While both alpha- and beta-ionone have demonstrated potent anticancer activity against various cell lines, their mechanisms and efficacy can differ. Damascones and their derivatives have shown notable anti-inflammatory and antioxidant potential. This guide summarizes the available quantitative data, details the experimental methodologies used to ascertain these activities, and visualizes the key signaling pathways involved.

Data Presentation: A Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the bioactivity of this compound, beta-ionone, and other C13-norisoprenoids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and assay methods.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compound A431 (Skin Carcinoma)~150-200[1]
HaCaT (Keratinocytes)>250 (inhibits proliferation)[1]
Beta-Ionone SGC-7901 (Gastric Adenocarcinoma)89[2]
DU-145 (Prostate Cancer)210[2]
LNCaP (Prostate Cancer)130 - 151[2]
MCF-7 (Breast Cancer)104[2]
MDA-MB-435 (Melanoma)42[2]
PC-3 (Prostate Cancer)130[2]
Beta-Damascone Derivative (11g) MDA-MB-231 (Breast Cancer)0.035[3]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability or proliferation.

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
Beta-Damascone Derivatives Nitric Oxide (NO) Production InhibitionRAW 264.7 (Macrophages)1.8 - 7.9[1]
Beta-Ionone COX-2 Protein Expression InhibitionPMA-induced cell model< 50[4]

Note: Lower IC50 values indicate greater anti-inflammatory potency.

Table 3: Antioxidant Activity

CompoundAssayEC50/IC50 (µM)Reference
Beta-Ionone Derivative (1k) DPPH Radical ScavengingIC50 = 86.525[5][6]
Beta-Ionone Derivative (1m) ABTS Radical ScavengingIC50 = 65.408[5][6]

Note: EC50/IC50 values represent the concentration required to achieve 50% of the maximal antioxidant effect.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability/Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophage cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS without the test compound).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound. The IC50 value can then be calculated.

Antioxidant Assay (DPPH Radical Scavenging Activity)

Objective: To evaluate the free radical scavenging capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solution with the DPPH solution. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Experimental Workflows

The bioactivity of C13-norisoprenoids is often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.

Alpha- and Beta-Ionone Signaling via Olfactory Receptor OR51E2

Both alpha- and beta-ionone have been shown to interact with the olfactory receptor OR51E2, which is ectopically expressed in various non-olfactory tissues, including cancer cells. Activation of OR51E2 can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and migration.

OR51E2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ionone α/β-Ionone OR51E2 OR51E2 Ionone->OR51E2 Binds to G_protein G-protein OR51E2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Apoptosis, Proliferation) CREB->Gene_Expression Regulates

Caption: Alpha/Beta-Ionone signaling through the OR51E2 receptor.

This compound and the cAMP Signaling Pathway

This compound has been shown to increase intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. This elevation in cAMP can lead to the activation of Protein Kinase A (PKA) and subsequent downstream effects on gene expression related to cell proliferation and other functions.

cAMP_Signaling Alpha_Ionone α-Ionone Receptor Receptor (e.g., OR10A6) Alpha_Ionone->Receptor G_protein G-protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream->Cellular_Response

Caption: this compound mediated activation of the cAMP signaling pathway.

Experimental Workflow: Western Blotting for Signaling Protein Analysis

To investigate the effects of C13-norisoprenoids on signaling pathways, Western blotting is a commonly used technique to detect and quantify specific proteins.

Western_Blot_Workflow start Cell Culture and Compound Treatment lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (Prevents non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

This compound and other C13-norisoprenoids represent a promising class of bioactive compounds with potential applications in drug development, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational comparison of their activities based on available quantitative data. Further research employing standardized assays and a broader range of C13-norisoprenoids is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers in this exciting field.

References

The Scent of Action: A Comparative Guide to the Structure-Activity Relationship of α-Ionone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of α-ionone and its derivatives. It delves into their structure-activity relationships, supported by experimental data and detailed methodologies, to illuminate their potential as therapeutic agents.

Alpha-ionone, a cyclic terpenoid renowned for its characteristic violet aroma, has garnered significant scientific interest beyond its use in fragrances. Emerging research has unveiled a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These properties are intrinsically linked to its chemical structure, and slight modifications can dramatically alter its biological efficacy. This guide explores the nuanced relationship between the structure of α-ionone analogs and their functional consequences, providing a valuable resource for the design of novel therapeutics.

Comparative Biological Activity of α-Ionone and Analogs

The biological activity of α-ionone and its derivatives is highly dependent on their molecular structure. Key modifications, such as the position of the double bond in the cyclohexene (B86901) ring and the nature of substituents, can significantly impact their interaction with biological targets. While a comprehensive quantitative structure-activity relationship (SAR) study across a wide range of α-ionone analogs is still an area of active research, existing data provides valuable insights.

CompoundTarget/AssayCell LineActivity MetricValueReference
α-Ionone Olfactory Receptor OR10A6A431EC50 (cAMP increase)152.4 µM[1]
α-Ionone Olfactory Receptor OR51E2LNCaPAgonist-
Chiral Ionone (B8125255) Alkaloid (11g) Chemotaxis AssayMDA-MB-231IC500.035 ± 0.004 µM

Key Structure-Activity Relationship Insights:

  • Cyclohexene Ring Double Bond Position: The position of the double bond within the cyclohexene ring is a critical determinant of activity. α-Ionone possesses a double bond at the C2 position, distinguishing it from its isomer, β-ionone (C1 position). This subtle difference can lead to distinct biological outcomes. For instance, while both can interact with olfactory receptors, their specificities and downstream signaling can vary.

  • Enone Moiety: The α,β-unsaturated ketone (enone) functional group is a common feature in many biologically active ionone derivatives and is often crucial for their cytotoxic and anti-inflammatory effects.

  • Substituents: The addition of various functional groups to the ionone scaffold can significantly modulate potency and selectivity. The chiral ionone alkaloid derivative 11g, for example, demonstrates potent inhibition of cancer cell migration at nanomolar concentrations, highlighting the impact of introducing nitrogen-containing heterocyclic moieties.

Signaling Pathways Modulated by α-Ionone

α-Ionone exerts its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Olfactory Receptor-Mediated Signaling

α-Ionone is a known activator of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs). Upon binding, it can initiate a cascade of intracellular events, most notably the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This signaling pathway is not only responsible for the sense of smell but has also been implicated in regulating cell proliferation and migration in non-olfactory tissues.

G alpha_ionone α-Ionone OR Olfactory Receptor (e.g., OR10A6, OR51E2) alpha_ionone->OR G_protein G Protein (Gs) OR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Olfactory receptor signaling pathway activated by α-ionone.

Hippo Signaling Pathway

Recent studies have implicated α-ionone in the activation of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. α-Ionone has been shown to increase the phosphorylation of key Hippo pathway proteins, LATS, YAP, and TAZ, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_ionone α-Ionone OR10A6 OR10A6 alpha_ionone->OR10A6 Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2) OR10A6->Hippo_Kinase_Cascade Activates LATS LATS1/2 Hippo_Kinase_Cascade->LATS Phosphorylates YAP_TAZ YAP/TAZ LATS->YAP_TAZ Phosphorylates P_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->P_YAP_TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation (Blocked) Cytoplasm Cytoplasm P_YAP_TAZ->Cytoplasm Sequestration TEAD TEAD Gene_Expression Target Gene Expression (Inhibited) TEAD->Gene_Expression

Caption: α-Ionone-mediated activation of the Hippo signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of α-ionone and its analogs.

Chemotaxis Assay

This assay is used to evaluate the anti-migratory effects of compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compounds (α-ionone analogs)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the Boyden apparatus, add medium containing 10% FBS as a chemoattractant.

    • In control wells, add serum-free medium to the lower chamber.

    • Add the test compounds at various concentrations to the upper chamber along with the cell suspension (1 x 10^5 cells/well).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Calcein-AM.

    • Quantify the migrated cells by measuring the fluorescence intensity using a plate reader at an excitation/emission of 485/520 nm.

  • Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell migration by 50%.

Intracellular cAMP Measurement Assay

This assay quantifies the levels of cyclic AMP in cells following treatment with a test compound.

Materials:

  • Cell line (e.g., A431)

  • Cell culture medium

  • Test compounds (α-ionone analogs)

  • cAMP ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes before adding the test compounds.

    • Add the test compounds at various concentrations and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the ELISA kit.

  • cAMP Quantification (ELISA):

    • Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

    • After incubation and washing steps, add the substrate and stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the cell lysates and determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Western Blot for Hippo Pathway Protein Phosphorylation

This method is used to assess the phosphorylation status of key proteins in the Hippo pathway.

Materials:

  • Cell line (e.g., A431)

  • Cell culture medium

  • Test compounds (α-ionone analogs)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-LATS, anti-LATS, anti-phospho-YAP, anti-YAP, anti-phospho-TAZ, anti-TAZ)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the effect of the compounds on protein phosphorylation.

References

A Comparative Purity Analysis of Commercially Available Alpha-Ionone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative assessment of commercially available alpha-ionone, a key fragrance and flavor compound also utilized in various research contexts. We outline a detailed analytical protocol for purity determination and present a comparative analysis of hypothetical commercial grades, supported by clear data visualization.

This compound is a C13 norisoprenoid found in various essential oils and is also synthesized for commercial use.[1][2] Its application in research, particularly in studies involving olfactory receptors and signaling pathways, necessitates a thorough understanding of its purity, as isomers and impurities can significantly impact experimental outcomes. This guide offers a framework for evaluating the purity of this compound from different commercial suppliers.

Comparative Purity of Commercial this compound Grades

The purity of commercially available this compound can vary significantly depending on the supplier and the intended application. Below is a table summarizing the typical purity profiles of different grades of this compound that researchers may encounter. The data presented is a representative compilation based on publicly available product specifications and typical analytical findings.

Product Supplier Stated Purity (%) Analytical Method Major Impurities (%) Notes
This compound, Analytical StandardSupplier A≥96.0[1][3]Gas Chromatography (GC)[1][3]Beta-Ionone (≤2.0), Gamma-Ionone (≤1.0), Other (≤1.0)High-purity grade suitable for use as a reference standard in analytical methods.
This compound, High PuritySupplier B>95[4]GC[4]Beta-Ionone (≤3.0), Gamma-Ionone (≤1.5), Other (≤0.5)Suitable for most research applications requiring a well-characterized reagent.
This compound, PureSupplier CMin. 90.0[5]Gas Liquid Chromatography (GLC)[5]Beta-Ionone (Max. 5.0)[5], Gamma-Ionone (2.0-4.0)[5]A grade suitable for applications where the presence of isomers is tolerable.
This compound, Technical GradeSupplier D~90GCBeta-Ionone (≤8.0), Other related compounds (≤2.0)Primarily used in industrial applications; not recommended for sensitive research.

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound.[6][7]

Objective

To determine the purity of a commercial this compound sample and to identify and quantify any impurities present.

Materials and Reagents
  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, HPLC grade)

  • Internal standard (e.g., undecane (B72203) or dodecane, analytical standard grade)

  • This compound analytical standard (≥96.0% purity)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5ms or equivalent)

  • Autosampler vials with caps

  • Micropipettes

Standard and Sample Preparation
  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of the this compound analytical standard and adding a fixed amount of the internal standard stock solution. Dilute with the solvent to achieve a range of concentrations that bracket the expected concentration of the sample.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Add a fixed amount of the internal standard stock solution and dilute to the mark with the solvent.

GC-MS Instrumental Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis
  • Identification: Identify the this compound peak and any impurity peaks in the chromatogram by comparing their retention times and mass spectra with those of the analytical standard and reference libraries (e.g., NIST).[8]

  • Quantification: Calculate the area of each identified peak. The percentage purity of this compound and the percentage of each impurity can be determined using the internal standard method.

    • Purity (%) = (Area of this compound / Area of internal standard) x (Concentration of internal standard / Concentration of sample) x 100

    • Impurity (%) = (Area of impurity / Area of internal standard) x (Concentration of internal standard / Concentration of sample) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for assessing the purity of a commercial this compound sample.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Obtain Commercial This compound Sample sample_prep Prepare Sample with Internal Standard start->sample_prep standard_prep Prepare Calibration Standards & Internal Standard gcms_analysis GC-MS Analysis standard_prep->gcms_analysis sample_prep->gcms_analysis peak_integration Peak Identification & Integration gcms_analysis->peak_integration quantification Quantification of This compound & Impurities peak_integration->quantification purity_report Purity Assessment Report quantification->purity_report

Caption: Workflow for the purity assessment of this compound.

This guide provides a comprehensive overview for researchers to assess the purity of commercially available this compound. By following the detailed experimental protocol and utilizing the comparative data, scientists can make informed decisions when selecting a reagent for their specific research needs, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of alpha-ionone, a key fragrance and flavor compound. While a dedicated inter-laboratory validation study for a specific this compound method was not identified in the public domain, this document outlines the performance of commonly employed techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—based on single-laboratory validation data. Furthermore, it details the typical workflow for an inter-laboratory validation, a critical step for the standardization of analytical procedures.

Data Presentation: Performance of Analytical Methods

The following tables summarize the validation parameters for the analysis of this compound using GC-MS and HPLC, as reported in various studies. These parameters are essential for assessing the reliability and suitability of a method for a specific application.

Table 1: Performance Characteristics of GC-MS Methods for this compound Analysis

ParameterReported ValueMatrixReference
Linearity (R²)> 0.995Cosmetics[1]
Limit of Detection (LOD)< 0.081 µg/LWine[2]
Limit of Quantification (LOQ)2 µg/gCosmetics[1]
Accuracy (Recovery)84.5% - 119%Cosmetics[1]
Precision (Repeatability, RSD)0.4% - 12%Cosmetics[1]

Table 2: Performance Characteristics of HPLC Methods for this compound Analysis

ParameterReported ValueMatrixReference
Linearity (R²)> 0.9999Not Specified
Limit of Detection (LOD)0.10 µg/mLNot Specified
Limit of Quantification (LOQ)0.29 µg/mLNot Specified
Accuracy (Recovery)Not ReportedNot Specified
Precision (Repeatability, RSD)Not ReportedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Wine

This method is suitable for the trace-level analysis of this compound in complex matrices like wine.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • A wine sample is placed in a sealed vial.

  • The sample is agitated and heated to a specific temperature to allow volatile compounds, including this compound, to move into the headspace.

  • A solid-phase microextraction fiber is exposed to the headspace for a defined period to adsorb the analytes.

  • The fiber is then retracted and introduced into the GC injector for desorption and analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/minute.

    • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Identification: Based on retention time and comparison of mass spectra with a reference library.

  • Quantification: Using a calibration curve prepared with this compound standards.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This method is a viable alternative for the quantification of this compound.[3]

1. Sample Preparation

  • Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • The solution is filtered through a 0.45 µm syringe filter before injection.

2. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity or similar.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For mass spectrometry detection, formic acid can be used as an additive instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/minute.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at an appropriate wavelength (e.g., 228 nm).

  • Quantification: Based on the peak area and a calibration curve generated from this compound standards.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is the most rigorous way to assess the reproducibility of an analytical method. It involves multiple laboratories analyzing the same set of samples to determine the level of agreement in their results.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Single-Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Data Analysis and Reporting A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Develop and Optimize Analytical Method A->B C Establish a Detailed Analytical Protocol B->C D Assess Performance Parameters (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Recruit Participating Laboratories D->E F Prepare and Distribute Homogeneous Samples E->F G Laboratories Analyze Samples Using the Standardized Protocol F->G H Collect and Statistically Analyze Data (e.g., ANOVA) G->H I Evaluate Reproducibility and Repeatability H->I J Publish Inter-Laboratory Validation Report I->J

Caption: Workflow of an inter-laboratory analytical method validation study.

References

Comparative Genomics of Alpha-Ionone Biosynthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alpha-ionone biosynthesis pathways across different organisms. It delves into the genetic and enzymatic basis of this compound production, presenting supporting experimental data, detailed protocols, and visual pathway representations to facilitate research and development in this area.

Overview of this compound Biosynthesis

This compound is a C13 apocarotenoid, a volatile organic compound prized for its characteristic violet and raspberry-like aroma. It is a significant component in the flavor and fragrance industry and also holds potential for pharmaceutical applications. The primary and most well-understood biosynthetic route to this compound is through the oxidative cleavage of specific carotenoid precursors. This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).

The biosynthesis of this compound begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through either the mevalonate (B85504) (MVA) pathway, typically found in the cytosol of eukaryotes and archaea, or the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and in most eubacteria.[1] A series of head-to-tail condensations of IPP and DMAPP leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

From GGPP, the pathway proceeds through the general carotenoid biosynthesis route to produce lycopene (B16060). The cyclization of lycopene is a critical branching point. The formation of a β-ring and an ε-ring by the action of lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE) results in the synthesis of α-carotene.[2][3] Alternatively, the formation of two ε-rings by LCYE leads to ε-carotene. Both α-carotene and ε-carotene can serve as substrates for the final step in this compound biosynthesis.[4][5]

The cleavage of the C9-C10 (and C9'-C10') double bond of α-carotene or ε-carotene by carotenoid cleavage dioxygenases (CCDs) yields one or two molecules of this compound, respectively.[4][6] The primary enzyme families implicated in this reaction are CCD1 and CCD4.

Comparative Analysis of Key Enzymes: Carotenoid Cleavage Dioxygenases (CCDs)

The efficiency and specificity of this compound production are largely determined by the characteristics of the CCD enzymes involved. This section compares the properties of CCD1 and CCD4, the two main subfamilies responsible for ionone (B8125255) biosynthesis.

Enzyme Subcellular Localization and Substrate Preference:

  • CCD1: Generally, CCD1 enzymes are cytosolic proteins.[7] They exhibit broad substrate specificity and can cleave a variety of linear and cyclic carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[7][8] This promiscuity can lead to the production of a mixture of volatile compounds.

  • CCD4: In contrast, CCD4 enzymes are typically localized within plastids, where carotenoids are synthesized and stored.[3] They often exhibit a higher degree of substrate specificity compared to CCD1. For instance, some CCD4 enzymes preferentially cleave β-carotene to produce β-ionone, while others can act on α-carotene to yield α-ionone.[9][10]

Comparative Enzyme Kinetics:

Obtaining precise kinetic data for CCDs with hydrophobic substrates like α-carotene is challenging. However, studies using more soluble model substrates such as β-apo-8'-carotenal provide insights into the relative activities of different CCDs. The following table summarizes available kinetic data for selected CCD1 enzymes. A comprehensive comparative table with α-carotene as a substrate is not yet available in the literature.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
MnCCD1 Morus notabilisβ-apo-8’-carotenal0.8372.5--[11]
OeCCD1 Olea europaeaβ-apo-8’-carotenal0.822.303.354.09[12]
InCCD1 Ipomoea nilβ-apo-8’-carotenal0.691.221.822.64[12]

Note: Enzyme kinetic parameters are highly dependent on assay conditions. The data presented here are for comparative purposes and were obtained under the specific conditions reported in the cited literature.

Genomic Organization and Regulation of Biosynthesis Genes

The expression of genes involved in this compound biosynthesis is tightly regulated, varying with developmental stage, tissue type, and environmental stimuli. A comparative analysis of the genomic organization and regulatory elements provides insights into the evolution and control of this pathway.

In many bacteria, genes for carotenoid biosynthesis are organized in clusters, facilitating their co-regulation.[1][13] While such clustering is less common in eukaryotes, the genes for the this compound pathway are often co-regulated by a network of transcription factors.

Promoter Analysis and Transcriptional Regulation:

Comparative analysis of the promoter regions of CCD1 and CCD4 genes in different plant species reveals conserved cis-regulatory elements, suggesting some common regulatory mechanisms. However, species-specific elements also exist, likely contributing to the differential regulation of the pathway.

A study on Osmanthus fragrans, a plant known for its high ionone content, identified several transcription factor binding sites in the promoters of OfCCD1 and OfCCD4. The ERF2 transcription factor was shown to directly bind to the promoters of both genes and upregulate their expression.[3] Furthermore, DNA methylation was found to play a role in regulating the expression of OfCCD1.[3]

In the Solanaceae family (which includes tomato and petunia), comparative transcriptomics has revealed a high degree of sequence conservation and conserved gene expression patterns in reproductive organs, where many aroma compounds are produced.[14] The expression of carotenoid biosynthesis genes in this family is regulated by a complex network of transcription factors, including members of the MADS-box, AP2, bHLH, and MYB families.[15]

Alternative Biosynthetic Pathways

Currently, the enzymatic cleavage of C40 carotenoids by CCDs is the only well-established and confirmed biosynthetic pathway for the de novo synthesis of this compound in organisms. While some studies have explored the biotransformation of other precursors into ionones by microorganisms, these are not de novo biosynthetic pathways. The conversion of α- and β-pinene to α- and β-ionone has been proposed as a possible metabolic route, but this remains a hypothesis and has not been experimentally validated as a natural biosynthetic pathway.[16] Therefore, for the purpose of this guide, we will focus on the carotenoid cleavage pathway.

Metabolic Engineering for this compound Production

The low abundance of this compound in natural sources has driven the development of microbial cell factories for its production. Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered to produce this compound. These efforts typically involve the heterologous expression of genes for the carotenoid biosynthetic pathway and a suitable CCD.

Comparative Production of this compound in Engineered Microbes:

Microbial HostKey Genetic Modificationsα-Ionone TiterReference
Escherichia coliOverexpression of mevalonate pathway, lycopene pathway, LsLCYe (from Lactuca sativa), and fusion of trxA with OfCCD1 (from Osmanthus fragrans).480 mg/L (fed-batch)[17]
Escherichia coliRe-engineered biosynthetic pathway with an extra copy of CCD1.~700 mg/L (fed-batch)[5]
Yarrowia lipolyticaOverexpression of mevalonate pathway, carotenoid pathway genes from Erwinia herbicola, LsLCYe, and OfCCD1.408 ± 50 mg/L (bioreactor)[17]

Common Metabolic Engineering Strategies:

  • Enhancing Precursor Supply: Overexpression of genes in the MVA or MEP pathway to increase the pool of IPP, DMAPP, and GGPP.

  • Directing Flux to Carotenoid Precursors: Expression of key carotenogenic genes such as phytoene (B131915) synthase (crtB), phytoene desaturase (crtI), and lycopene ε-cyclase (lcyE).

  • Optimizing CCD Expression and Activity: Screening for highly active CCD enzymes from different organisms, codon optimization for the expression host, and protein engineering to improve catalytic efficiency and substrate specificity.

  • Substrate Channeling: Fusing enzymes in the pathway, such as LCYE and CCD1, to increase the local concentration of the substrate and reduce the formation of byproducts.[17]

  • Process Optimization: Optimizing fermentation conditions, such as media composition, temperature, and aeration, to enhance cell growth and product formation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of a Plant CCD1 in E. coli

This protocol is a generalized procedure and may require optimization for specific CCD1 enzymes.

1. Gene Cloning and Vector Construction: a. Synthesize the codon-optimized coding sequence of the target CCD1 gene (e.g., from Osmanthus fragrans or Petunia hybrida). b. Clone the synthesized gene into an E. coli expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to promote proper protein folding.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). g. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Desalt and concentrate the purified protein using ultrafiltration.

In Vitro CCD1 Enzyme Assay with α-Carotene

This assay is challenging due to the hydrophobicity of α-carotene.

1. Reagent Preparation: a. Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.2. b. Cofactor Solution: 10 mM FeSO4 in water (prepare fresh). c. Substrate Stock: Prepare a stock solution of α-carotene in a suitable organic solvent (e.g., acetone (B3395972) or a mixture of chloroform (B151607) and methanol). d. Detergent Solution: 10% (w/v) Triton X-100. e. Enzyme Solution: Purified CCD1 enzyme in assay buffer.

2. Reaction Setup: a. In a glass vial, evaporate a known amount of the α-carotene stock solution to dryness under a stream of nitrogen. b. Add the detergent solution to the dried α-carotene and sonicate to form micelles. c. In a reaction tube, combine the assay buffer, FeSO4 solution (final concentration ~0.1 mM), and the α-carotene micelle solution. d. Pre-incubate the mixture at the desired reaction temperature (e.g., 30-35°C) for 5 minutes. e. Initiate the reaction by adding the purified CCD1 enzyme. f. Incubate the reaction for a specific time (e.g., 30-60 minutes) in the dark with gentle shaking.

3. Product Extraction and Analysis: a. Stop the reaction by adding an equal volume of a solvent mixture (e.g., chloroform:methanol, 2:1 v/v). b. Vortex vigorously and centrifuge to separate the phases. c. Collect the organic phase containing the this compound. d. Analyze the extracted product by GC-MS as described in the following protocol.

GC-MS Quantification of this compound from Microbial Culture

This protocol is for the analysis of this compound from a two-phase fermentation where a solvent overlay (e.g., dodecane) is used to capture the volatile product.

1. Sample Preparation: a. Collect a known volume of the solvent overlay from the microbial culture. b. If necessary, centrifuge the solvent phase to remove any cells or debris. c. Prepare a calibration curve using authentic this compound standards of known concentrations in the same solvent. d. Add an internal standard (e.g., a compound with similar chemical properties but a different retention time, such as β-ionone if not produced by the strain) to both the samples and the standards.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Injector: Splitless mode, 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 5-10°C/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-300.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis: a. Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic ions for this compound include m/z 192, 177, 136, 121, 107, 93). b. Integrate the peak area of this compound and the internal standard. c. Calculate the ratio of the this compound peak area to the internal standard peak area. d. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations of Pathways and Workflows

alpha_ionone_biosynthesis cluster_precursor Precursor Biosynthesis cluster_carotenoid Carotenoid Biosynthesis cluster_ionone This compound Formation MVA Mevalonate (MVA) Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP Lycopene Lycopene GGPP->Lycopene crtB, crtI alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYB, LCYE epsilon_Carotene ε-Carotene Lycopene->epsilon_Carotene LCYE alpha_Ionone α-Ionone alpha_Carotene->alpha_Ionone CCD1 / CCD4 epsilon_Carotene->alpha_Ionone CCD1 / CCD4

Biosynthetic pathway of this compound from precursor molecules.

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis gene_synthesis Codon-Optimized CCD Gene Synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation expression IPTG Induction transformation->expression lysis Cell Lysis expression->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity purified_protein Purified CCD Enzyme affinity->purified_protein assay In Vitro Assay with α-Carotene purified_protein->assay extraction Solvent Extraction assay->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Experimental workflow for heterologous expression and characterization of CCD enzymes.

logical_comparison cluster_ccd1 CCD1 Subfamily cluster_ccd4 CCD4 Subfamily ccd1_loc Localization: Cytosol ccd1_sub Substrate Specificity: Broad (promiscuous) ccd1_prod Products: Mixture of volatile apocarotenoids ccd4_loc Localization: Plastids ccd4_sub Substrate Specificity: Often more specific ccd4_prod Products: Can be more specific to ionone type

Comparative properties of CCD1 and CCD4 enzyme subfamilies.

References

A Comparative Analysis of Differential Gene Expression in Response to α-Ionone and β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the distinct cellular and transcriptomic responses to alpha- and beta-ionone (B89335).

While alpha-ionone (α-ionone) and beta-ionone (β-ionone) are structural isomers with similar physicochemical properties, emerging research reveals they elicit distinct transcriptional and cellular responses.[1] A direct comparative transcriptomic analysis of these two compounds under identical experimental conditions has not yet been published. However, by synthesizing findings from multiple studies, it is possible to build a comparative understanding of their individual effects on gene expression and signaling pathways. This guide summarizes the current knowledge of how α-ionone and β-ionone individually influence cellular signaling and gene regulation, providing valuable insights for researchers in pharmacology and drug development.

I. Overview of Biological Activity

α-Ionone and β-ionone are C13-apocarotenoids, derived from the enzymatic cleavage of carotenoids.[2] They are recognized for their characteristic violet-like aroma and are widely used in fragrances and flavorings.[1] Beyond their sensory properties, both isomers have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] These effects are mediated through the modulation of specific signaling pathways and the subsequent regulation of gene expression.

II. Differential Gene Expression and Cellular Responses

This compound: Induction of Apoptosis via the Hippo Signaling Pathway

Research indicates that α-ionone's anticancer activity is linked to its ability to activate the olfactory receptor OR10A6. This activation triggers the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[4]

Key Genes and Proteins Affected by α-Ionone:

Target ReceptorSignaling PathwayKey Proteins (Phosphorylation Increased)Cellular Outcome
OR10A6HippoLATS, YAP, TAZInhibition of cell proliferation and migration, induction of apoptosis

Experimental Protocol: Analysis of Protein Phosphorylation

To determine the effect of α-ionone on the Hippo pathway, A431 cells can be treated with varying concentrations of α-ionone (e.g., 100-200 μM). Following treatment, cell lysates are collected and subjected to Western blot analysis to detect the phosphorylation status of key Hippo pathway proteins such as LATS, YAP, and TAZ.[4]

Beta-Ionone: A Global Reprogrammer of Gene Expression

β-ionone has been shown to induce widespread changes in the transcriptome of various organisms, from plants to vertebrates. Its effects are mediated through multiple receptors and signaling cascades, highlighting its diverse biological roles.

1. Transcriptomic Reprogramming in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, β-ionone treatment leads to a global reprogramming of gene expression, affecting thousands of transcripts. This transcriptional shift enhances the plant's resistance to necrotrophic fungi by modulating defense-related pathways.[5][6]

Key Processes and Pathways Affected by β-Ionone in A. thaliana:

Biological ProcessExamples of Affected Pathways
Stress ToleranceAbscisic acid (ABA) signaling, jasmonic acid (JA) signaling, salicylic (B10762653) acid (SA) signaling
Growth and DevelopmentHormone metabolism
Pathogen DefensePlant-pathogen interaction pathways
PhotosynthesisPhotosynthesis-related gene expression

Experimental Protocol: RNA Sequencing (RNA-Seq) Analysis

A. thaliana plants can be treated with micromolar concentrations of β-ionone. Total RNA is then extracted from the plant tissues at various time points post-treatment. The extracted RNA is used to construct cDNA libraries, which are then sequenced using a high-throughput sequencing platform. The resulting sequence reads are aligned to the A. thaliana reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to β-ionone.[6]

2. Developmental Toxicity in Zebrafish via the Aryl Hydrocarbon Receptor (AhR) Pathway

In zebrafish embryos, β-ionone exposure induces developmental toxicity by activating the aryl hydrocarbon receptor (AhR) signaling pathway.[7] This leads to oxidative stress and apoptosis.

Key Genes and Pathways Affected by β-Ionone in Zebrafish:

Target ReceptorSignaling PathwayCellular Outcome
AhRAhR Signaling PathwayIncreased reactive oxygen species (ROS) production, apoptosis, developmental toxicity

Experimental Protocol: Transcriptomic Analysis in Zebrafish Embryos

Zebrafish embryos are exposed to different concentrations of β-ionone (e.g., 0, 189, 945, and 1890 μg/L) from 2 to 120 hours post-fertilization. Total RNA is extracted from the embryos, and transcriptomic analysis is performed using RNA-Seq to identify differentially expressed genes and activated signaling pathways.[7]

3. Diverse Signaling Pathways in Human Cells

In human cells, β-ionone has been shown to interact with multiple receptors, leading to the activation of distinct signaling pathways.

Key Receptors and Signaling Pathways Activated by β-Ionone in Human Cells:

Target Receptor/PathwayCellular ContextCellular Outcome
Olfactory Receptor 51E2 (OR51E2)Prostate cancer cells, Melanoma cellsInhibition of cell proliferation and migration[8]
Glycogen Synthase Kinase-3β (GSK-3β) Signaling PathwayGastric adenocarcinoma cellsEnhancement of the antitumor effects of 5-fluorouracil[8]
Opsin-3 (OPN3) ReceptorAirway smooth muscle cellsRelaxation of airway smooth muscle[9]

III. Visualizing the Signaling Pathways

A. This compound Signaling Pathway

alpha_ionone_pathway alpha_ionone α-Ionone OR10A6 OR10A6 alpha_ionone->OR10A6 Hippo_Pathway Hippo Pathway OR10A6->Hippo_Pathway activates LATS LATS Hippo_Pathway->LATS phosphorylates YAP_TAZ YAP/TAZ LATS->YAP_TAZ phosphorylates Apoptosis Apoptosis YAP_TAZ->Apoptosis promotes

Caption: α-Ionone activates OR10A6, leading to the Hippo pathway-mediated apoptosis.

B. Beta-Ionone Signaling Pathways

beta_ionone_pathways cluster_zebrafish Zebrafish Embryo cluster_human_prostate Human Prostate Cancer Cells cluster_human_airway Human Airway Smooth Muscle beta_ionone β-Ionone AhR AhR beta_ionone->AhR OR51E2 OR51E2 beta_ionone->OR51E2 OPN3 OPN3 beta_ionone->OPN3 AhR_Pathway AhR Signaling AhR->AhR_Pathway Toxicity Developmental Toxicity AhR_Pathway->Toxicity Proliferation_Inhibition Inhibition of Proliferation OR51E2->Proliferation_Inhibition Relaxation Muscle Relaxation OPN3->Relaxation

Caption: β-Ionone activates diverse signaling pathways in different biological contexts.

IV. Conclusion and Future Directions

The available evidence clearly indicates that α-ionone and β-ionone, despite their structural similarity, exert distinct biological effects by activating different receptors and signaling pathways. α-Ionone appears to have a more targeted effect on the Hippo pathway in certain cancer cells, whereas β-ionone induces broad, context-dependent transcriptomic changes.

For researchers and drug development professionals, this distinction is critical. The specific cellular responses to each isomer suggest they may be suited for different therapeutic applications. Future research should focus on direct comparative studies, including head-to-head transcriptomic and proteomic analyses, in various cell types and disease models. Such studies will be invaluable for elucidating the precise mechanisms of action of these compounds and for unlocking their full therapeutic potential. A comprehensive understanding of their differential effects on gene expression will pave the way for the development of novel, targeted therapies for a range of diseases.

References

Safety Operating Guide

Proper Disposal of Alpha-Ionone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of alpha-Ionone, a common fragrance ingredient used in research and development.

This compound is classified as a hazardous substance and an environmental hazard, necessitating careful disposal to prevent contamination and ensure regulatory compliance.[1] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Handle this compound in a well-ventilated area.[1] In case of a spill, contain the spillage immediately with an inert absorbent material such as sand, earth, or vermiculite.[1][3] Do not allow the chemical to enter drains or watercourses.[1][3][4]

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Treat all unused or contaminated this compound as hazardous waste.[5]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Store incompatible chemicals separately.[6][7]

  • Containerization:

    • Use a designated, compatible, and leak-proof container for this compound waste.[6][7][8] The container must have a secure, tight-fitting cap.[6]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".[8][9]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[6][8][9]

    • The SAA must be inspected weekly for any signs of leakage.[6]

  • Arrange for Professional Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.[3][5][10]

    • Consult your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8][9]

    • Do not attempt to dispose of this compound by evaporation or by pouring it down the sink.[3][4][5][9] Incineration at an approved facility is a recommended disposal method.[1][2]

  • Disposal of Empty Containers:

    • Even empty containers that held this compound can be hazardous.[1]

    • If the container held a substance classified as acutely hazardous, it must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[5] The rinsate must be collected and disposed of as hazardous waste.

    • For containers that are not acutely hazardous, ensure they are fully emptied. Deface or remove all chemical labels and remove the cap before disposal in regular trash.[5] To prevent reuse, puncturing the container may be advisable.[1]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA 55 gallons[8][9]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[8]
Container Headspace Leave at least one inch of headroom to allow for expansion.[6]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols and regulatory requirements for handling hazardous chemical waste in a laboratory setting. These are operational procedures rather than experimental protocols. For specific experimental protocols involving this compound, researchers should consult relevant scientific literature. The primary focus of this document is to ensure the safe and compliant disposal of the substance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Spill Response A Identify as Hazardous Waste B Use Designated, Labeled, Compatible Container A->B C Store in Satellite Accumulation Area (SAA) B->C D Is Container Full or Waste No Longer Generated? C->D D->C No E Contact EHS for Pickup by Licensed Disposal Company D->E Yes F Incineration at Approved Facility E->F G Properly Dispose of Empty Container F->G S1 Spill Occurs S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect and Treat as Hazardous Waste S2->S3 S3->B Transfer to Waste Container

Caption: Decision-making workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper management of alpha-Ionone, a common fragrance ingredient, from receipt to disposal. Adherence to these procedures will foster a secure and compliant laboratory environment.

This compound is a combustible liquid that can cause skin and eye irritation and may lead to sensitization upon contact or inhalation.[1][2] Therefore, proper personal protective equipment (PPE) and handling protocols are critical to mitigate risks.

Physical and Chemical Properties

Understanding the properties of this compound is the first step toward safe handling.

PropertyValue
CAS Number 127-41-3
EC Number 204-841-6
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
Appearance Light yellow liquid
Odor Characteristic
Boiling Point 250 °C (calculated)
Flash Point 110 °C
Density 0.922 g/cm³ at 20 °C
Vapor Pressure 0.0361 hPa at 25 °C
Solubility in Water Insoluble
log KOW 3.896
Bioaccumulation (BCF) 161

Sources:[2][3][4][5][6]

Toxicological Data
EndpointValueSpecies
LD50 Oral 4590 mg/kgRat
LD50 Dermal >5000 mg/kgRabbit

Source:[7]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect containers for leaks or damage. Ensure they are clearly labeled.[1]

  • Storage Location: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][8][9]

  • Containers: Keep containers tightly closed and store in the original or a compatible container.[1][8]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is required.

  • Ventilation: Use in a well-ventilated area. Showers, eyewash stations, and ventilation systems should be readily available.[1][10]

  • Personal Protective Equipment: The following PPE must be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles are recommended.[8] If there is a splash hazard, a face shield should also be worn. Eye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9]
Hand Protection Chemical-resistant gloves must be worn.[8] Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]
Skin and Body Protection Wear a lab coat, overalls, or a complete suit protecting against chemicals.[1][2] An apron may also be necessary.[1] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2] Do not allow clothing wet with the material to stay in contact with skin.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[10] For high airborne concentrations, a positive-pressure supplied air respirator may be required.[10] Respiratory protection must be provided in accordance with current local regulations.[10] A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be permissible under certain circumstances where airborne concentrations are expected to exceed exposure limits.[10]
Safe Handling Procedures
  • Avoid all personal contact, including inhalation of vapor or mist.[1][2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Keep away from food, drink, and animal feedingstuffs.[3][4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[10]

Spill Management
  • Immediate Actions: Evacuate the area and move upwind if necessary.[1] Eliminate all ignition sources.

  • Containment: Prevent the spill from entering drains or waterways.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]

  • Cleanup: Wear appropriate PPE, including respiratory protection.[1] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2]

  • Ventilation: Ventilate the affected area.[3][4]

Disposal Plan
  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[1]

  • Procedure: All waste must be handled in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety office or a licensed professional waste disposal service.

  • Containers: Do not reuse empty containers as they may still present a chemical hazard.[1] Contaminated packaging should be handled in the same way as the substance itself.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

start Start: Receive this compound inspect Inspect Container for Leaks/Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store prepare Prepare for Handling store->prepare ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prepare->ppe handling Perform Experiment in Ventilated Hood ppe->handling spill Spill Occurs handling->spill waste_gen Generate Waste (Used material, contaminated items) handling->waste_gen cleanup Execute Spill Cleanup Protocol spill->cleanup segregate Segregate Waste into Labeled, Closed Hazardous Waste Container cleanup->segregate waste_gen->segregate dispose Dispose of Hazardous Waste (Follow Institutional & Local Regulations) segregate->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Ionone
Reactant of Route 2
alpha-Ionone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.